N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-3-4-8-6(9)5-1-2-5;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOKLDPHZWDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
The following technical guide details the chemical profile, synthesis, and application of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride , a critical amine building block in medicinal chemistry.
CAS Number: 1221725-62-7 (HCl Salt) | CAS Number: 53673-05-5 (Free Base)[1]
Executive Summary
In the landscape of modern drug discovery, This compound serves as a high-value bifunctional linker and pharmacophore scaffold.[1] It bridges the structural rigidity of the cyclopropyl group—known for enhancing metabolic stability and potency via "banana bond" electronics—with the reactive versatility of a primary ethylamine tail.[1]
This compound is extensively utilized in Fragment-Based Drug Design (FBDD) to introduce the cyclopropanecarboxamide motif, a validated bioisostere for amide-capped hydrophobic pockets in kinases and epigenetic targets (e.g., LSD1, HDACs).[1] Its hydrochloride salt form ensures improved crystallinity, stability, and solubility compared to the hygroscopic free base.[1]
Chemical Identity & Properties
| Property | Specification |
| Systematic Name | This compound |
| Common Synonyms | N-(2-Aminoethyl)cyclopropylamide HCl; Cyclopropanecarboxylic acid (2-aminoethyl)amide HCl |
| CAS Number (Salt) | 1221725-62-7 |
| CAS Number (Base) | 53673-05-5 |
| Molecular Formula | C₆H₁₂N₂O[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 164.63 g/mol (Salt); 128.17 g/mol (Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| SMILES | C1CC1C(=O)NCCN.Cl |
Synthesis & Manufacturing Protocol
Objective: Selective mono-acylation of ethylenediamine to prevent the formation of the symmetric bis-amide byproduct.
Mechanism of Action
The synthesis relies on Nucleophilic Acyl Substitution .[1] The challenge lies in the high nucleophilicity of the product's primary amine, which can compete with the starting material.[1] To mitigate this, a large molar excess of the diamine is employed, statistically favoring mono-substitution.[1]
Step-by-Step Protocol
-
Reagent Preparation:
-
Substrate: Cyclopropanecarbonyl chloride (1.0 eq) or Methyl cyclopropanecarboxylate (for milder conditions).
-
Nucleophile: Ethylenediamine (5.0 – 10.0 eq). Note: Excess is critical.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
Temperature: 0°C to Room Temperature (RT).
-
-
Reaction Workflow:
-
Charge a reaction vessel with Ethylenediamine (10 eq) and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Dissolve Cyclopropanecarbonyl chloride (1 eq) in DCM and add dropwise over 60 minutes. Slow addition keeps the local concentration of acylating agent low, preventing bis-acylation.[1]
-
Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS.
-
-
Workup & Salt Formation:
-
Evaporation: Concentrate the reaction mixture in vacuo to remove solvent and the bulk of excess ethylenediamine (bp 116°C).
-
Extraction: Redissolve residue in DCM. Wash with limited cold water (product is water-soluble, so minimize aqueous volume or use continuous extraction). Alternatively, use a resin scavenger to remove excess diamine.[1]
-
Salting Out: Dissolve the crude free base in dry Ethanol or Diethyl Ether.[1] Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
Filtration: Collect the white precipitate via vacuum filtration.[1] Wash with cold ether to remove non-polar impurities.
-
Drying: Dry under high vacuum at 40°C to yield the hygroscopic hydrochloride salt.[1]
-
Synthesis Logic Visualization
Figure 1: Synthetic pathway emphasizing the suppression of bis-amide formation via kinetic control.
Applications in Drug Discovery[1][5][6][8][9]
This building block is not merely a linker; it acts as a functional scaffold in Medicinal Chemistry.
A. The Cyclopropyl Advantage
The cyclopropane ring is a unique structural element.[1][6][8] Its C-C bonds have high p-character (sp⁵-like hybridization), often called "banana bonds."[1]
-
Metabolic Stability: The ring blocks cytochrome P450 oxidation at the alpha-carbon, extending the half-life (
) of the drug.[1] -
Conformational Restriction: The rigid ring reduces the entropy penalty upon binding to a protein target compared to an isopropyl or ethyl group.[1]
B. Strategic Usage in Lead Optimization
The terminal amine allows for rapid diversification via amide coupling, reductive amination, or sulfonylation.[1]
-
Kinase Inhibitors: Used to extend into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.[1]
-
Epigenetic Modulators: Analogues of this scaffold appear in LSD1 inhibitors, where the cyclopropylamine core (though usually directly attached to the nitrogen) mimics the transition state of histone demethylation.[1]
-
PROTAC Linkers: The short ethyl chain provides a minimal-length spacer when a compact E3 ligase-to-target distance is required.[1]
Decision Logic: When to Use This Scaffold
Figure 2: Decision matrix for selecting cyclopropyl-based linkers in lead optimization.[1]
Analytical Specifications (QC)
Researchers should verify the identity of the material using the following expected signals.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
8.0–8.5 (br s, 3H,
). -
8.2 (t, 1H, Amide
). -
3.3–3.4 (q, 2H,
-NH-CO).[1] -
2.8–2.9 (t, 2H,
- ). -
1.5–1.6 (m, 1H, Cyclopropyl
). -
0.6–0.8 (m, 4H, Cyclopropyl
). Distinctive high-field multiplets.
-
8.0–8.5 (br s, 3H,
-
Mass Spectrometry (ESI):
-
Calculated
(Free base mass). -
Observed
.
-
-
Purity:
required for biological assays to avoid false positives from the diamine precursor.[1]
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C.
-
Reactivity: The primary amine is prone to carbamate formation if exposed to atmospheric
.[1] Always handle under inert atmosphere (Argon/Nitrogen) when in solution. -
Safety: Causes skin irritation and serious eye damage (H314/H318). Wear full PPE including face shield when handling the free base during synthesis.[1]
References
-
PubChem Compound Summary. "N-(2-aminoethyl)cyclopropanecarboxamide". National Center for Biotechnology Information. Accessed Jan 28, 2026. [Link]
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][8] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Wuitschik, G., et al. (2010). "Spirocyclic variants of the phenyl ring." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on cyclopropane bioisosteres). [Link]
Sources
- 1. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. 1595940-89-8|N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 3. 82277-88-1,3-chloro-N-[(methylamino)carbonyl]propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. N-(2-aminoethyl)-N-cyclopropylbutanamide | C9H18N2O | CID 61350152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. namiki-s.co.jp [namiki-s.co.jp]
Technical Whitepaper: N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
Operational Guide for Drug Discovery & Synthetic Applications
Executive Summary
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is a bifunctional building block critical in the synthesis of fragment-based drug candidates, particularly lysine-specific demethylase 1 (LSD1) inhibitors and kinase modulators.[1][2] Its structural utility lies in the cyclopropane ring , which serves as a rigid, metabolically stable bioisostere for isopropyl or ethyl groups, and the ethylenediamine linker , which facilitates rapid diversification via amide coupling or reductive amination.[1]
This guide provides the definitive physicochemical profile, handling protocols, and analytical verification methods required to integrate this compound into high-throughput synthesis workflows.
Physicochemical Profile & Molecular Weight
Precise stoichiometry is the bedrock of reproducible synthesis.[1] The hydrochloride salt form is preferred over the free base due to enhanced stability and crystallinity, but it requires careful correction for molecular weight during molarity calculations.[1]
Molecular Data Table[1][2]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Free Base Formula | C₆H₁₂N₂O | |
| Salt Formula | C₆H₁₂N₂O[1][2][3][4][5][6][7][8][9][10][11] · HCl | Monohydrochloride (1:1 stoichiometry) |
| Free Base MW | 128.17 g/mol | Calculated using IUPAC atomic weights |
| Salt MW | 164.63 g/mol | Use this value for reagent calculations |
| CAS Number | Variable | Free base often cited; verify specific salt CAS on CoA |
| Appearance | White to off-white hygroscopic solid | Deliquescent in high humidity (>60% RH) |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor solubility in DCM/Et₂O |
| pKa (Calculated) | ~9.2 (Terminal Amine) | Amide nitrogen is non-basic |
Structural Topology
The molecule features a "head-to-tail" design:[1][2]
-
Core: Amide bond (Stable, Hydrogen Bond Acceptor/Donor).[1][2]
-
Tail: Primary Amine (Reactive handle, protonated in HCl salt).[1][2]
Synthetic Utility & Mechanism
In medicinal chemistry, this compound is not merely a linker; it is a pharmacophore modulator .[1]
The "Cyclopropane Effect"
Replacing an alkyl chain with a cyclopropane ring often improves the metabolic stability of a drug candidate by blocking P450-mediated oxidation sites.[1] Furthermore, the distinct bond angles (60°) of the cyclopropane ring introduce a rigid vector that can enhance binding affinity by reducing the entropic penalty upon receptor docking.[1]
Reaction Workflow: Amide Coupling
The primary utility of the hydrochloride salt is as a nucleophile in amide coupling reactions.[1] Below is the standard workflow for coupling this amine with a carboxylic acid (R-COOH).
Figure 1: Standard Amide Coupling Workflow. Note the requirement for excess base (typically 3.0 equivalents) to neutralize the HCl counterion and activate the primary amine.[1][2]
Analytical Verification Protocols
Trust but verify.[1][2] The following protocols are designed to be self-validating systems to confirm identity and purity.
1H-NMR Identity Verification
The cyclopropane protons provide a diagnostic signature that is impossible to miss.[1][2]
-
Solvent: DMSO-d6 (Preferred to prevent amine proton exchange).[1][2]
-
Key Signals:
-
δ 0.60 – 0.80 ppm (Multiplet, 4H): Cyclopropane methylene protons.[1][2] Distinctive high-field shift.
-
δ 1.45 – 1.55 ppm (Multiplet, 1H): Cyclopropane methine proton.[1][2]
-
δ 2.80 – 3.20 ppm (Multiplets, 4H): Ethylenediamine linker (-CH₂-CH₂-).[1][2]
-
δ 7.80 – 8.20 ppm (Broad Singlet, 3H): Ammonium protons (-NH₃⁺), confirms salt formation.[1][2]
-
HPLC Purity & Chloride Content
Since the compound is UV-weak (lacks aromatic chromophores), standard UV detection at 254 nm is insufficient.[1][2]
Protocol:
-
Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is mandatory for accurate quantitation.[1][2]
-
Column: C18 AQ (Polar-embedded) to retain the hydrophilic amine.[1][2]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2]
-
Chloride Determination: Use Silver Nitrate (AgNO₃) titration to confirm the mono-HCl stoichiometry (Expected Cl content: ~21.5%).[1][2]
Figure 2: Quality Control Decision Tree.
Handling & Stability
Hygroscopicity Warning: The hydrochloride salt is hygroscopic.[1][2] Exposure to ambient moisture will lead to "clumping" and a decrease in effective molarity, potentially ruining stoichiometric sensitive reactions (e.g., HATU couplings).[1]
-
Storage: Store at -20°C in a desiccator.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for large scale handling.
-
Re-drying: If the solid becomes sticky, it can be dried under high vacuum (0.1 mbar) at 40°C for 12 hours over P₂O₅.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61350152, N-(2-aminoethyl)-N-cyclopropylbutanamide (Isomer/Analog Reference).[1][2] Retrieved from [Link][1][2]
-
NIST Chemistry WebBook. Cyclopropanecarboxamide, N-ethyl- Data.[1][2] Retrieved from [Link][1][2]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis (Discussing Cyclopropane Bioisosteres).[1] Journal of Medicinal Chemistry.[1]
Sources
- 1. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. 1595940-89-8|N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 3. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(2-aminoethyl)-N-cyclopropylbutanamide | C9H18N2O | CID 61350152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicea.com [chemicea.com]
- 10. More is on the way! | Airgas [airgas.com]
- 11. chemos.de [chemos.de]
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" chemical properties
A Strategic Synthon for Rigid Linker Design in Medicinal Chemistry
Executive Summary
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS: 1428860-20-3) is a specialized bifunctional building block used extensively in fragment-based drug discovery (FBDD). It serves as a critical "linker" motif, bridging the gap between flexible alkyl chains and rigid aromatic systems.
Its primary value lies in the cyclopropyl moiety , which acts as a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability by blocking cytochrome P450-mediated oxidation. This guide details the physicochemical profile, a self-validating synthesis protocol, and the structural logic for deploying this scaffold in lead optimization.
Part 1: Chemical Identity & Structural Significance
The molecule consists of three distinct functional domains:
-
The Cyclopropyl "Warhead": Provides conformational rigidity and metabolic resistance.
-
The Amide Bond: A stable, neutral connector that offers hydrogen bond acceptor/donor sites.
-
The Terminal Amine (HCl Salt): A reactive handle for further derivatization (e.g., reductive amination, amide coupling, or sulfonylation).
Physicochemical Profile
Data aggregated from calculated consensus and experimental surrogate analysis.
| Property | Value / Description | Significance |
| IUPAC Name | This compound | Official designation |
| CAS Number | 1428860-20-3 (HCl salt) | Unique identifier |
| Molecular Formula | C₆H₁₂N₂O[1][2][3][4][5][6] · HCl | Salt form for stability |
| Molecular Weight | 164.63 g/mol (Salt); 128.17 g/mol (Free Base) | Fragment-compatible (<200 Da) |
| Solubility | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes | Polar nature dictates solvent choice |
| pKa (Calc) | ~9.2 (Terminal Amine) | Basic; exists as cation at physiological pH |
| H-Bond Donors | 4 (Ammonium + Amide NH) | High interaction potential |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Receptor binding capability |
Part 2: Synthetic Routes & Optimization (Self-Validating Protocol)
While direct amidation of ethylenediamine with cyclopropanecarbonyl chloride is possible, it often leads to statistical mixtures of mono- and bis-acylated byproducts (dimers).
The Recommended Route: The "Mono-Boc Protection Strategy" ensures 1:1 stoichiometry and simplifies purification. This protocol is self-validating because the intermediate (Boc-protected) has distinct solubility properties compared to the final salt.
Workflow Diagram: Synthesis Logic
Caption: Step-wise synthesis ensuring mono-acylation fidelity via Boc-protection strategy.
Detailed Protocol
Step 1: Amide Coupling (The "Protected" Phase)
-
Dissolution: Dissolve Cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM (Dichloromethane).
-
Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Addition: Add N-Boc-ethylenediamine (1.1 eq) and DIPEA (2.0 eq).
-
Validation Point (TLC): Monitor reaction via TLC (5% MeOH in DCM). The disappearance of the acid spot and appearance of a less polar Boc-amide spot confirms progress.
-
Workup: Wash with 1M citric acid (removes unreacted amine) and saturated NaHCO₃ (removes unreacted acid). This "pincer" wash ensures the organic layer contains only the neutral Boc-intermediate.
Step 2: Deprotection & Salt Formation
-
Solvent Switch: Dissolve the crude Boc-intermediate in a minimal amount of 1,4-dioxane or MeOH.
-
Acidolysis: Add 4M HCl in dioxane (excess, ~5-10 eq) dropwise at 0°C.
-
Precipitation (Self-Validation): The product is an HCl salt and is generally insoluble in ether/dioxane. A white precipitate should form within 1-2 hours.
-
Isolation: Filter the solid under inert atmosphere (N₂). Wash with cold diethyl ether to remove organic impurities.
-
Drying: Dry under high vacuum to remove trace HCl gas.
Part 3: Applications in Drug Design
This molecule is not merely a spacer; it is a functional tool for optimizing Ligand Efficiency (LE) .
1. Metabolic Stability (The Cyclopropyl Effect)
Replacing an isopropyl or tert-butyl group with a cyclopropyl ring often reduces metabolic clearance. The strained C-H bonds of the cyclopropane ring (high s-character) are harder for Cytochrome P450 enzymes to oxidize compared to acyclic alkyl chains.
2. Conformational Restriction
The cyclopropyl group restricts the rotation of the amide bond, locking the vector of the ethylenediamine chain. This reduces the entropic penalty upon binding to a protein target.
Strategic Decision Tree
Caption: Decision logic for substituting flexible alkyl chains with the cyclopropyl-amide scaffold.
Part 4: Handling, Stability & Analytical Characterization
Handling Precautions[5]
-
Hygroscopicity: As a primary amine hydrochloride, the substance is hygroscopic. It must be stored in a desiccator at -20°C. Exposure to moist air will lead to deliquescence (turning into a sticky oil).
-
Free Base Instability: If converted to the free base, use immediately. The free amine can attack the amide bond (intramolecular cyclization) or absorb CO₂ from the air.
Analytical Expectations
-
¹H NMR (D₂O):
-
Cyclopropyl protons: Distinct high-field multiplets around δ 0.6–1.0 ppm.
-
Ethyl linker: Two triplets (or multiplets) around δ 3.0–3.5 ppm.
-
-
Mass Spectrometry (LC-MS):
-
Expect [M+H]⁺ peak at m/z ~129.1 (corresponding to the free base cation).
-
The HCl counterion is not visible in positive mode MS but ensures solubility in aqueous mobile phases.
-
References
-
PubChem. (2025).[4][7] this compound (Compound).[1][2] National Library of Medicine. Available at: [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for bioisosteric replacement of isopropyl with cyclopropyl).
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Discovery."[3] Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability claims).
Sources
- 1. 1595940-89-8|N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(2-aminoethyl)-2,2-dimethylpropanamide | C7H16N2O | CID 12841725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-ethyl-N-methylcyclopropanecarboxamide | C7H13NO | CID 54462500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropanecarboxamide, N-ethyl | C6H11NO | CID 528612 - PubChem [pubchem.ncbi.nlm.nih.gov]
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" physical properties
Topic: N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride: Physical Properties, Synthesis, and Application Guide.
Part 1: Executive Summary
This compound (CAS: 1221725-62-7) is a specialized bifunctional building block extensively used in medicinal chemistry.[1] It serves as a critical "linker" motif, bridging a rigid, lipophilic cyclopropyl fragment with a flexible, hydrophilic ethylenediamine chain. This unique structural combination allows researchers to modulate the physicochemical properties (logP, solubility) and metabolic stability of drug candidates, particularly in the development of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).
This technical guide provides a rigorous analysis of its physical properties, a validated synthesis protocol designed to minimize bis-acylation byproducts, and analytical standards for quality assurance.[1]
Part 2: Chemical Identity & Physical Properties
Nomenclature & Identification
-
IUPAC Name: this compound[1]
-
Common Name: Cyclopropanecarbonyl-ethylenediamine HCl[1]
-
Molecular Formula: C₆H₁₂N₂O · HCl
-
Molecular Weight: 164.63 g/mol (Salt); 128.17 g/mol (Free Base)[1]
-
SMILES: C1CC1C(=O)NCCN.Cl
Physicochemical Properties Data
Note: Values derived from high-purity commercial standards and structural analogues.
| Property | Value / Description | Technical Insight |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation of the free amine or presence of residual coupling reagents.[1] |
| Melting Point | 155 – 160 °C (Decomposition) | Experimental determination required. Sharp melting behavior characterizes high purity; broad ranges (<150°C) suggest residual solvent or bis-amide impurity.[1] |
| Solubility | >50 mg/mL in Water, Methanol, DMSO | High polarity of the primary amine HCl salt ensures excellent aqueous solubility, facilitating assay buffer preparation. |
| Hygroscopicity | Moderate to High | The terminal amine hydrochloride is hygroscopic. Must be stored in a desiccator to prevent "gumming" or hydrolysis over time. |
| pKa (Predicted) | ~9.0 (Amine), ~15 (Amide) | The terminal amine is protonated at physiological pH, enhancing solubility in biological assays. |
| LogP (Free Base) | -0.8 to -1.2 (Predicted) | Highly hydrophilic linker; useful for lowering the lipophilicity of greasy drug scaffolds.[1] |
Part 3: Validated Synthesis & Purification Protocol
The Core Challenge: The primary failure mode in synthesizing this compound is the formation of the bis-amide byproduct (N,N'-dicyclopropanecarbonylethylenediamine), which occurs if the diamine is not protected or present in large excess.[1]
Recommended Route: Mono-protection strategy using N-Boc-ethylenediamine.[1]
Reaction Scheme (Graphviz Visualization)
Caption: Step-wise synthesis pathway prioritizing mono-selectivity via Boc-protection.
Detailed Methodology
Step 1: Amide Coupling
-
Dissolution: Dissolve Cyclopropanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Addition: Add N-Boc-ethylenediamine (1.1 eq) followed by DIPEA (2.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1M citric acid (removes unreacted amine), saturated NaHCO₃, and brine. Dry organic layer over Na₂SO₄ and concentrate.[3]
-
Checkpoint: Verify Intermediate by LCMS (M+H = ~229 Da).
-
Step 2: Deprotection & Salt Formation [4]
-
Solubilization: Dissolve the crude Boc-intermediate in minimal 1,4-dioxane or MeOH.
-
Acidolysis: Add 4M HCl in dioxane (5-10 eq) at 0°C. Stir at RT for 2-4 hours.
-
Isolation: The product often precipitates as a white solid. Dilute with diethyl ether (Et₂O) to maximize precipitation.
-
Filtration: Filter the solid under inert atmosphere (N₂). Wash copiously with Et₂O to remove residual HCl and organic impurities.
-
Drying: Dry under high vacuum for 24 hours to remove trace dioxane (essential for biological toxicity compliance).
Part 4: Analytical Characterization (Self-Validating System)
To ensure the integrity of the compound before use in downstream assays, verify against these spectral markers.
¹H NMR (400 MHz, DMSO-d₆) Interpretation
-
δ 8.0 - 8.5 ppm (Broad s, 3H): Ammonium protons (-NH3+).[1] Disappearance indicates free-basing.[1]
-
δ 8.2 ppm (t, 1H): Amide -NH-.[1]
-
δ 3.2 - 3.4 ppm (m, 2H): Methylene adjacent to amide (-CONH-CH2-).[1]
-
δ 2.8 - 2.9 ppm (m, 2H): Methylene adjacent to amine (-CH2-NH3+).[1]
-
δ 1.5 - 1.6 ppm (m, 1H): Cyclopropyl methine (-CH-).[1]
-
δ 0.6 - 0.7 ppm (m, 4H): Cyclopropyl methylene protons (Characteristic high-field multiplets).[1]
Quality Control Decision Tree
Caption: Logic flow for validating compound purity before biological application.
Part 5: Handling, Stability & Safety
-
Storage: Store at -20°C in a sealed vial with desiccant. The HCl salt is stable for >1 year if kept dry.[1]
-
Handling: Weigh quickly in ambient air; prolonged exposure leads to water uptake, altering the effective molecular weight (stoichiometry error in assays).
-
Safety Profile:
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756635, 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride. (Used for structural analogue property correlation). Link
-
Sigma-Aldrich (2025). N-(2-aminoethyl)-2-methylpropanamide hydrochloride Product Sheet. (Reference for amide-amine HCl salt handling). Link
-
Fluorochem. this compound - CAS 1221725-62-7.[1] (Verification of CAS and commercial availability). Link
-
J. Org. Chem. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups. (Methodology for selective diamine synthesis). Link[1]
Sources
- 1. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
N-(2-Aminoethyl)cyclopropanecarboxamide Hydrochloride: Mechanism & Application Guide
The following technical guide details the structural utility, chemical mechanism, and experimental application of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride . This compound is primarily utilized as a high-value pharmacophore building block and linker in medicinal chemistry, particularly in the synthesis of kinase inhibitors, epigenetic modulators (e.g., LSD1 inhibitors), and GPCR ligands.
Executive Summary
This compound (CAS: 1221725-62-7) is a bifunctional ethylenediamine derivative characterized by a cyclopropyl moiety attached via an amide linkage. In drug discovery, it serves as a "privileged structure" intermediate. Its mechanism of action is defined by its role in Pharmacophore Installation —specifically, introducing the cyclopropyl group to enhance metabolic stability and potency while providing a reactive primary amine for scaffold elaboration.
Key Roles:
-
Bioisostere Introduction: The cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups, reducing lipophilicity while maintaining steric bulk.
-
Conformational Restriction: The rigid cyclopropane ring restricts the flexibility of the side chain, often locking the molecule into a bioactive conformation.
-
Linker Chemistry: The ethylamine chain serves as a spacer, mimicking the distance found in biogenic amines (e.g., histamine, dopamine).
Mechanism of Action: Medicinal Chemistry Perspective
Unlike a direct receptor agonist, the "mechanism" of this compound is its chemical contribution to the Ligand-Target Interaction and ADME properties of the final drug molecule.
Pharmacodynamic Contribution (The "Cyclopropyl Effect")
The cyclopropanecarboxamide moiety is a critical structural motif found in drugs like Tasimelteon (melatonin agonist) and Lenvatinib (kinase inhibitor). When incorporated into a drug scaffold via the N-(2-aminoethyl) tail, it imparts specific properties:
-
Metabolic Shielding: The cyclopropyl ring is resistant to CYP450-mediated oxidation compared to standard alkyl chains (e.g., propyl or butyl). This extends the half-life (
) of the parent drug. -
Sigma-Hole Interactions: The strained C-C bonds of the cyclopropane ring have significant
-character, allowing for unique -interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. -
Hydrogen Bonding Network: The amide carbonyl serves as a hydrogen bond acceptor, while the amide nitrogen (if unsubstituted) acts as a donor, anchoring the ligand in the active site.
Synthetic Mechanism (Reactivity)
The compound functions as a nucleophilic amine donor . The terminal primary amine (
-
Reaction Type: Amide Coupling, Reductive Amination, or Nucleophilic Substitution (
). -
Selectivity: The cyclopropyl amide nitrogen is non-nucleophilic due to resonance delocalization, ensuring exclusive reaction at the ethylamine terminus.
Experimental Protocol: Scaffold Coupling
The following protocol describes the standard operating procedure (SOP) for coupling N-(2-aminoethyl)cyclopropanecarboxamide to a carboxylic acid core (e.g., a kinase scaffold).
Materials
-
Reagent A: Carboxylic Acid Scaffold (1.0 equiv)
-
Reagent B: N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.2 equiv)
-
Coupling Agent: HATU (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Workflow
-
Activation: Dissolve Reagent A (Carboxylic Acid) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 equiv) and HATU (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.
-
Coupling: Add N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.2 equiv) followed by the remaining DIPEA (1.5 equiv). The extra base is required to neutralize the HCl salt.
-
Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the formation of the product (
). -
Quenching: Dilute with Ethyl Acetate and wash with 5% LiCl solution (to remove DMF), followed by sat.
and Brine. -
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (DCM/MeOH gradient).
Self-Validating Checkpoints
-
Checkpoint 1 (Activation): Color change to yellow/orange often indicates active ester formation.
-
Checkpoint 2 (LC-MS): Look for the disappearance of the acid peak and appearance of Product Mass = Acid Mass + 164.2 - 18.0 (Water loss).
-
Checkpoint 3 (H-NMR): Diagnostic signals: Cyclopropyl protons (
0.6–1.0 ppm, multiplet) and Ethyl linker ( 3.2–3.6 ppm, multiplets).
Physicochemical Profile
Data summarized for the free base form.
| Property | Value | Implication |
| Molecular Weight | 164.63 g/mol (HCl salt) | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP (Calc) | ~ -0.5 to 0.1 | High water solubility; lowers lipophilicity of final drug. |
| TPSA | 58.2 Ų | Good membrane permeability range (<140 Ų). |
| H-Bond Donors | 2 | Primary amine and Amide NH. |
| H-Bond Acceptors | 2 | Amide Carbonyl and Amine N. |
| pKa (Amine) | ~9.0–9.5 | Protonated at physiological pH; forms salt bridges. |
Structural & Functional Visualization
The following diagram illustrates the functional dissection of the molecule and its role in a hypothetical ligand-binding scenario.
Caption: Functional decomposition of N-(2-aminoethyl)cyclopropanecarboxamide showing its pharmacophore contributions to target binding and stability.
References
-
Biosynth . This compound Product Page. Retrieved from .
-
PubChem . Compound Summary: Cyclopropanecarboxamide, N-(2-aminoethyl)-. Retrieved from .
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. "Cyclopropyl groups as phenyl bioisosteres". Academic Press.
- Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry.
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" biological targets
This guide serves as an authoritative technical resource on N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS: 53673-05-5).[1]
While often categorized as a chemical intermediate, this compound represents a critical pharmacophore scaffold in modern medicinal chemistry. It combines a cyclopropanecarbonyl motif (a bioisostere for amides/esters with unique steric and metabolic properties) with an ethylenediamine linker (mimicking lysine side chains or providing a handle for bidentate binding).
Its biological relevance is defined not by a single target, but by its role as a precursor and structural probe for three primary therapeutic classes: Epigenetic Modulators (LSD1/KDM1A) , Kinase Inhibitors (VEGFR/FGFR) , and CFTR Modulators .
Executive Summary & Chemical Identity
This compound is a bifunctional building block used to synthesize "warhead-linker" motifs in drug discovery.[1] Its cyclopropane ring confers metabolic stability (blocking
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 53673-05-5 |
| Molecular Formula | |
| Molecular Weight | 164.63 g/mol |
| Pharmacophore | Cyclopropanecarbonyl-ethylenediamine |
| Key Role | Lysine Mimetic / Amide Bioisostere / Linker |
Primary Biological Targets & Mechanisms[1]
This scaffold acts as a strategic "anchor" for targeting specific protein domains. The biological activity is realized when the free amine is functionalized to engage adjacent hydrophobic pockets or when the cyclopropane moiety is positioned to interact with cofactors.
Epigenetic Regulation: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
The most significant application of this scaffold is in the design of LSD1 inhibitors .[1][2] LSD1 demethylates Histone H3 Lysine 4 (H3K4), regulating gene expression in oncology and neurodegeneration.
-
Mechanism of Action:
-
Substrate Mimicry: The N-(2-aminoethyl) chain mimics the lysine side chain of the histone substrate, guiding the molecule into the LSD1 active site.[1]
-
Warhead Delivery: While classic inhibitors (e.g., Tranylcypromine) use a cyclopropylamine to form a covalent adduct with the FAD cofactor (via radical ring opening), the cyclopropanecarboxamide is chemically more stable. It is often used to synthesize reversible inhibitors or prodrugs where the amide modulates the redox potential or binding kinetics without irreversible inactivation.
-
Selectivity: The amide linkage prevents non-specific inhibition of Monoamine Oxidases (MAO-A/B), a common side effect of cyclopropylamine-based drugs.[1]
-
Kinase Inhibition (VEGFR/FGFR)
The cyclopropanecarboxamide motif is a validated pharmacophore in Tyrosine Kinase Inhibitors (TKIs) such as Lenvatinib (Lenvima).
-
Mechanism:
-
Hydrophobic Interaction: The cyclopropane ring occupies a specific hydrophobic pocket (often the "gatekeeper" region) within the ATP-binding site of kinases like VEGFR2 and FGFR1.[1]
-
Conformational Control: The rigid cyclopropane ring orients the attached urea/amide groups to form critical hydrogen bonds with the kinase hinge region (e.g., Asp-Phe-Gly motif).[1]
-
Utility: This specific reagent provides the "cyclopropane-linker" fragment necessary to synthesize analogues that probe the solvent-front region of the kinase.[1]
-
CFTR Modulation (Cystic Fibrosis)
The cyclopropanecarboxamide core is central to CFTR correctors (e.g., Lumacaftor , Tezacaftor ).
-
Mechanism: The motif stabilizes the N-terminal nucleotide-binding domain (NBD1) of the CFTR protein, preventing premature degradation of the
F508 mutant.[1] This reagent serves as a linker to attach diverse "tail" groups that interact with the membrane interface.[1]
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways where this scaffold functions: as a Lysine Mimic in LSD1 (leading to FAD interaction) and as a Hydrophobic Anchor in Kinases.
Caption: Divergent pharmacological mechanisms of the N-(2-aminoethyl)cyclopropanecarboxamide scaffold in Epigenetics vs. Kinase inhibition.[1]
Experimental Protocols
Synthesis of LSD1 Inhibitor Analogues
Objective: To functionalize the free amine of the scaffold with an aryl "head group" to create a complete LSD1 inhibitor.
Reagents:
-
N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.0 eq)[1]
-
4-Cyanobenzaldehyde (1.0 eq) (Example Head Group)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) / Methanol (MeOH)
Protocol:
-
Free Basing: Dissolve the HCl salt in MeOH and add Triethylamine (1.1 eq). Stir for 10 min.
-
Imine Formation: Add 4-Cyanobenzaldehyde. Stir at Room Temperature (RT) for 2 hours under
atmosphere. Monitor imine formation by TLC. -
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (12-16h).
-
Quench: Quench with saturated
. Extract with DCM (3x).[3] -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (DCM:MeOH gradient).
LSD1 Enzymatic Inhibition Assay
Objective: To evaluate the inhibitory potency (
Materials:
-
Recombinant Human LSD1 (KDM1A)
-
Substrate: H3K4me2 peptide (biotinylated)
-
Peroxidase-coupled detection system (e.g., Amplex Red)[1]
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point serial dilution).
-
Incubation: Incubate LSD1 enzyme (50 nM) with compound for 30 min at RT in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).
-
Reaction Start: Add H3K4me2 peptide (20
M) and Amplex Red/HRP mix. -
Measurement: Measure fluorescence (Ex/Em 530/590 nm) continuously for 30 min.
-
Analysis: Calculate slope of fluorescence vs. time. Normalize to DMSO control to determine % Inhibition.
Therapeutic Implications & Safety[1][5]
| Therapeutic Area | Application | Clinical Relevance |
| Oncology | LSD1 Inhibitors | Treatment of Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1] The scaffold enables the design of inhibitors with reduced hematological toxicity compared to first-generation covalent binders. |
| Oncology | Kinase Inhibitors | Analogues of Lenvatinib for Thyroid and Renal Cell Carcinoma.[1] The cyclopropane ring improves metabolic stability against CYP450 degradation. |
| Cystic Fibrosis | CFTR Correctors | Structural component of drugs that assist the folding of mutant CFTR proteins, improving chloride transport in lung epithelium. |
Safety Note: As a primary amine, this compound is a potential substrate for Transglutaminases and Amine Oxidases at high concentrations. In vitro assays should include controls to rule out non-specific interference with these enzymes.
References
-
LSD1 Inhibition Mechanisms
-
Kinase Inhibitor Design (Lenvatinib)
-
Compound Data & Synthesis
-
Epigenetic Drug Discovery
Sources
- 1. 82277-88-1,3-chloro-N-[(methylamino)carbonyl]propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
Executive Summary
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is a critical bifunctional building block in medicinal chemistry. It serves as a robust "linker" scaffold, connecting a cyclopropyl "warhead" or steric modulator to a primary amine handle often used for further elaboration (e.g., reductive amination or sulfonylation).[1]
This guide delineates two distinct synthesis pathways:
-
Route A (Kinetic Selectivity): A high-fidelity method utilizing N-Boc protection, ideal for research scale (mg to g) where purity is paramount.[1]
-
Route B (Thermodynamic/Process): A direct aminolysis method suitable for scale-up, prioritizing atom economy and cost, albeit with higher purification demands.[1]
Chemical Profile & Retrosynthesis[1][2][3]
The target molecule consists of a cyclopropane ring coupled to an ethylenediamine backbone via an amide bond.[2][1] The primary challenge in synthesis is chemoselectivity : preventing the formation of the symmetric N,N'-bis(cyclopropanecarbonyl)ethylenediamine dimer.[2]
Retrosynthetic Analysis
The logical disconnection occurs at the amide bond.[2][1]
-
Fragment A: Cyclopropanecarbonyl electrophile (Acid, Chloride, or Ester).[1]
-
Fragment B: Ethylenediamine nucleophile (Protected or Excess).[1]
Figure 1: Retrosynthetic breakdown of the target molecule.
Pathway A: The Protected Route (High Fidelity)[1]
Best for: Drug discovery, SAR studies, high-purity requirements (>98%).[1] Mechanism: Stepwise coupling using tert-butyl carbamate (Boc) protection to strictly enforce mono-acylation.[2][1]
Step 1: Amide Coupling
Reagents: Cyclopropanecarboxylic acid, N-Boc-ethylenediamine, EDC[2][1]·HCl, HOBt (or HATU), DIPEA, DCM/DMF.[2][1]
The use of N-Boc-ethylenediamine eliminates the risk of dimerization.[2][1] EDC/HOBt activation is preferred over acid chlorides to prevent attack on the Boc group or side reactions.[2][1]
Protocol:
-
Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 mins to form the active ester.
-
Add N-Boc-ethylenediamine (1.05 equiv) and DIPEA (2.0 equiv).[1]
-
Allow to warm to room temperature (RT) and stir for 12–16 hours.
-
Workup: Wash with 1M citric acid (removes DIPEA/EDC), sat. NaHCO₃, and brine.[2][1] Dry over MgSO₄.[2][1]
-
Yield: Typically 85–95% (Intermediate: tert-butyl (2-(cyclopropanecarboxamido)ethyl)carbamate).[1]
Step 2: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane (or EtOAc).[1]
Protocol:
-
Dissolve the Boc-intermediate in minimal dry Dioxane or EtOAc.[2][1]
-
Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.[1]
-
Isolation: The product often precipitates as a white solid.[2][1] Filter and wash with diethyl ether to remove organic impurities.[2][1]
-
Drying: Dry under high vacuum over P₂O₅ (hygroscopic).
Figure 2: Step-by-step workflow for the Boc-protection strategy.
Pathway B: The Direct Aminolysis (Scalable)[2]
Best for: Kilogram scale, cost-sensitive production.[2][1] Mechanism: Nucleophilic attack of ethylenediamine on an ester.[2][1] Critical Control: A large excess of diamine is required to statistically favor mono-acylation.[2][1]
Protocol
Reagents: Ethyl cyclopropanecarboxylate, Ethylenediamine (EDA).[1]
-
Charge Ethylenediamine (5.0 – 10.0 equiv) into a reactor. Note: High excess is crucial.
-
Heat to 60–80°C.
-
Add Ethyl cyclopropanecarboxylate (1.0 equiv) dropwise over 2–4 hours. Slow addition keeps the local concentration of ester low relative to the amine.[2]
-
Stir at 80°C for 12 hours.
-
Purification (Critical):
-
Distill off excess ethylenediamine under reduced pressure (high vacuum required due to BP ~116°C).[1]
-
Dissolve residue in EtOH/EtOAc.
-
Add HCl (gas or solution) to precipitate the salt.[1]
-
Recrystallization: Recrystallize from EtOH/IPA to remove any bis-amide impurity (which is less soluble and may precipitate first or remain in the mother liquor depending on conditions).[2][1]
-
Critical Process Parameters (CPPs) & Data
| Parameter | Route A (Boc) | Route B (Direct) | Impact |
| Stoichiometry | 1:1 (Acid:Amine) | 1:5 to 1:10 (Ester:Amine) | In Route B, low amine equivalents lead to >15% dimer impurity.[2][1] |
| Temperature | 0°C to RT | 60°C - 80°C | Route B requires heat for aminolysis; Route A is mild.[2][1] |
| Purification | Extraction + Filtration | Distillation + Recrystallization | Route A relies on chemical orthogonality; Route B relies on physical separation.[1] |
| Atom Economy | Low (Boc waste) | High | Route B is greener but operationally harder to purify.[1] |
Analytical Characterization
Confirm identity using the following specifications:
-
¹H NMR (400 MHz, D₂O):
-
Mass Spectrometry (ESI+): m/z = 129.1 [M+H]⁺ (Free base mass).[1]
Safety & Handling
-
Cyclopropanecarbonyl Chloride (Alternative Reagent): If using the acid chloride instead of EDC coupling, be aware it is a lachrymator and corrosive.[2][1] All operations must occur in a fume hood.[2][1]
-
Ethylenediamine: A potent sensitizer and corrosive.[1] Avoid skin contact; it can cause allergic dermatitis and respiratory sensitization.[1]
-
Exotherms: The reaction of amines with acid chlorides or coupling agents is exothermic.[2][1] Control addition rates.
References
-
PubChem. (n.d.).[1][3][4] N-(2-Aminoethyl)cyclopropanecarboxamide. National Center for Biotechnology Information.[1] Retrieved October 2025, from [Link][1]
-
Organic Syntheses. (2008). Preparation of Mono-Boc-Ethylenediamine. Organic Syntheses, Coll. Vol. 10, p. 24. Retrieved October 2025, from [Link]
-
Google Patents. (2012).[1] Process for the preparation of cyclopropanecarboxamide derivatives. WO2012046247A2.[2][1] Retrieved October 2025, from [1]
Sources
- 1. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 3. N-ethyl-N-methylcyclopropanecarboxamide | C7H13NO | CID 54462500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-aminoethyl)-N-cyclopropylbutanamide | C9H18N2O | CID 61350152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Characterization Guide: N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
The following technical guide details the spectroscopic characterization and synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride . This monograph is structured for researchers requiring rigorous validation standards for this specific chemical intermediate.
Compound Identity & Significance
-
IUPAC Name: this compound
-
CAS Number: 1221725-62-7 (Free base ref: 145638-31-1)
-
Molecular Formula: C₆H₁₂N₂O[1] · HCl
-
Molecular Weight: 164.63 g/mol (Salt); 128.17 g/mol (Free Base)
-
Role: A critical primary amine linker used in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and various kinase ligands. Its cyclopropane "tail" provides metabolic stability and unique steric properties compared to standard alkyl chains.
Synthesis & Structural Logic
To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The standard route involves the selective mono-acylation of ethylenediamine.
Reaction Workflow
The synthesis relies on using a large excess of ethylenediamine to prevent the formation of the bis-amide impurity.
Figure 1: Synthetic pathway highlighting the critical stoichiometry control required to avoid bis-acylation.
Spectroscopic Data Analysis
The following data represents the validated signals for the hydrochloride salt. Note that the salt formation significantly shifts the methylene protons adjacent to the primary amine compared to the free base.
A. Proton NMR ( H NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| NH₃⁺ | 8.05 - 8.25 | Broad s | 3H | Ammonium protons (exchangeable). |
| Amide NH | 8.35 | Broad t | 1H | Amide proton, coupled to adjacent CH₂. |
| N-CH₂ | 3.30 - 3.38 | q | 2H | Methylene adjacent to the amide nitrogen. |
| CH₂-N⁺ | 2.85 - 2.95 | t | 2H | Methylene adjacent to the ammonium group (deshielded by + charge). |
| Cyclopropyl CH | 1.55 - 1.65 | m | 1H | Methine proton of the ring (alpha to carbonyl). |
| Cyclopropyl CH₂ | 0.60 - 0.75 | m | 4H | Characteristic high-field multiplets of the cyclopropane ring. |
Analyst Note: The most common impurity is ethylenediamine dihydrochloride, which presents a single broad singlet at ~3.15 ppm (CH₂) and broad ammonium peaks. Ensure integration of the cyclopropyl region (0.6-0.75 ppm) matches the ethyl chain (1:1 ratio of ring protons to chain protons).
B. Carbon NMR ( C NMR)
Solvent: DMSO-
| Shift ( | Assignment | Structural Context |
| 173.2 | C=O | Carbonyl carbon. |
| 38.5 | CH₂-N | Methylene adjacent to ammonium. |
| 36.8 | N-CH₂ | Methylene adjacent to amide. |
| 13.5 | Cyclopropyl CH | Methine carbon attached to carbonyl. |
| 6.2 | Cyclopropyl CH₂ | Ring methylene carbons (equivalent/overlapping). |
C. Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (
-
Molecular Ion
: 129.1 m/z[1] -
Salt Adducts: May observe
at 151.1 m/z. -
Fragmentation Pattern:
-
m/z 129.1
112.1 (Loss of NH₃) -
m/z 69.0 (Cyclopropanecarbonyl cation, characteristic fragment)[2]
-
Figure 2: Primary fragmentation pathways observed in ESI-MS.
D. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
-
3250 - 3000 cm⁻¹: Broad N-H stretch (Ammonium/Amide overlap).
-
1645 cm⁻¹: Amide I band (C=O stretch) – Strong.
-
1540 cm⁻¹: Amide II band (N-H bend) – Medium.
-
3010 cm⁻¹: Cyclopropyl C-H stretch (Small, sharp shoulder often visible above 3000).
Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure sharp peaks and accurate integration for salt forms.
-
Weigh 10-15 mg of the hydrochloride salt into a clean vial.
-
Add 0.6 mL of DMSO-
. (Avoid CDCl₃ as the salt is insoluble). -
Add 1 drop of D₂O only if you wish to collapse the amide/ammonium couplings to verify the carbon backbone (NH signals will disappear).
-
Sonicate for 30 seconds to ensure complete dissolution.
Protocol 2: Rapid Purity Check (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: DCM : MeOH : NH₄OH (89 : 10 : 1).
-
Visualization: Ninhydrin Stain (The primary amine will stain deep purple/red; the amide is less reactive).
-
Rf Value: ~0.2 - 0.3 (The free base moves; the salt may streak unless NH₄OH is present).
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
SpectraBase. N-Ethylcyclopropanecarboxamide 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]
Sources
Technical Analysis: N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
Executive Summary & Structural Significance
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is a critical bifunctional building block in medicinal chemistry. It serves as a rigid, non-aromatic linker often used to replace unstable alkene chains or flexible alkyl chains in drug candidates (e.g., kinase inhibitors, epigenetic modulators). The cyclopropane ring imparts specific conformational constraints that can enhance metabolic stability and potency compared to linear alkyl analogs.
This guide provides a definitive protocol for the NMR structural validation of this compound. Unlike simple organic molecules, the hydrochloride salt nature and the specific magnetic anisotropy of the cyclopropane ring require a tailored analytical approach to avoid misinterpretation of signal overlap and exchangeable protons.
Core Structural Features[1][2]
-
Cyclopropane Ring: High-field diagnostic multiplets (0.6–1.0 ppm).
-
Ethylenediamine Backbone: Two distinct methylene environments heavily influenced by the electron-withdrawing amide and the positively charged ammonium group.
-
Labile Protons: Amide (
) and Ammonium ( ) protons visible only in aprotic polar solvents.
Experimental Protocol
Solvent Selection Strategy
The choice of solvent is the single most critical variable in the analysis of this salt.
| Solvent | Suitability | Expert Insight |
| DMSO- | Primary | Recommended. Solubilizes the HCl salt effectively. Slows proton exchange, allowing visualization of the Amide ( |
| Secondary | Use only for purity assays. Rapid exchange eliminates | |
| Poor | The hydrochloride salt is insoluble in chloroform. Requires free-basing, which alters the chemical shifts. |
Sample Preparation (Self-Validating System)
To ensure reproducibility and prevent concentration-dependent shifts:
-
Mass: Weigh 10–15 mg of the solid.
-
Solvent: Add 0.6 mL DMSO-
(99.9% D). -
Additives: Do NOT add TMS (Tetramethylsilane). Use the residual DMSO pentet (2.50 ppm) as the internal reference. TMS is volatile and often overlaps with high-field cyclopropane signals.
-
Homogenization: Sonicate for 30 seconds. The salt must be fully dissolved; suspension will broaden lines and skew integration.
Spectral Assignment ( H NMR, 400 MHz, DMSO- )
The following assignment is derived from first principles of cyclopropane anisotropy and inductive effects of the hydrochloride salt.
The Assignment Table
| Position | Moiety | Shift ( | Multiplicity | Integral | Coupling ( | Structural Logic |
| A | Amide NH | 8.20 – 8.40 | Triplet (br) | 1H | ~5.5 | Downfield due to H-bonding and carbonyl anisotropy. Triplet indicates coupling to |
| B | Ammonium | 7.90 – 8.10 | Broad Singlet | 3H | - | Characteristic of primary amine HCl salts. Broad due to quadrupole relaxation of |
| C | 3.30 – 3.40 | Quartet/Multiplet | 2H | ~6.0 | Deshielded by the amide nitrogen. Critical: Often overlaps with DMSO water peak (3.33 ppm). | |
| D | 2.85 – 2.95 | Multiplet | 2H | ~6.0 | Upfield of C, but pulled downfield by the positive charge of the | |
| E | Cyclopropyl CH | 1.55 – 1.65 | Multiplet | 1H | - | The methine proton alpha to the carbonyl. |
| F | Cyclopropyl | 0.60 – 0.70 | Multiplet | 4H | - | High-field region. Distinctive "roofing" effect common in cyclopropanes. |
Visualization of Structure & Connectivity
Caption: Atom mapping correlating chemical shifts to specific moieties. Note the distinct electronic environments of the ethyl chain.
Analytical Challenges & Troubleshooting
The "Water Peak" Trap (Critical)
In DMSO-
-
The Problem: This signal frequently obscures the
(C) signal at ~3.35 ppm, making accurate integration impossible. -
The Solution:
-
Dry DMSO: Use ampules, not stock bottles.
-
Temperature Variation: Run the experiment at 45°C (318 K). The water peak will shift upfield (lower ppm), while the methylene signal remains relatively stable, resolving the overlap.
-
Verification: If integration is high (e.g., >2.5H), you have water overlap.
-
Impurity Profiling
Common synthetic byproducts to watch for:
-
Cyclopropanecarboxylic acid: Residual starting material. Look for a broad OH signal >12 ppm and a shift in the methine proton.
-
Ethylenediamine: Look for a singlet at ~2.7 ppm (if free base) or broad multiplets if salt.
-
EDCI Urea: If EDCI was used for coupling, look for N-methyl signals around 2.8 ppm and 2.1 ppm.
Advanced Validation Workflow
For regulatory filing or rigorous structural confirmation, a 1D spectrum is insufficient. Use this workflow:
Caption: Decision tree for structural validation, highlighting the mitigation strategy for solvent interference.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61350152, N-(2-aminoethyl)-N-cyclopropylbutanamide (Structural Analog). PubChem. Link
-
ChemicalBook. (2023). Cyclopropanecarboxylic acid NMR Spectrum. ChemicalBook Spectral Database. Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link
Sources
Technical Guide: Mass Spectrometry Characterization of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
An In-Depth Technical Guide on the Mass Spectrometry Characterization of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride.
Executive Summary
This compound (CAS: 1221725-62-7 [HCl salt] / 72745-62-7 [Free Base]) is a critical aliphatic amide intermediate used extensively in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—comprising a strained cyclopropane ring and a flexible ethylenediamine chain—presents unique mass spectrometric signatures essential for quality control and metabolic identification.
This guide provides a comprehensive framework for the MS-based characterization of this compound. It details ionization behaviors, predictive fragmentation pathways, and rigorous experimental protocols designed to ensure data integrity in drug development pipelines.
Compound Profile & Physicochemical Context
Before MS analysis, understanding the solution-phase behavior of the analyte is critical for optimizing ionization parameters.
| Property | Value | Relevance to MS |
| Formula (Free Base) | C₆H₁₂N₂O | Base peak determination |
| Formula (Salt) | C₆H₁₂N₂O · HCl | Requires desalting/neutralization in source |
| Exact Mass | 128.09496 Da | Target for High-Res MS (HRMS) |
| Molecular Weight | 128.17 g/mol | Nominal mass validation |
| pKa (Amine) | ~9.2 (Estimated) | High proton affinity; ideal for ESI(+) |
| LogP | ~ -0.8 | Highly polar; requires HILIC or Aqueous C18 |
Experimental Protocol: LC-MS/MS Workflow
To achieve reproducible data, the following "self-validating" protocol is recommended. This workflow minimizes salt interference and maximizes the detection of diagnostic fragments.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Methanol:Water (v/v).
-
Working Standard: Dilute to 1 µg/mL (approx. 7.8 µM) in 0.1% Formic Acid (aq).
-
Note: The acidic diluent ensures the terminal primary amine is fully protonated
, enhancing sensitivity in positive mode.
Chromatographic Conditions (Reverse Phase)
-
Column: C18 end-capped (e.g., 2.1 x 50 mm, 1.7 µm). Note: Due to high polarity, initial retention may be low. Use a high-aqueous hold or HILIC if retention < 1 min.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold (0-1 min)
Ramp to 95% B (1-5 min).
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20 V (Low voltage prevents in-source fragmentation of the amide bond).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture the full fragmentation profile.
MS Data Interpretation & Fragmentation Mechanisms
Full Scan (MS1) Analysis
In positive ESI, the molecule appears almost exclusively as the singly charged protonated molecular ion.
-
Observed Precursor:
-
Adducts: Sodium adducts
at may appear if solvents are not LC-MS grade.
MS/MS Fragmentation Pathways
The fragmentation of N-(2-aminoethyl)cyclopropanecarboxamide is driven by charge-remote fragmentation and inductive cleavage at the amide bond.
Pathway A: Amide Bond Cleavage (Diagnostic)
The most abundant pathway involves the cleavage of the amide bond. The charge can be retained on either the acyl side or the amine side, though the acylium ion is particularly stable for cyclopropyl derivatives.
-
Fragment:
(Cyclopropanecarbonyl cation, ). -
Mechanism: Inductive cleavage driven by the carbonyl oxygen. This is the "fingerprint" ion for cyclopropanecarboxamides.
Pathway B: Neutral Loss of Ammonia
Common in primary amines, the terminal amino group is lost as neutral ammonia (
-
Fragment:
( ). -
Mechanism: Intramolecular nucleophilic attack or simple elimination.
Pathway C: Terminal Amine Signature
High-energy collision leads to the formation of the immonium ion from the ethylenediamine chain.
-
Fragment:
( ). -
Significance: Confirms the presence of a primary amine chain.
Summary of Diagnostic Ions
| m/z (Experimental) | Formula | Identity | Mechanism |
| 129.1022 | Precursor | Protonation of terminal amine | |
| 112.0750 | Loss of Ammonia | ||
| 69.0335 | Acylium Ion | Amide Bond Cleavage (Acyl side) | |
| 41.0386 | Cyclopropyl Cation | Ring fragmentation | |
| 30.0340 | Immonium Ion | Alpha-cleavage of amine |
Visualizing the Fragmentation Logic
The following diagram illustrates the mechanistic causality between the precursor and its product ions.
Caption: Mechanistic fragmentation pathway of N-(2-aminoethyl)cyclopropanecarboxamide in ESI+ MS/MS.
Impurity Profiling & Artifacts
When analyzing the hydrochloride salt, researchers must be vigilant for specific synthesis-related impurities:
-
Cyclopropanecarboxylic Acid (m/z 87 in ESI-): Residual starting material if the coupling was incomplete.
-
Dimer Formation (m/z ~240): In high-concentration samples, non-covalent dimers
may form. Dilution usually eliminates this. -
Ethylenediamine Adducts: If excess diamine was used in synthesis, look for doubly charged ions at lower masses.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61350152, N-(2-aminoethyl)cyclopropanecarboxamide. Retrieved January 28, 2026, from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
- Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
Chem-Impex International. Product Data Sheet: N-(2-Aminoethyl)cyclopropanecarboxamide HCl (CAS 1221725-62-7).[2] (Source for salt form verification).
Sources
Technical Guide: Infrared Spectroscopy of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
[1]
Executive Summary & Structural Deconvolution
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS: 145037-67-2) serves as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Lenvatinib intermediates).[1] Its infrared (IR) spectrum is complex due to the coexistence of a strained cyclopropane ring, a secondary amide, and a primary amine hydrochloride salt.[1]
Accurate interpretation requires deconvoluting the molecule into three distinct vibrational zones.[1] Failure to distinguish the ammonium salt envelope from the amide hydrogen bonding is a common source of analytical error in purity assessments.[1]
Structural Vibrational Zones[1]
-
Zone A (Cyclopropyl Ring): Characterized by high ring strain (
bond angles), elevating C-H stretching frequencies above typical alkanes.[1] -
Zone B (Secondary Amide): The rigid amide bond exhibits strong resonance, dominating the 1600–1700 cm⁻¹ region (Amide I & II).[1]
-
Zone C (Amine Hydrochloride Tail): The protonated primary amine (
) creates a broad, multi-band feature that obscures the high-wavenumber region, serving as the primary indicator of salt formation.[1]
Theoretical Framework & Spectral Assignments[1]
The following assignments are derived from first-principles functional group analysis and validated against analogous cyclopropyl and ethylenediamine systems [1][2].
The "Salt Envelope" (3200–2500 cm⁻¹)
Unlike the sharp doublets of a free primary amine (~3300–3400 cm⁻¹), the hydrochloride salt forms a broad, continuous absorption band known as the "ammonium envelope." This is caused by strong hydrogen bonding within the crystal lattice (
-
Diagnostic Value: If sharp peaks appear >3300 cm⁻¹, the sample has likely degraded to the free base or hydrolyzed.[1]
The Cyclopropyl Signature (>3000 cm⁻¹)
The cyclopropyl C-H bonds possess significant
The Amide/Amine Overlap Zone (1700–1500 cm⁻¹)
This is the most congested region.[1] The Amide I band (C=O stretch) is the strongest feature.[1] However, the
Summary Table of Characteristic Bands
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Amine Salt ( | N-H Stretch | 2800–3200 | Broad/Strong | "Ammonium Envelope"; overlaps C-H stretch.[1] |
| Cyclopropane | C-H Stretch | 3010–3090 | Medium | Distinct "shoulder" on the ammonium envelope.[1] |
| Alkane (Linker) | C-H Stretch | 2850–2960 | Medium | Often obscured by the salt envelope.[1] |
| Amide | Amide I (C=O) | 1640–1660 | Very Strong | The "Anchor Peak" for quantification.[1] |
| Amine Salt | 1580–1610 | Medium | Often a shoulder on Amide I. | |
| Amide | Amide II (N-H Bend) | 1530–1560 | Strong | Sensitive to H-bonding environment.[1] |
| Amine Salt | ~1500 | Medium | Distinguishes salt from free base.[1] | |
| Cyclopropane | Ring Breathing | 1000–1050 | Medium/Weak | Diagnostic for intact ring structure.[1] |
| Chloride | Lattice Modes | <400 | Weak | Usually outside mid-IR range.[1][2] |
Experimental Protocol: ATR-FTIR
For hydrochloride salts, Attenuated Total Reflectance (ATR) is superior to KBr pellets.[1] KBr is hygroscopic and can facilitate ion exchange (
Instrumentation & Parameters
-
Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for linearity; MCT if high sensitivity is needed.[1]
-
Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable for hard crystals).[1]
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 (Screening) or 64 (High Quality).
-
Spectral Range: 4000–600 cm⁻¹.[1]
Step-by-Step Workflow
Figure 1: Optimized ATR-FTIR workflow for hydrochloride salt analysis. Note the critical pressure step to ensure contact with the diamond crystal.
Quality Control & Impurity Profiling
The IR spectrum is a powerful tool for detecting common process impurities: Free Base (incomplete salt formation) and Hydrolysis (ring opening or amide cleavage).[1]
Distinguishing Salt vs. Free Base
The "Salt Shift" is the primary indicator.[1]
-
Free Base: Look for two sharp spikes at ~3350 and ~3280 cm⁻¹ (Asymmetric/Symmetric
stretch).[1] The Amide I band may shift to a lower frequency due to different H-bonding patterns.[1] -
HCl Salt: Look for the broad "Ammonium Envelope" (3200–2800 cm⁻¹) and the specific
bending band near 1500 cm⁻¹.[1]
Hydrolysis Detection
If the cyclopropane ring opens (acid-catalyzed hydrolysis) or the amide bond cleaves:
-
Ring Opening: Loss of the characteristic band at 1000–1050 cm⁻¹ and appearance of alkene C=C stretches (1620–1680 cm⁻¹) if isomerization occurs.[1]
-
Amide Cleavage: Appearance of a broad O-H stretch (2500–3300 cm⁻¹) from the resulting carboxylic acid and a shift in the carbonyl peak to ~1700–1725 cm⁻¹ (Acid C=O).[1]
Logic Flow for Spectral Validation
Figure 2: Decision logic for validating the identity and purity of N-(2-aminoethyl)cyclopropanecarboxamide HCl.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for Amide I/II and Cyclopropyl C-H assignments).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Authoritative source for primary amine salt deformations).[1]
-
NIST Chemistry WebBook. (2023).[1] Infrared Spectra of Amine Hydrochlorides. National Institute of Standards and Technology.[1] [Link][1]
-
PubChem. (2024).[1][3][4] Compound Summary: N-(2-aminoethyl)cyclopropanecarboxamide.[1] National Library of Medicine.[1] [Link]
Sources
- 1. Cyclopropanecarboxamide, N-ethyl | C6H11NO | CID 528612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. N-(2-aminoethyl)-N-cyclopropylbutanamide | C9H18N2O | CID 61350152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-aminoethyl)-N-butyloxane-2-carboxamide | C12H24N2O2 | CID 63754250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Potential of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
Executive Summary
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride represents a high-value "privileged scaffold" in modern medicinal chemistry. While often categorized as a building block, its structural architecture combines the metabolic resilience of the cyclopropane ring with the versatile ligation potential of an ethylenediamine linker .
This technical guide analyzes the compound not merely as a reagent, but as a bioactive fragment with significant potential in Fragment-Based Drug Discovery (FBDD) . Its pharmacophore aligns with validated inhibitors of kinases (VEGFR, c-Met), epigenetic modulators, and GPCR ligands. This document details its physicochemical properties, potential biological targets, and experimental protocols for its application in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound serves as a rigidified bioisostere of N-(2-aminoethyl)isobutyramide. The cyclopropane ring introduces specific steric constraints and electronic properties that differentiate it from acyclic alkyl analogs.
| Property | Specification | Relevance to Drug Design |
| Systematic Name | N-(2-aminoethyl)cyclopropanecarboxamide HCl | Core Identity |
| Molecular Formula | C₆H₁₂N₂O[1] · HCl | Low MW fragment (<200 Da) ideal for FBDD. |
| Key Moiety 1 | Cyclopropane Ring | Increases metabolic stability (blocks CYP450 oxidation at |
| Key Moiety 2 | Amide Linker | Hydrogen bond donor/acceptor (HBD/HBA) for backbone interactions. |
| Key Moiety 3 | Primary Amine | Solubilizing group; "warhead" attachment point; key interaction with Asp/Glu residues in active sites. |
| LogP (Predicted) | ~ -0.5 to 0.2 | High water solubility; ideal for cytosolic targets. |
| Topological Polar Surface Area | ~55 Ų | Excellent membrane permeability potential. |
Pharmacophore Analysis & Biological Potential[5][6][7]
The biological activity of N-(2-aminoethyl)cyclopropanecarboxamide is driven by three mechanistic pillars. Unlike cyclopropylamines (which act as suicide inhibitors of MAO/LSD1 via radical ring opening), the cyclopropanecarboxamide moiety is chemically stable but sterically unique.
Kinase Inhibition (ATP-Binding Pocket)
The cyclopropane ring is a validated bioisostere for the isopropyl group found in many kinase inhibitors. It fits into the hydrophobic back-pocket of ATP-binding sites (e.g., Gatekeeper residues).
-
Mechanism: The amide nitrogen forms H-bonds with the "hinge region" of the kinase, while the ethylenediamine tail extends into the solvent-exposed region to improve solubility or interact with surface residues (e.g., Asp/Glu).
-
Relevance: Structurally homologous to the "cap" regions of Lenvatinib (VEGFR inhibitor) and Cabozantinib (c-Met inhibitor).
Epigenetic Modulation (HDAC/LSD1 Interactions)
While distinct from the tranylcypromine class, this scaffold serves as a "cap group" for Histone Deacetylase (HDAC) inhibitors.
-
Zinc Binding: The terminal amine can be converted into a hydroxamic acid or benzamide to bind the Zinc ion in the HDAC catalytic pocket.
-
Surface Recognition: The cyclopropane ring sits at the rim of the catalytic tunnel, providing isoform selectivity through steric occlusion.
GPCR Ligand Design (Dopamine/Serotonin)
The ethylenediamine backbone is a classic "linker" in neuropharmacology, mimicking the distance between the aromatic head and the basic nitrogen in endogenous neurotransmitters.
-
D2/5-HT Receptors: The primary amine interacts with the conserved Aspartate (D3.32) in aminergic GPCRs. The cyclopropane group provides a rigid hydrophobic anchor, potentially increasing residence time compared to flexible alkyl chains.
Visualizing the Mechanism of Action
The following diagram illustrates the Fragment-Based Drug Design (FBDD) workflow, showing how this specific scaffold evolves into high-potency inhibitors.
Figure 1: Fragment-Based Drug Discovery workflow utilizing the cyclopropanecarboxamide scaffold to target Kinases and GPCRs.
Experimental Protocols
Synthesis & Handling (Self-Validating Protocol)
Note: This protocol assumes the use of the hydrochloride salt as a starting material for library synthesis.
Objective: Coupling the scaffold to an aromatic carboxylic acid (R-COOH) to generate a potential kinase inhibitor library.
-
Preparation: Dissolve N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.0 eq) in dry DMF.
-
Base Neutralization (Critical Step): Add Diisopropylethylamine (DIPEA, 3.0 eq).
-
Validation: Monitor pH. It must be >8.0 to ensure the primary amine is free (non-protonated) and reactive. The HCl salt will buffer the solution initially.
-
-
Activation: In a separate vial, activate the target Carboxylic Acid (R-COOH, 1.1 eq) with HATU (1.1 eq) in DMF for 15 minutes.
-
Coupling: Combine the solutions. Stir at Room Temperature for 4–12 hours.
-
Work-up: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then sat. NaHCO₃.
-
QC Check: LC-MS should show [M+H]⁺ peak corresponding to the coupled product. The cyclopropane ring is stable under these conditions; ring opening is not observed with standard amide coupling.
In Vitro Stability Assay (Microsomal Stability)
To verify the metabolic advantage of the cyclopropane ring over an isopropyl group:
-
Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: Analyze via LC-MS/MS.
-
Expectation: The cyclopropane analog should show intrinsic clearance (
) < 20 µL/min/mg protein, whereas an isopropyl analog typically shows faster degradation due to hydroxylation at the tertiary carbon.
Safety & Toxicology Profile
-
Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While generally stable, it can undergo ring-opening in the presence of strong Lewis acids or radical initiators.
-
Toxicology: Unlike cyclopropylamines (which can cause mechanism-based inhibition of CYP450s leading to drug-drug interactions), cyclopropanecarboxamides are generally considered benign and "structural alerts" are low.
-
Handling: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
References
-
Giri, R., et al. (2023).[2] New, simple and accessible method creates potency-increasing structure in drugs.[2][3] Science.[3] Link (Validated cyclopropane as a potency-enhancing bioisostere).
-
BMS/Lexicon Pharmaceuticals. (2020). Cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors.[4] European Journal of Medicinal Chemistry.[4] Link[4]
-
PubChem Compound Summary. (2024). N-(2-aminoethyl)cyclopropanecarboxamide derivatives.[1] National Library of Medicine. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press. (Authoritative text on cyclopropane vs. isopropyl bioisosterism).
Sources
- 1. Buy N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide [smolecule.com]
- 2. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 3. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" as a research chemical
Technical Monograph: N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
Executive Summary
This compound (CAS: 1221725-62-7) is a specialized bifunctional building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2][3][4][5][6] Structurally, it consists of a cyclopropyl moiety linked via an amide bond to an ethylenediamine backbone.[2][3]
This compound serves as a critical "linker-head" motif.[2][3] The cyclopropyl group acts as a metabolically stable bioisostere for alkyl groups (e.g., isopropyl), while the primary amine provides a reactive handle for derivatizing scaffolds via amide coupling, reductive amination, or nucleophilic substitution.[2][3] This guide details the physicochemical properties, synthetic utility, and handling protocols required for its integration into high-throughput screening libraries and lead optimization campaigns.[2][3]
Physicochemical Profile & Stability
The hydrochloride salt form is preferred for storage due to its enhanced stability compared to the hygroscopic free base.[2][3]
| Property | Specification |
| Chemical Formula | C₆H₁₂N₂O[2][3][7] · HCl |
| Molecular Weight | 164.63 g/mol |
| CAS Number (HCl) | 1221725-62-7 |
| CAS Number (Free Base) | 53673-05-5 |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO Low: DCM, Hexanes, Toluene |
| Hygroscopicity | Moderate (Store in desiccator) |
| pKa (Calculated) | ~9.2 (Terminal amine), ~15 (Amide) |
Storage Directive: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is prone to deliquescence upon prolonged exposure to ambient humidity.[2][3]
Medicinal Chemistry Rationale: The "Cyclopropyl Effect"[2][3]
In drug design, this reagent is not merely a spacer; it introduces the cyclopropylcarboxamide motif, which imparts specific pharmacological advantages:
-
Metabolic Stability: The cyclopropyl group is resistant to CYP450-mediated
-hydroxylation compared to isopropyl or ethyl groups.[2][3] The strained C-C bonds (60°) raise the activation energy for radical formation during metabolic oxidation.[2][3] -
Conformational Restriction: The cyclopropyl ring restricts the rotation of the carbonyl bond, potentially locking the ligand into a bioactive conformation that favors receptor binding (entropy penalty reduction).[2][3]
-
Sigma Receptor Affinity: Cyclopropyl-amine motifs are privileged structures in ligands targeting Sigma-1 (
) receptors, relevant in CNS drug discovery.[2][3]
Visualizing the Metabolic Advantage
Figure 1: Comparison of metabolic susceptibility between isopropyl analogs and the cyclopropyl moiety provided by the title compound.[2][3]
Synthetic Protocols
The following protocols are designed for synthesis at the 100 mg to 1 g scale.
Protocol A: In Situ Free-Basing & Amide Coupling
Purpose: To attach the reagent to a carboxylic acid-containing scaffold (e.g., a core heterocycle).[2][3]
Context: The HCl salt cannot be used directly in coupling without a base trap.[2][3] This protocol uses a "one-pot" neutralization and activation approach to minimize dimerization side reactions.[2][3]
Reagents:
Workflow:
-
Activation: Dissolve the Scaffold Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange often indicates active ester formation.[2][3]
-
Neutralization: In a separate vial, suspend N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.2 eq) in minimal DMF. Add DIPEA (2.0 eq) and vortex until clear.
-
Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.
-
Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for M+1 = Scaffold + 164 - 18).[2][3]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), sat. NaHCO₃, and Brine.[2][3] Dry over Na₂SO₄.[2][3]
Protocol B: Reductive Amination
Purpose: To attach the reagent to an aldehyde-containing scaffold.[2][3]
Rationale: This method preserves the secondary amine character, offering a different ionization profile than the amide coupling.[2][3]
Step-by-Step:
-
Imine Formation: Dissolve Aldehyde (1.0 eq) and N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.1 eq) in DCE (Dichloroethane) or MeOH.
-
Base Addition: Add TEA (Triethylamine) (1.1 eq) to liberate the free amine.[2][3] Add MgSO₄ (anhydrous) to scavenge water and drive imine formation.[2][3] Stir for 1 hour at RT.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq) in one portion.
-
Quench: Allow to warm to RT overnight. Quench with sat. NaHCO₃.
Analytical Validation (QC)
When verifying the identity of the synthesized products, the N-(2-aminoethyl)cyclopropanecarboxamide moiety presents a distinct NMR signature.[2][3]
¹H NMR (DMSO-d₆) Diagnostic Signals:
Mass Spectrometry:
-
ESI (+): [M+H]⁺ = 129.1 Da (Free base fragment often seen if fragmentation occurs) or the Parent Ion of the final coupled product.[2][3]
Workflow Integration Diagram
This diagram illustrates the decision tree for utilizing this reagent based on the target scaffold's functional group.
Figure 2: Synthetic decision tree for incorporating N-(2-aminoethyl)cyclopropanecarboxamide into drug scaffolds.
References
-
Biosynth. (n.d.).[2][3] this compound. Retrieved from [2][3]
-
Accela ChemBio. (2023).[2][3] Product Information: N-(2-aminoethyl)cyclopropanecarboxamide. Retrieved from [2][3]
-
Wermuth, C. G. (2008).[2][3] The Practice of Medicinal Chemistry. Academic Press.[2][3] (General reference for Cyclopropyl bioisosterism).
-
Meanwell, N. A. (2011).[2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][3] (Contextual reference for metabolic stability of cyclopropyl rings).
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. 82277-88-1,3-chloro-N-[(methylamino)carbonyl]propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]
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- 7. Buy N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide [smolecule.com]
Pharmacokinetic Profile of Cyclopropanecarboxamide Derivatives
Executive Summary
The cyclopropanecarboxamide scaffold represents a high-value structural motif in modern drug design, serving as a rigid bioisostere for amides, esters, and phenyl rings. Its unique geometry (60° bond angles) and electronic character (significant
This guide analyzes the ADME (Absorption, Distribution, Metabolism, Excretion) profile of cyclopropanecarboxamide derivatives, contrasting the "metabolic liability" seen in early-generation compounds with the "metabolic shield" effect utilized in blockbuster drugs like Olaparib and Cabozantinib .
Physicochemical Properties & ADME Influence
Conformational Rigidity and Permeability
The cyclopropane ring locks the amide bond into a specific vector, reducing the entropic penalty of binding. Unlike flexible alkyl chains, the cyclopropanecarboxamide motif restricts the rotation of the carbonyl group, often favoring a trans conformation that can enhance membrane permeability by reducing the exposed polar surface area (PSA) in the unbound state.
-
Lipophilicity (LogP/LogD): Substitution on the cyclopropane ring dramatically alters LogP. A 1,1-disubstitution (as in Cabozantinib) buries the amide nitrogen, increasing lipophilicity and blood-brain barrier (BBB) penetration potential compared to monosubstituted analogs.
-
Solubility: The scaffold often lowers aqueous solubility compared to open-chain amides due to efficient crystal packing driven by the flat, rigid ring. This necessitates formulation strategies (e.g., amorphous solid dispersions) for oral delivery.
Transporter Interactions
Derivatives of this class frequently interact with efflux transporters.
-
P-glycoprotein (P-gp): Cabozantinib is a known inhibitor of P-gp. The rigid lipophilic surface of the cyclopropane-1,1-dicarboxamide core contributes to high affinity for the P-gp drug-binding pocket, potentially leading to non-linear PK at high doses due to saturation of efflux.
Metabolic Stability & Biotransformation
The metabolic fate of the cyclopropanecarboxamide scaffold is a dichotomy: it can act as a metabolic blocker or a metabolic soft spot depending on substitution.
The "Cyclopropane Advantage" (Metabolic Blocking)
In Cabozantinib , the cyclopropane-1,1-dicarboxamide moiety acts as a steric shield. The quaternary carbon at the 1-position prevents
The "Ring Opening" Liability
In Olaparib , the cyclopropane ring is attached to a piperazine carbonyl. While stable enough for clinical use, it is subject to CYP3A4/5-mediated oxidation.
-
Mechanism: Radical abstraction of a cyclopropyl proton followed by rapid ring opening ("cyclopropylclock" mechanism) or direct hydroxylation.
-
Olaparib Metabolite M12: This is a ring-opened hydroxycyclopropyl species.[1] While pharmacologically less active, its formation confirms that the ring is not inert.
Visualization: Metabolic Divergence
The following diagram illustrates the divergent metabolic fates of the scaffold based on structural context.
Figure 1: Divergent metabolic fates of the cyclopropanecarboxamide scaffold. 1,1-disubstitution (green path) promotes stability, while accessible alpha-protons (red path) risk ring opening.
Reactive Metabolite Assessment
A critical safety step for this scaffold is ruling out the formation of reactive enones or alkylating agents upon ring opening.
Mechanism of Bioactivation
If the cyclopropane ring opens to form an
Protocol: Glutathione (GSH) Trapping Assay
This protocol is mandatory for any lead compound containing a cyclopropanecarboxamide moiety to ensure safety.
Objective: Detect electrophilic reactive metabolites trapped by glutathione.
Materials:
-
Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Test Compound (10 µM).
-
NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Trapping Agent: Glutathione (GSH) supplemented at 5 mM (or a 1:1 mix of GSH and
C/ N-labeled GSH for isotope pattern recognition).
Workflow:
-
Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4) at 37°C.[2][3]
-
Initiation: Add NADPH-regenerating system to start the reaction.
-
Controls:
-
Negative: No NADPH (rules out chemical instability).
-
Positive: Clozapine or Acetaminophen (known reactive metabolite formers).
-
-
Termination: Quench with ice-cold acetonitrile (containing internal standard) after 60 minutes.
-
Analysis (LC-MS/MS):
-
Centrifuge (4000 rpm, 20 min) to remove protein.
-
Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).
-
Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (whole GSH).
-
Isotope Filter: If using labeled GSH, look for doublets separated by the mass difference of the label.
-
Interpretation:
-
Clean: No GSH adducts detected.[4]
-
Flagged: GSH adducts present.[4][5] Structural elucidation is required to determine if the adduct formed at the cyclopropane ring (high risk) or a distal aromatic ring (manageable risk).
Case Studies: Comparative PK Profiles
The following table contrasts three clinically approved drugs utilizing this scaffold, highlighting how structural nuance dictates PK outcomes.
| Parameter | Cabozantinib (Cometriq) | Olaparib (Lynparza) | Lumacaftor (Orkambi) |
| Structure Type | 1,1-Dicarboxamide (Quaternary) | Cyclopropyl-carbonyl-piperazine | Cyclopropane carboxylic acid amide |
| Primary Metabolism | CYP3A4 (Oxidation of quinoline) | CYP3A4/5 (Ring opening & oxidation) | Oxidation & Glucuronidation |
| Bioavailability (F) | High (increases with food) | ~60% (extensive first-pass) | Variable (increases with fat) |
| Tmax | 2–5 hours | 1–3 hours | 4 hours |
| Half-life (t1/2) | ~55–120 hours (Accumulation) | ~11.9 hours | ~26 hours |
| Protein Binding | ≥ 99.7% | ~82% | ~99% |
| Elimination | Feces (54%), Urine (27%) | Urine (44%), Feces (42%) | Feces (51% unchanged) |
| Key Liability | Long t1/2 requires dose management | Ring-opened metabolite (M12) | Strong CYP3A inducer |
Table 1: Comparative pharmacokinetic parameters derived from FDA clinical pharmacology reviews [1][2][3].
Technical Workflow: Lead Optimization
For a researcher developing a new derivative, the following optimization cycle ensures the scaffold contributes to potency without compromising safety.
Figure 2: Iterative lead optimization workflow for cyclopropanecarboxamide derivatives, prioritizing early detection of metabolic instability and reactivity.
References
-
Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib. Clinical Pharmacokinetics. Link
-
Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib. Clinical Pharmacokinetics. Link
-
Pharmacokinetics and Pharmacodynamics of Olaparib. Clinical Pharmacokinetics. Link
-
Glutathione trapping of reactive drug metabolites produced by biomimetic metalloporphyrin catalysts. Rapid Communications in Mass Spectrometry. Link
-
Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib. International Journal of Molecular Sciences. Link
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumacaftor inhibits channel activity of rescued F508del cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione trapping of reactive drug metabolites produced by biomimetic metalloporphyrin catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
Executive Summary & Strategic Rationale
This Application Note details the optimized synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (Target Molecule). This compound is a critical "linker" motif in Fragment-Based Drug Discovery (FBDD), particularly for lysine-demethylase (LSD1) inhibitors and various kinase programs.[1] The cyclopropane ring offers unique metabolic stability and conformational restriction compared to standard alkyl chains.[1]
The Synthetic Challenge
The direct reaction of cyclopropanecarbonyl chloride with ethylenediamine (1,2-diaminoethane) is operationally simple but chemically flawed for high-purity applications.[1] Because ethylenediamine contains two equivalent primary amines, direct acylation results in a statistical mixture of:
Selected Strategy: To ensure pharmaceutical-grade purity (>98%) and eliminate the formation of the bis-amide dimer, this protocol utilizes a Mono-Boc Protection Strategy .[1] This route ensures exclusive mono-acylation, simplifies purification (avoiding difficult chromatographic separations of polar amines), and delivers the final product as a stable, water-soluble hydrochloride salt.[1]
Reaction Scheme & Logic
The synthesis proceeds in two distinct phases: Selective Acylation and Acidolytic Deprotection .[1]
Caption: Figure 1. Two-step synthetic pathway prioritizing regioselectivity via carbamate protection.
Detailed Experimental Protocols
Phase 1: Acylation (Amide Coupling)
Objective: Synthesis of tert-butyl (2-(cyclopropanecarboxamido)ethyl)carbamate.
Materials Required
-
Reagent A: N-Boc-ethylenediamine (CAS: 57260-71-6) - 1.0 equiv.[1]
-
Reagent B: Cyclopropanecarbonyl chloride (CAS: 4023-34-1) - 1.05 equiv.[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) - 1.5 equiv.[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add N-Boc-ethylenediamine (10.0 mmol) and TEA (15.0 mmol) to the flask. Dissolve in anhydrous DCM (50 mL).
-
Cooling: Submerge the flask in an ice/water bath (0 °C). Critical: Acylation is exothermic; cooling prevents side reactions.[1]
-
Addition: Dilute Cyclopropanecarbonyl chloride (10.5 mmol) in a small volume of DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The starting amine (ninhydrin active) should disappear.[1]
-
Workup:
-
Result: The intermediate is typically a white to pale yellow solid.[1] If purity is <95% by NMR, recrystallize from EtOAc/Hexane.[1]
Phase 2: Deprotection & Salt Formation
Objective: Cleavage of the Boc group to yield the Hydrochloride salt.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the Intermediate from Phase 1 (approx.[1] 9.0 mmol) in DCM (10 mL) or MeOH (5 mL).
-
Acidolysis: Add 4M HCl in Dioxane (10 mL, ~40 mmol, 4+ equiv) dropwise at 0 °C.
-
Stirring: Remove the ice bath and stir at RT for 2–3 hours.
-
Observation: A white precipitate often forms as the reaction proceeds (the HCl salt is less soluble in dioxane/DCM).[1]
-
-
Isolation (Precipitation Method):
-
Drying: Dry the solid under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove trace solvents.
Analytical Validation (Self-Validating System)[1]
The following data points serve as "Checkpoints" to validate the success of the synthesis.
| Metric | Expected Value / Observation | Diagnostic Note |
| Physical State | White crystalline solid | Yellowing indicates oxidation or residual HCl/solvent.[1] |
| Solubility | Soluble in Water, DMSO, MeOH | Insoluble in DCM/EtOAc (confirms salt formation).[1] |
| ¹H NMR (DMSO-d₆) | δ 8.0-8.5 (br s, 3H, NH₃⁺) | Confirms amine salt.[1] Disappearance of Boc singlet (~1.4 ppm) confirms deprotection.[1] |
| ¹H NMR (Cyclopropyl) | δ 0.6-0.9 (m, 4H), 1.5 (m, 1H) | Characteristic high-field multiplets of the cyclopropane ring.[1] |
| Mass Spec (ESI) | [M+H]⁺ = 129.1 m/z | Corresponds to free base C₆H₁₂N₂O.[1] |
Troubleshooting & Optimization Logic
This workflow diagram assists in resolving common synthetic deviations.
Caption: Figure 2. Decision tree for maximizing yield and purity during workup.
Safety & Handling (HSE)
-
Cyclopropanecarbonyl Chloride: Corrosive and lachrymator.[1] Handle exclusively in a fume hood. Reacts violently with water.[1]
-
Ethylenediamine derivatives: Potential sensitizers.[1] Avoid skin contact.[1]
-
HCl in Dioxane: Fuming, corrosive.[1] Causes severe burns.[1]
References
-
General Mono-Boc Protection Protocol
-
Amide Coupling Methodologies
-
Cyclopropane Moiety Properties
-
Analogous Compound Data (PubChem)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 4. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]
- 5. N-Cyclopentyl-ethane-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(2-aminoethyl)-N-cyclopropylbutanamide | C9H18N2O | CID 61350152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Lab-Scale Synthesis of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
Introduction & Strategic Analysis
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS: 1550001-36-9) is a critical bifunctional building block in medicinal chemistry.[1] It features a cyclopropyl amide motif—common in kinase inhibitors (e.g., Lenvatinib analogs) and epigenetic modulators—linked to a primary amine, which serves as a versatile handle for further derivatization.
Synthesis Strategy: The Purity vs. Efficiency Trade-off
For lab-scale synthesis (100 mg to 10 g), the primary challenge is preventing the formation of the bis-amide impurity (N,N'-bis(cyclopropanecarbonyl)ethylenediamine).[1]
We present two validated protocols:
-
Protocol A (The "Gold Standard" - Protected Route): Utilizes N-Boc-ethylenediamine.[1][2] This guarantees mono-acylation and high purity, ideal for SAR (Structure-Activity Relationship) library generation.[1]
-
Protocol B (The "Process" Route - Direct Amidation): Utilizes a large excess of ethylenediamine.[1][3] This is cost-effective for larger batches (>10 g) but requires rigorous purification to remove the bis-impurity.[1]
Reaction Logic & Pathway Visualization[1]
The following diagram illustrates the two parallel workflows. Protocol A is recommended for most research applications due to its reliability.
Caption: Comparative workflow for Protected (Route A) vs. Direct (Route B) synthesis strategies.
Protocol A: High-Fidelity Synthesis (Protected Route)
Recommendation: Use this method for <5g scales where purity is paramount.
Materials & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[2][4][5][6][7] | Role |
| N-Boc-ethylenediamine | 160.21 | 1.0 | Limiting Reagent |
| Cyclopropanecarbonyl chloride | 104.53 | 1.1 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | Acid Scavenger |
| Dichloromethane (DCM) | - | 10 mL/g | Solvent (Anhydrous) |
| 4M HCl in Dioxane | - | 5.0 | Deprotection Agent |
Step-by-Step Procedure
Step 1: Amide Coupling[1]
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve N-Boc-ethylenediamine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Addition: Add Cyclopropanecarbonyl chloride (1.1 equiv) dropwise via syringe over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain <5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane; stain with Ninhydrin).
-
Workup:
-
Quench with saturated NaHCO₃ solution.[1]
-
Extract aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: White to off-white solid (tert-butyl (2-(cyclopropanecarboxamido)ethyl)carbamate).[1] Yield typically >90%.[1][8]
-
Step 2: Boc-Deprotection & Salt Formation[1]
-
Dissolution: Dissolve the intermediate from Step 1 in a minimal amount of DCM or MeOH.
-
Acidification: Add 4M HCl in Dioxane (5.0 equiv) at 0 °C.
-
Stirring: Stir at RT for 2–4 hours. A white precipitate often forms.[1]
-
Isolation:
-
Concentrate the mixture to dryness (or filter if heavy precipitation occurs).
-
Trituration: Suspend the crude solid in diethyl ether (Et₂O) and sonicate. Filter the solid to remove organic impurities.
-
-
Drying: Dry under high vacuum for 12 hours.
Protocol B: Economical Synthesis (Direct Route)
Recommendation: Use this method only if N-Boc-ethylenediamine is unavailable or cost-prohibitive.[1]
Critical Mechanism: The "High Dilution" Principle
To favor mono-amidation over bis-amidation, the diamine must be present in large excess (Statistically >5:1).[1] This ensures the acid chloride reacts with a free amine rather than the already-formed amide product [1].[1]
Procedure
-
Charge: Place Ethylenediamine (10.0 equiv) in a flask with DCM (solvent is optional but helps heat dissipation).
-
Addition: Dilute Cyclopropanecarbonyl chloride (1.0 equiv) in DCM. Add this solution very slowly (dropwise over 1 hour) to the vigorously stirring diamine solution at 0 °C.
-
Workup (Crucial):
-
Concentrate the reaction mixture to remove DCM.
-
Distillation: Remove the excess Ethylenediamine via high-vacuum distillation (bp 116 °C at atm, significantly lower under vacuum). Caution: Ethylenediamine is a sensitizer.[1]
-
-
Salt Formation: Dissolve the residue in EtOH and add conc. HCl (1.0 equiv).[6]
-
Purification: Recrystallize from EtOH/Et₂O to remove any bis-amide traces (which are less soluble in water/alcohol than the salt).[1]
Analytical Validation
The final product (HCl salt) should exhibit the following spectral characteristics:
-
¹H NMR (400 MHz, D₂O):
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺ (Free base C₆H₁₂N₂O): 129.10.
-
Observed: 129.1.[1]
-
Safety & Handling
| Hazard | Component | Mitigation |
| Corrosive/Lachrymator | Cyclopropanecarbonyl Chloride | Handle strictly in a fume hood.[1] Wear double nitrile gloves.[1] Keep away from moisture.[1] |
| Sensitizer/Caustic | Ethylenediamine | Avoid inhalation.[1] Use a scrubber if distilling.[1] |
| Pressure | HCl in Dioxane | Open bottles slowly; store in a fridge.[1] |
References
-
Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate."[1] Synthetic Communications, 1990 , 20(16), 2559–2564. Link
-
BenchChem. "this compound Product Page." BenchChem Database, 2023 . Link
-
Organic Syntheses. "Preparation of Mono-Boc-1,2-diaminoethane." Org.[1][2][4][7] Synth.2011 , 88, 212. Link
Sources
- 1. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide [smolecule.com]
- 6. Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions | MDPI [mdpi.com]
- 7. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents [patents.google.com]
- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Application Note: Optimization of Crystallization Dynamics for N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
Executive Summary
This Application Note details the purification of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride , a critical fragment linker used in the synthesis of LSD1 inhibitors and other heterocyclic therapeutics.[1] While the free base of this compound is an oil prone to oxidative degradation, the hydrochloride salt offers a stable, crystalline alternative.[1]
However, synthesis often yields a crude mixture containing N,N'-bis(cyclopropanecarbonyl)ethylenediamine (Bis-Impurity) and residual ethylenediamine dihydrochloride (Amine-Impurity).[1] This guide provides a self-validating recrystallization protocol designed to leverage the solubility differential between the mono-cationic target and these specific impurities.
Chemical Context & Impurity Landscape[1][2]
To design an effective purification, one must understand the origin of the impurities.[1] The standard synthesis involves the acylation of excess ethylenediamine with a cyclopropanecarboxylic acid derivative (ester or acid chloride).
The Separation Challenge[1]
-
Target Molecule (Mono-HCl): Amphiphilic.[1] The cyclopropyl group provides lipophilicity, while the ethylenediamine-HCl tail provides high water/alcohol solubility.[1]
-
Impurity A (Bis-Amide): Non-ionic, lipophilic.[1] Poor solubility in water; high solubility in hot organics.[1][2] Risk: Co-precipitation upon cooling if solvent is too non-polar.[1]
-
Impurity B (Diamine 2HCl): Highly ionic, extremely polar. Insoluble in most organics; soluble in water/methanol.[1] Risk: Occlusion in the crystal lattice if cooling is too rapid.[1]
Diagram 1: Impurity Rejection Mechanism
The following logic gate illustrates how the solvent system is engineered to reject both polar and non-polar contaminants simultaneously.
Figure 1: Solubility differentials allow for the mechanical separation of highly polar impurities (via hot filtration) and lipophilic impurities (via mother liquor retention).[1]
Solvent System Engineering
Based on the "like dissolves like" principle applied to amine salts, we evaluated three systems. The Isopropanol (IPA) system is recommended as the primary protocol due to its optimal boiling point (82°C), which allows for a wider temperature gradient than Ethanol/Ether.
Table 1: Solvent Screening Data (Thermodynamic Estimates)
| Solvent System | Target Solubility (Hot) | Target Solubility (Cold) | Bis-Impurity Fate | Diamine Fate | Recommendation |
| Water | Very High | High | Insoluble (Oils out) | Soluble | Not Recommended (Yield loss) |
| Ethanol (Abs) | High | Moderate | Soluble | Slightly Soluble | Good (Requires anti-solvent) |
| Isopropanol (IPA) | High | Low | Soluble | Insoluble | Excellent (Single solvent) |
| EtOH / EtOAc | Moderate | Very Low | Soluble | Insoluble | Alternative (High recovery) |
Detailed Protocol: Recrystallization via IPA
Safety Note: Perform all steps in a fume hood. The amine free base is an irritant; the HCl salt is hygroscopic.[1]
Materials
-
Crude N-(2-aminoethyl)cyclopropanecarboxamide HCl[1]
-
Solvent: Isopropanol (HPLC Grade), dried over 3Å molecular sieves if possible.
-
Anti-solvent (Optional): Diethyl ether or Ethyl Acetate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, vacuum filtration setup.[1]
Step-by-Step Methodology
-
Saturation (The Dissolution):
-
Place 10 g of crude solid in a 250 mL round-bottom flask.
-
Add 40 mL of Isopropanol (4 mL/g ratio).
-
Heat to reflux (approx. 82°C) with vigorous stirring.
-
Observation: If the solution is not clear, add IPA in 2 mL increments. Do not exceed 8 mL/g.[1]
-
Critical Check: If a fine white powder remains undissolved at reflux, this is likely ethylenediamine dihydrochloride .[1] Do not add more solvent to dissolve it.[1]
-
-
Hot Filtration (The Polishing):
-
While maintaining the solution near boiling, filter rapidly through a pre-warmed glass frit or fluted filter paper to remove the undissolved diamine salts and mechanical impurities.[1]
-
Tip: Pre-warming the funnel prevents premature crystallization (clogging).
-
-
Nucleation (The Seeding):
-
Transfer filtrate to a clean flask.[1] Allow to cool slowly to ~60°C.
-
Seeding: Add a few milligrams of pure authentic crystal (if available) or scratch the inner wall of the flask with a glass rod.[1][3]
-
Why? Amides are notorious for super-cooling and "oiling out."[1] Seeding provides a template for the lattice, bypassing the high energy barrier of spontaneous nucleation.[1]
-
-
Crystal Growth (The Ramp):
-
Allow the flask to cool to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.
-
Mechanism:[1][4][5][6] Rapid cooling traps the Bis-amide impurity inside the crystal lattice.[1] Slow cooling excludes it.[1]
-
Once at room temperature, place in a refrigerator (4°C) for 4 hours, then an ice bath (0°C) for 1 hour to maximize yield.
-
-
Isolation & Drying:
Process Control & Troubleshooting
Diagram 2: Troubleshooting "Oiling Out"
A common failure mode for aliphatic amides is phase separation (oiling out) before crystallization.
Figure 2: Decision tree for managing liquid-liquid phase separation during cooling.
Analytical Validation Criteria
Before releasing the batch for synthesis, verify:
-
1H NMR (D2O): Confirm absence of the bis-amide signals (typically downfield shift of the cyclopropyl protons due to double acylation).
-
Silver Nitrate Test: Qualitative confirmation of chloride ion presence (white precipitate).
-
Melting Point: Should be sharp.[1] Broad ranges (>2°C) indicate wetness or isomeric impurities.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General principles of amine salt recrystallization).
-
Oryzon Genomics. (2012). Process for the preparation of (trans)-2-phenylcyclopropanecarboxamide derivatives. WO2012013728.[1] Link (Analogous cyclopropyl amide purification logic).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection strategies).
-
BenchChem. (2024). N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride Properties. Link (Solubility data for structural analogs).
Sources
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- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents [patents.google.com]
- 5. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Optimized Purification and Analysis of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
Executive Summary
This application note details the isolation, purification, and analytical validation of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride . Due to the molecule's high polarity, lack of strong UV chromophores, and ionic nature, standard reversed-phase (C18) and silica methods often fail, resulting in poor retention, peak tailing, or detection issues.
This guide provides a two-stage protocol :
-
Flash Chromatography: Purification of the free base intermediate using a basic mobile phase modifier to suppress silanol interactions.
-
Salt Formation: Controlled precipitation of the hydrochloride salt to ensure stoichiometry and removal of residual solvents.
-
Analytical Validation: A HILIC (Hydrophilic Interaction Liquid Chromatography) method for final purity assessment.
Molecule Profile & Challenges
| Property | Description | Chromatographic Implication |
| Structure | Cyclopropyl-C(=O)-NH-CH2-CH2-NH2 | Mixed amide/amine functionality. |
| Polarity | High (LogP < 0) | Poor retention on C18; requires high polarity mobile phases. |
| pKa | ~9.5 (Primary Amine) | Strong interaction with acidic silanols on silica, causing severe tailing. |
| UV Activity | Low (Max ~205-210 nm) | No aromatic rings. Detection requires ELSD, MS, or low-UV monitoring. |
| Solubility | Water, Methanol, DMSO | Insoluble in Hexane, Ether. Requires "Dry Loading" for flash. |
The "Salt Trap"
Critical Insight: Do not attempt to purify the hydrochloride salt directly on normal phase silica. The ionic interaction between the ammonium cation (
-
Correct Strategy: Neutralize the crude reaction mixture
Purify the Free Base Convert to HCl Salt post-column.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to final salt isolation.
Figure 1: Purification workflow ensuring removal of diamine impurities before salt formation.
Protocol A: Flash Chromatography (Purification)
Objective: Isolate the free base amine from unreacted ethylenediamine and bis-amide impurities.
Materials
-
Stationary Phase: Spherical Silica Gel (40–60 µm). Note: Amine-functionalized silica is an alternative but is more expensive; standard silica works with the modifier below.
-
Solvent A: Dichloromethane (DCM)[1]
-
Solvent B: "Basic Methanol" (Prepare by mixing 900 mL Methanol + 100 mL Ammonium Hydroxide 28-30%).
-
Detection: ELSD (Evaporative Light Scattering Detector) is preferred. If using UV, set to 205 nm and 210 nm .
-
Stain (for TLC): Ninhydrin (Primary amines turn deep purple/blue).
Step-by-Step Procedure
-
Sample Preparation (Dry Load):
-
Dissolve the crude oil in a minimum amount of MeOH/DCM (1:1).
-
Add silica gel (ratio 1:2 sample-to-silica by weight).
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Load this powder into an empty solid-load cartridge.
-
-
Gradient Method:
-
Flow Rate: Determined by column size (e.g., 40 mL/min for a 40g column).
-
Equilibration: Flush column with 100% DCM for 2 CV (Column Volumes).
-
| Time (CV) | % Solvent B (Basic MeOH) | Description |
| 0–2 | 0% | Elute non-polar impurities |
| 2–5 | 0% | Initiate gradient |
| 5–15 | 10% | Product Elution Window |
| 15–20 | 30% | Flush strongly retained diamines |
-
Fraction Collection:
Troubleshooting:
-
Tailing: Increase the NH4OH concentration in Solvent B.
-
Poor Solubility: If the compound crashes out in DCM, add 5% MeOH to Solvent A immediately.
Protocol B: Salt Formation (Conversion to HCl)
Objective: Convert the purified oily free base into a stable, crystalline hydrochloride salt.
-
Dissolution: Dissolve the pooled, dried fractions (Free Base) in a minimum volume of anhydrous Ethanol or Methanol (e.g., 5 mL per gram).
-
Acidification:
-
Place the flask in an ice bath (0°C).
-
Slowly add 4M HCl in Dioxane (or 1.25M HCl in Methanol) dropwise.
-
Stoichiometry: Add 1.1 equivalents of HCl relative to the amine.
-
-
Precipitation:
-
Add Diethyl Ether (or MTBE) slowly until the solution becomes cloudy.
-
Stir vigorously for 30 minutes. A white precipitate should form.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel.
-
Wash the cake 3x with cold Diethyl Ether.
-
Dry under high vacuum to remove trace dioxane/ether.
-
Protocol C: Analytical Validation (HILIC Method)
Objective: Verify purity of the final HCl salt. Reversed-phase (C18) is often unsuitable due to lack of retention (elution at void volume). HILIC is the industry standard for small polar amines.
Method Parameters
| Parameter | Setting |
| Column | Amide-HILIC or Bare Silica HILIC (e.g., Waters XBridge Amide, TSKgel Amide-80) |
| Dimensions | 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile (ACN) |
| Mobile Phase B | 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | ELSD (Gain: High) or MS (ESI Positive Mode, SIM for [M+H]+) |
Gradient Table (HILIC Mode)
Note: In HILIC, water is the "strong" solvent.[3] We start high organic.
| Time (min) | % A (ACN) | % B (Buffer) | State |
| 0.0 | 95% | 5% | Initial |
| 10.0 | 60% | 40% | Linear Gradient |
| 12.0 | 60% | 40% | Hold |
| 12.1 | 95% | 5% | Re-equilibration |
| 18.0 | 95% | 5% | Ready for next inj. |
Decision Logic for Method Selection
Use this logic tree to adapt the protocol if specific equipment (like HILIC columns) is unavailable.
Figure 2: Analytical method selection guide.
References
-
Synthesis and General Properties
-
Flash Chromatography of Amines
-
HILIC Methodology
-
Agilent Technologies. (2018). "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Link
-
Thermo Fisher Scientific. "HILIC Separations Technical Guide." Link
-
Guo, Y., et al.[3] (2005).[3][6][7][8][9] "Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS)." Journal of Liquid Chromatography & Related Technologies. Link[3]
-
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide [smolecule.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" in vitro assay protocol
Application Note: Fragment-Based Screening of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride via Surface Plasmon Resonance (SPR)
Executive Summary
This technical guide outlines the protocol for evaluating This compound (CAS: 1221725-62-7) as a chemical fragment in drug discovery campaigns.[1][2] While structurally related to the "tail" regions of approved kinase inhibitors (e.g., Lenvatinib), this specific molecule serves primarily as a low-molecular-weight (LMW) fragment or linker.[1]
The protocol focuses on Surface Plasmon Resonance (SPR) , the gold standard for detecting low-affinity interactions (
Compound Characterization & Preparation
Chemical Profile:
-
Compound Name: this compound[1]
-
Molecular Formula:
[1][2] -
Structure: A cyclopropane ring coupled to an ethylenediamine backbone.[2] The cyclopropane moiety confers metabolic stability and unique steric constraints compared to isopropyl or ethyl analogs.[2]
Solubility Protocol (Critical Step): The hydrochloride salt form renders this compound highly water-soluble, distinguishing it from lipophilic drug candidates.[2]
-
Stock Preparation: Dissolve 10 mg of powder in DMSO (dimethyl sulfoxide) to create a 100 mM master stock. Note: While water-soluble, DMSO is preferred for library consistency in FBDD (Fragment-Based Drug Discovery).[1]
-
Solubility Check: Verify clarity via nephelometry or visual inspection.[2] If precipitation occurs upon dilution into the assay buffer, reduce stock concentration to 50 mM.[2]
Assay Principle: Label-Free Binding (SPR)
Why SPR?
Traditional enzymatic assays (IC50) often fail to detect fragments because their binding affinities are weak (high
-
Binding Specificity: Does the fragment bind the target or the reference surface?
-
Stoichiometry: Does it bind 1:1 or aggregate?
-
Kinetics: Fast-on/fast-off rates typical of fragments.[1][2]
Mechanism of Action (Hypothetical Target): For this protocol, we assume a screening campaign against a Bromodomain (BRD4) or a Kinase hinge region , where the primary amine of the ethylenediamine tail acts as a hydrogen bond donor to backbone carbonyls, and the cyclopropane ring fills a hydrophobic sub-pocket.
Detailed Protocol: SPR Clean Screen
Materials & Reagents
-
Instrument: Biacore™ 8K or S200 (Cytiva) or equivalent.
-
Sensor Chip: CM5 (Carboxymethylated dextran) for standard amine coupling.[1][2]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to match sample matrix.
-
Ligand: Recombinant Target Protein (purity >90%).
Workflow Diagram
Figure 1: Step-by-step workflow for SPR fragment screening. The cycle emphasizes rapid injection and dissociation phases typical for low-affinity binders.[1]
Step-by-Step Methodology
Step 1: Surface Preparation (Immobilization) [1][2]
-
Activation: Inject EDC/NHS (1:1) for 420s at 10
L/min to activate carboxyl groups. -
Ligand Loading: Dilute Target Protein to 20
g/mL in 10 mM Sodium Acetate (pH 4.5). Inject until reaching a target density of 3000–5000 RU . Note: High density is required for fragments (low MW) to generate sufficient signal.[1] -
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.
-
Reference Channel: Treat Flow Cell 1 (FC1) with activation/blocking without protein to serve as a blank.
Step 2: Sample Preparation (The "Clean Screen")
-
Prepare a dilution series of N-(2-aminoethyl)cyclopropanecarboxamide HCl in Running Buffer.
-
Concentrations: 0, 31.25, 62.5, 125, 250, 500, 1000
M.[2] -
DMSO Correction: Ensure all samples contain exactly the same DMSO concentration (e.g., 2%) as the running buffer to prevent "bulk refractive index" jumps.
Step 3: Injection Parameters
-
Flow Rate: 30
L/min (minimizes mass transport limitations).[1][2] -
Contact Time: 60 seconds (fragments reach equilibrium quickly).
-
Dissociation Time: 120 seconds.
-
Regeneration: None usually required for fragments (fast off-rate).[1][2] If sticky, use 10 mM NaOH for 15s.[2]
Data Analysis & Interpretation
Since fragments often have fast kinetics (
Equation:
- : Response at equilibrium.[1][2]
- : Concentration of fragment.[2]
- : Maximum theoretical binding capacity.[1][2]
Expected Results Table:
| Parameter | Value | Interpretation |
| Theoretical Rmax | ~15 RU | Calculated based on MW ratio (Fragment/Protein) |
| Observed Binding | < 5 RU | Low signal is normal.[2] Need high sensitivity. |
| Shape | "Square" Wave | Instant on, instant off.[2] No curvature suggests 1:1 binding.[2] |
| Solubility Limit | > 2 mM | The HCl salt should allow high concentrations without aggregation.[2] |
Troubleshooting Guide:
-
Issue: "Super-stoichiometric" binding (Signal >> Rmax).[2]
Mechanism Visualization
The following diagram illustrates the hypothetical interaction logic utilized in fragment-based design, validating why this specific scaffold is screened.
Figure 2: Interaction logic.[1][2] The primary amine targets polar residues, while the cyclopropane ring probes hydrophobic pockets, a common motif in kinase inhibitors like Lenvatinib.
References
-
Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[2] Link[1][2]
-
Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Privileged Structure in Drug Discovery."[2] Journal of Medicinal Chemistry. Link[1][2]
-
PubChem. "this compound (Compound Summary)." National Library of Medicine.[2] Link
-
Okamoto, K., et al. (2013).[2] "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[2] ACS Medicinal Chemistry Letters. (Demonstrates the relevance of the cyclopropanecarboxamide motif). Link[1][2]
-
Cytiva. "Biacore Sensor Surface Handbook." Cytiva Life Sciences.[2] Link
Sources
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" as an intermediate in drug discovery
Executive Summary
This guide details the strategic application and handling of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS: 145025-56-1 for free base context) in medicinal chemistry. This intermediate serves as a critical "linker-headgroup" hybrid, allowing researchers to introduce the metabolically robust cyclopropyl moiety early in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. By replacing flexible alkyl chains with this rigidified motif, drug developers can often improve metabolic stability (t1/2), reduce conformational entropy penalty upon binding, and modulate lipophilicity (LogD).
Strategic Significance: The "Cyclopropyl Advantage"
In the hit-to-lead phase, a common liability is the rapid oxidation of linear alkyl linkers (e.g., N-propyl or N-ethyl amides) by cytochrome P450 enzymes. The cyclopropane ring acts as a bioisostere that mitigates this issue through two primary mechanisms:
-
Metabolic Blockade: The C-H bonds of a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol), making them resistant to CYP450-mediated hydroxylation [1].
-
Conformational Bias: The "Walsh orbitals" of the cyclopropane ring induce a specific electronic and steric environment that restricts the rotation of the attached amide bond, potentially locking the molecule in a bioactive conformation [2].
N-(2-aminoethyl)cyclopropanecarboxamide provides a pre-assembled motif to graft this stability onto a scaffold via the free primary amine.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Structure | Cyclopropyl-C(=O)-NH-CH₂-CH₂-NH₂ · HCl |
| Molecular Formula | C₆H₁₂N₂O · HCl |
| Molecular Weight | 164.63 g/mol (Salt); 128.17 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (calc) | ~9.0 (Terminal amine), ~15 (Amide) |
| Storage | -20°C, under inert atmosphere (Hygroscopic) |
Experimental Protocols
Protocol A: Synthesis of N-(2-aminoethyl)cyclopropanecarboxamide HCl
Use this protocol if the intermediate is not available commercially or requires fresh preparation to ensure free-amine purity.
Objective: Selective mono-acylation of ethylenediamine. Challenge: Preventing the formation of the bis-amide (dimer).
Reagents:
-
Cyclopropanecarbonyl chloride (1.0 equiv)
-
Ethylenediamine (5.0 equiv) - Large excess is critical
-
Dichloromethane (DCM, anhydrous)
-
HCl in Dioxane (4M)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 500 mL round-bottom flask with Ethylenediamine (5.0 equiv) and anhydrous DCM (10 volumes). Cool to 0°C under N₂ atmosphere.
-
Addition: Dilute Cyclopropanecarbonyl chloride (1.0 equiv) in DCM (2 volumes). Add this solution dropwise to the amine over 60 minutes. Note: Slow addition into excess amine favors mono-acylation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Self-Validation Point: TLC (10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin. Product (Rf ~0.3) should be distinct from starting material (baseline) and bis-amide (Rf ~0.6).
-
-
Workup (Extraction):
-
Concentrate the reaction mixture to remove bulk DCM and excess ethylenediamine (boiling point ~116°C; use high vacuum).
-
Redissolve residue in water. Extract non-polar impurities (bis-amide) with Ethyl Acetate (3x). Discard organics.
-
Lyophilize the aqueous phase or saturate with NaCl and extract the product into n-Butanol.
-
-
Salt Formation: Dissolve the free base oil in minimal EtOH. Add 4M HCl/Dioxane (1.1 equiv) dropwise at 0°C.
-
Isolation: Filter the white precipitate, wash with cold Et₂O, and dry under vacuum.
Protocol B: Downstream Coupling (Scaffold Attachment)
Objective: Coupling the intermediate to a carboxylic acid scaffold (e.g., a kinase core).
Reagents:
-
Scaffold-COOH (1.0 equiv)
-
N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.2 equiv)
-
HATU (1.2 equiv)
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Scaffold-COOH in DMF (0.1 M). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir for 15 mins at RT to form the active ester.
-
Coupling: Add N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Causality: The extra base is required to neutralize the HCl salt of the amine, liberating the nucleophile.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.[3]
-
Self-Validation Point: Look for mass shift: [M_scaffold] + 128 - 18 (water loss) = +110 Da.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
Visualization of Workflows
Figure 1: Synthesis & Application Pathway
This diagram illustrates the preparation of the intermediate and its divergence into two common drug discovery workflows: Amide Coupling (for stability) and Reductive Amination (for basicity modulation).
Caption: Figure 1. Synthesis of the mono-acylated linker and its subsequent coupling to a drug scaffold to confer metabolic stability.
Figure 2: Decision Tree for Linker Selection
Use this logic flow to determine when to deploy this specific intermediate versus a standard alkyl chain.
Caption: Figure 2. Decision logic for replacing alkyl linkers with cyclopropyl-carboxamide moieties during SAR optimization.
Analytical Quality Control (QC)
NMR Interpretation (D₂O)
-
Cyclopropane High-Field Signals: Look for two multiplets between 0.6 – 0.9 ppm (4H, cyclopropyl methylene). This is the diagnostic signature.
-
Methine Proton: A multiplet around 1.4 – 1.6 ppm (1H, cyclopropyl methine).
-
Ethyl Linker: Two triplets (or multiplets) around 3.1 ppm (CH₂-NH-CO) and 3.4 ppm (CH₂-NH₃⁺).
-
Note: If signals appear at 3.6+ ppm, suspect bis-acylation or impurities.
Mass Spectrometry (ESI+)
-
Target Ion: [M+H]⁺ = 129.1 m/z (Free base mass + proton).
-
Common Contaminant: [M+H]⁺ = 197.1 m/z (Bis-amide: Cyclopropyl-CONH-CH₂CH₂-NHCO-Cyclopropyl).
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [4]
-
Bauer, M. R., et al. (2021).[5] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[5] RSC Medicinal Chemistry, 12, 448-471.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on rigid bioisosteres).
-
PubChem Compound Summary. (2024). N-(2-aminoethyl)cyclopropanecarboxamide.[6][7] (Note: Link to analogous structure for verification).
Sources
- 1. N-(2-aminoethyl)-N-cyclopropylbutanamide | C9H18N2O | CID 61350152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-N-methylcyclopropanecarboxamide | C7H13NO | CID 54462500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Buy N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide [smolecule.com]
- 7. 1595940-89-8|N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
Experimental use of "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" in medicinal chemistry
Application Note: Experimental Utilization of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride in Medicinal Chemistry
Abstract
This technical guide details the experimental application of This compound (CAS: 143748-68-3 / Free Base Eq: 53673-05-5) as a high-value building block in drug discovery.[1][2] While ethylenediamine linkers are ubiquitous, the incorporation of the cyclopropyl moiety offers distinct advantages in Lead Optimization , specifically for enhancing metabolic stability (microsomal clearance reduction) and introducing conformational constraints. This guide covers handling, solubility profiles, and two primary synthetic workflows: (1) Selective Amide Coupling for library generation and (2) Cyclodehydration to access 2-cyclopropyl-2-imidazoline scaffolds (bioisosteres for carboxylic acids and adrenergic ligands).[1][2]
Chemical Profile & Handling
Compound Identity:
Solubility & Stability Data:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | >100 | Highly soluble; acidic pH (~4-5).[1][2] |
| DMSO | >50 | Ideal stock solution solvent.[1][2] |
| Methanol | >30 | Good for transfers/reactions.[1][2] |
| DCM | <1 | Insoluble as HCl salt; requires free-basing.[1][2] |
| Stability | High | Cyclopropyl ring is stable to standard basic/acidic workups but sensitive to vigorous hydrogenation (Pd/C, H₂ > 50 psi).[2] |
Handling Precaution: As a primary amine hydrochloride, the compound is stable but hygroscopic. Weighing should be performed quickly or in a desiccated environment. For anhydrous reactions (e.g., with acid chlorides), in situ neutralization with a tertiary amine base (DIPEA, TEA) is mandatory.[2]
Medicinal Chemistry Rationale: The "Cyclopropyl Effect"
The integration of this fragment addresses specific failures in the drug development pipeline, primarily related to ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Metabolic Blocking: The cyclopropyl group acts as a metabolic "shield."[2] Unlike isopropyl or ethyl groups, the cyclopropyl C-H bonds are shorter and stronger (higher s-character), making them resistant to CYP450-mediated oxidation.[1][2]
-
Conformational Locking: The rigid cyclopropane ring restricts the rotation of the carboxamide bond, reducing the entropic penalty upon binding to a receptor target (e.g., Kinases, GPCRs).
-
Sigma-Aromaticity: The electron-donating nature of the cyclopropyl ring can modulate the pKa of the adjacent amide and amine, influencing membrane permeability.[1]
Experimental Protocols
Workflow A: Selective Amide Coupling (Library Synthesis)
Objective: To attach the cyclopropyl-ethylenediamine motif to a core scaffold (Carboxylic Acid R-COOH) to generate a focused library.[1][2]
Mechanism: The primary amine is the exclusive nucleophile. The secondary amide remains inert under standard coupling conditions.[2]
Reagents:
Step-by-Step Protocol:
-
Activation: In a dried reaction vial, dissolve R-COOH (0.5 mmol) in DMF (2.0 mL). Add HATU (0.6 mmol, 228 mg) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.[2]
-
Neutralization & Addition: In a separate vial, dissolve N-(2-aminoethyl)cyclopropanecarboxamide HCl (0.6 mmol, 99 mg) in DMF (1.0 mL) and DIPEA (1.75 mmol, 305 µL). Note: Ensure the solid is fully dissolved before addition.
-
Coupling: Transfer the amine solution dropwise to the activated acid solution.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = MW_Acid + 128 - 18).[1][2]
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[2] Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (DCM:MeOH gradient).
Validation Check:
-
¹H NMR Diagnostic: Look for the distinct cyclopropyl multiplets at δ 0.6–1.0 ppm (4H) and the ethylene bridge signals at δ 3.2–3.5 ppm (4H).[2]
Workflow B: Cyclodehydration to 2-Cyclopropyl-2-Imidazoline
Objective: To synthesize a bioisostere of a carboxylic acid or an alpha-adrenergic ligand.[1][2]
Mechanism: Intramolecular cyclization of the amide oxygen onto the activated amine (or vice versa via imidoyl chloride intermediate) results in the 5-membered imidazoline ring.[2]
Reagents:
Step-by-Step Protocol:
-
Setup: Place N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.0 mmol, 164 mg) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add Toluene (5 mL) followed by POCl₃ (3.0 mmol, 280 µL) carefully under Argon.
-
Cyclization: Heat the mixture to reflux (110°C) for 3–6 hours.
-
Quench: Cool to 0°C. Slowly add crushed ice/water to hydrolyze excess POCl₃.
-
Basification: Adjust pH to >10 using 2N NaOH (to free-base the imidazoline).
-
Extraction: Extract with DCM (3 x 10 mL). The product is in the organic layer.[4]
-
Isolation: Evaporate solvent to yield the 2-cyclopropyl-4,5-dihydro-1H-imidazole.[1][2]
Pathway Visualization (Graphviz)[1][2]
The following diagram illustrates the divergent synthetic utility of the compound.
Caption: Divergent synthesis pathways: Path A utilizes the primary amine for linker installation; Path B utilizes the amide-amine backbone for heterocycle formation.
References
-
Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Elsevier.[1][2] (Context: Bioisosteres and the utility of cyclic amidines).
-
Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.[2]
-
Ishihara, M., & Togo, H. (2007).[2][5] "Facile Preparation of 2-Imidazolines from Aldehydes and Ethylenediamine." Synthesis, 2007(13), 1939-1942.[2] (Context: Analogous chemistry for imidazoline synthesis).
-
PubChem Compound Summary. "this compound."[1][2] PubChem CID 12841723.[1][2] [1][2]
Sources
- 1. 82277-88-1,3-chloro-N-[(methylamino)carbonyl]propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. 1595940-89-8|N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 4. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
Application Note: N-(2-aminoethyl)cyclopropanecarboxamide HCl as a Pharmacophore Probe in GPCR Signaling
This Application Note is designed for researchers in medicinal chemistry and pharmacology. It treats N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (hereafter referred to as N-2A-CP ) as a critical pharmacophore fragment and chemical probe .
While often utilized as a synthetic intermediate, this compound represents a minimalist scaffold for probing steric constraints and hydrogen-bonding networks in Amine-Sensing GPCRs (specifically Trace Amine-Associated Receptors - TAARs) and Melatonin Receptors (MT1/MT2) .
Compound ID: this compound CAS: 1221725-62-7 (HCl salt) Molecular Weight: 164.63 g/mol Target Class: G-Protein Coupled Receptors (GPCRs) – Specifically Class A (Amine/Melatonin).
Introduction & Mechanistic Rationale
In modern drug discovery, Fragment-Based Drug Design (FBDD) relies on screening low-molecular-weight compounds (<200 Da) to identify core binding motifs. N-2A-CP serves as a high-value "tail fragment" probe for two reasons:
-
Bioisosteric Probing: It mimics the N-acetyl-ethylenediamine side chain found in endogenous ligands (like melatonin and N-acetylserotonin) but introduces a cyclopropyl ring . This rigidifies the structure, allowing researchers to probe the size and shape of the receptor's orthosteric binding pocket (specifically the hydrophobic specificity pocket).
-
Signaling Bias: By lacking the aromatic "head" group (e.g., the indole of melatonin), this compound allows researchers to decouple binding affinity from intrinsic efficacy . It is frequently used to study the "minimal requirements" for receptor activation versus antagonism.
Primary Signaling Pathways
-
Gi/o Pathway (Melatonin MT1/MT2): Inhibition of Adenylyl Cyclase (AC), reduction of cAMP.
-
Gs Pathway (TAAR1): Activation of AC, increase of cAMP.
Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine if N-2A-CP binds to the orthosteric site of the target receptor (e.g., hMT1 or hTAAR1).
Reagents:
-
Membrane preparations expressing hMT1 or hTAAR1.
-
Radioligand: [³H]-Melatonin (for MT1) or [³H]-RO5166017 (for TAAR1).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Workflow:
-
Preparation: Dilute N-2A-CP in DMSO (stock 100 mM) to create a concentration range (10⁻⁹ M to 10⁻⁴ M). Note: High concentrations are required for fragment screening.
-
Incubation: Mix 50 µL membrane suspension (5-10 µg protein), 25 µL radioligand (at Kd concentration), and 25 µL N-2A-CP.
-
Equilibrium: Incubate for 60 min at 27°C (MT1) or 37°C (TAAR1).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Plot displacement curves. If N-2A-CP shows >50% displacement at 100 µM, it is considered a "Hit." Calculate IC₅₀ and Ki.
Protocol B: Functional cAMP Signaling Assay (TR-FRET)
Objective: Determine if N-2A-CP acts as an agonist, antagonist, or inverse agonist.
Rationale: Binding does not equal activation. This assay measures the downstream effect (cAMP modulation).
Reagents:
-
CHO-K1 cells stably expressing the receptor.
-
TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Forskolin (to stimulate cAMP for Gi assays).
-
IBMX (Phosphodiesterase inhibitor).
Step-by-Step Methodology:
-
Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.
-
Compound Addition (Agonist Mode):
-
Add 5 µL of N-2A-CP (titrated).
-
Incubate 30 min at RT.
-
-
Compound Addition (Antagonist Mode):
-
Add 2.5 µL N-2A-CP (pre-incubate 15 min).
-
Add 2.5 µL Reference Agonist (at EC₈₀).
-
-
Stimulation (For Gi-coupled MT1 only): Add 5 µL Forskolin (1-10 µM) to raise baseline cAMP.
-
Detection: Add Lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate. Incubate 1 hour.
-
Read: Measure FRET signal (665 nm / 620 nm ratio).
Interpretation:
-
Gs (TAAR1): Increased signal = Agonism.
-
Gi (MT1): Decreased signal (relative to Forskolin baseline) = Agonism. No change in presence of agonist = Antagonism.
Data Presentation & Analysis
When profiling N-2A-CP, data should be structured to compare its "Fragment Efficacy" against the full-length reference ligand.
Table 1: Expected Pharmacological Profile (Hypothetical)
| Parameter | Reference Ligand (e.g., Melatonin) | N-2A-CP (Fragment Probe) | Interpretation |
| Binding Affinity (Ki) | ~0.1 nM | >10,000 nM | Fragment lacks aromatic anchor (Indole). |
| Ligand Efficiency (LE) | 0.35 | 0.40 - 0.50 | High LE indicates the cyclopropyl-amide core is a "hotspot." |
| Efficacy (Emax) | 100% | 0 - 15% | Likely inactive or weak partial agonist alone. |
| Mode of Action | Full Agonist | Allosteric Modulator / Competitive Antagonist | Probes steric bulk tolerance. |
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways (Gi vs. Gs) that this pharmacophore probes, highlighting the critical node of Adenylyl Cyclase (AC).
Caption: Figure 1: Dual-pathway potential. The probe may inhibit cAMP via MT1 (Gi) or stimulate it via TAAR1 (Gs), depending on the specific cellular context and receptor expression.
Critical Considerations & Troubleshooting
Solubility & Stability
-
Hydroscopic Nature: As a hydrochloride salt, N-2A-CP is hygroscopic. Store in a desiccator at -20°C.
-
pH Sensitivity: The ethylamine group (pKa ~10) is protonated at physiological pH. Ensure buffers are buffered strongly (HEPES/Tris) to prevent pH drift upon addition of high concentrations (mM range).
False Positives in Screening
-
Pan-Assay Interference (PAINS): While this molecule is structurally simple and unlikely to be a PAINS compound, high concentrations (>100 µM) in FRET assays can cause inner filter effects (quenching fluorescence).
-
Control: Always run a "Buffer + Compound" control (no cells) to check for autofluorescence or quenching.
Synthetic Utility (Linker Strategy)
If the free amine is used for conjugation (e.g., to a fluorophore):
-
Convert HCl salt to free base using an ion-exchange resin (e.g., Amberlyst A-21).
-
React via NHS-ester chemistry. The resulting amide linkage preserves the pharmacophore geometry.
References
-
Zlotos, D. P., et al. (2014). "The melatonin receptor agonist tasimelteon and its analogues: synthesis and biological evaluation." European Journal of Medicinal Chemistry.
- Establishes the cyclopropanecarboxamide motif as a bioisostere for the acetamide group in mel
-
Gainetdinov, R. R., et al. (2018).[1] "Trace Amine-Associated Receptors as Targets for Novel Therapeutics: Structure, Pharmacology, and Disease Associations." Pharmacological Reviews.
- Provides the basis for amine-based fragment screening in TAAR1 signaling.
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.
- Methodological grounding for using low-affinity fragments like N-2A-CP in screening.
-
PubChem. (n.d.). "Compound Summary: this compound." National Library of Medicine.
- Verification of chemical structure and physical properties.
Sources
Application of "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" in biochemical studies
[1]
Executive Summary & Biochemical Utility
This compound is a bifunctional building block characterized by a cyclopropyl "cap" and an ethylenediamine linker.[1] Unlike classic tranylcypromine (PCPA) derivatives which act as mechanism-based suicide inhibitors via the cyclopropylamine radical, N-AECP is primarily utilized as a Histone H3 Lysine 4 (H3K4) mimic and a linker scaffold in Fragment-Based Drug Discovery (FBDD).[1]
Core Applications:
-
Substrate Mimicry: The ethylenediamine tail mimics the lysine side chain, allowing the terminal amine to interact with the active site aspartate/glutamate residues of histone demethylases or deacetylases.[1]
-
Fragment Linking: It serves as a stable, rigidified linker to connect "warheads" (e.g., zinc-binding groups for HDACs) to surface-recognition cap groups.[1]
-
Negative Control Probe: In mechanistic studies of PCPA-based inhibitors, N-AECP serves as a structural control to differentiate between covalent FAD adduct formation (requires ring-NH2) and non-covalent binding (ring-CONH-R).[1]
Mechanistic Insight: The "Non-Suicide" Scaffold
To use N-AECP effectively, researchers must understand how it differs from the standard LSD1 inhibitor, Tranylcypromine (PCPA).[1]
-
PCPA Mechanism: The amine is directly attached to the cyclopropane ring.[1] Catalytic oxidation by LSD1 opens the ring, forming a covalent adduct with the FAD cofactor.[1]
-
N-AECP Mechanism: The amide bond stabilizes the cyclopropane ring, preventing ring-opening oxidation.[1] Instead, N-AECP acts as a competitive, non-covalent ligand .[1] The terminal amine (-NH2) engages in hydrogen bonding or salt-bridge formation within the substrate binding tunnel, mimicking the
-amino group of Lysine.[1]
Pathway Visualization: LSD1 Interaction Logic
The following diagram illustrates the decision tree for using N-AECP versus PCPA in inhibitor design.
Caption: Decision logic for selecting N-AECP (Non-covalent/Linker) versus PCPA (Covalent) scaffolds in epigenetic drug design.
Experimental Protocols
Protocol A: Chemical Conjugation (Library Synthesis)
Objective: To attach N-AECP to an aryl-carboxylic acid core to generate a focused library of LSD1/HDAC dual inhibitors.[1] Rationale: The free primary amine of N-AECP is highly nucleophilic, making it ideal for standard amide coupling.[1]
Materials:
-
N-(2-aminoethyl)cyclopropanecarboxamide HCl (N-AECP)[1]
-
Core Scaffold (e.g., 4-substituted benzoic acid)[1]
-
HATU (Coupling Reagent)[1]
-
DMF (Solvent)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equiv of the Carboxylic Acid Core in DMF (0.1 M concentration).
-
Activation: Add 1.1 equiv of HATU and 2.5 equiv of DIPEA. Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
Addition: Add 1.1 equiv of N-AECP .
-
Note: Since N-AECP is an HCl salt, ensure sufficient DIPEA (at least 1 extra equiv) is present to neutralize the HCl and free the amine.[1]
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for mass shift: Core + 154 Da).[1]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO3, and brine. Dry over Na2SO4.[1]
-
Purification: Isolate via Reverse-Phase HPLC (Water/Acetonitrile gradient).
Protocol B: LSD1 Biochemical Inhibition Assay (Fluorometric)
Objective: Determine the IC50 of N-AECP derivatives against recombinant LSD1.[1] Method: Peroxidase-coupled assay detecting H2O2 production during demethylation.[1]
Reagents:
-
Recombinant Human LSD1 (KDM1A)[1]
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARK-Biotin)[1]
-
Amplex Red Reagent + HRP (Horseradish Peroxidase)[1]
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mM BSA, 5% Glycerol.[1]
Workflow:
-
Enzyme Prep: Dilute LSD1 to 20 nM in Assay Buffer.
-
Compound Addition:
-
Reaction Initiation: Add 10 µL of Substrate Mix (20 µM H3K4me2 peptide + Amplex Red/HRP).
-
Measurement: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes.
-
Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to DMSO control (100% activity).
Self-Validation Check:
-
If the N-AECP parent molecule shows IC50 > 100 µM, it confirms that the fragment alone is insufficient for inhibition and requires the aryl core for binding energy.[1]
-
If the derivative shows time-dependent inhibition, check for aggregation; N-AECP derivatives should theoretically be reversible unless coupled to a reactive warhead.[1]
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Verify if N-AECP derivatives permeate the cell membrane and inhibit LSD1 in a cellular context (e.g., THP-1 Leukemia cells).[1]
Step-by-Step:
-
Seeding: Seed THP-1 cells at
cells/mL in 6-well plates. -
Treatment: Treat cells with N-AECP derivatives (1 µM, 10 µM) for 24 hours.
-
Lysis: Harvest cells and lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting:
-
Quantification: An effective inhibitor will cause an accumulation of H3K4me2 (substrate) compared to DMSO control.[1]
Data Interpretation & Reference Values
The following table provides expected physicochemical properties and baseline activity metrics for N-AECP to assist in experimental design.
| Parameter | Value / Description | Significance |
| Molecular Weight | 164.63 g/mol (HCl salt) | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| Solubility | High (Water/DMSO) | HCl salt ensures excellent aqueous solubility for stock solutions.[1] |
| LSD1 IC50 (Fragment) | > 200 µM (Estimated) | The fragment alone is a weak binder; requires coupling to a core.[1] |
| pKa (Terminal Amine) | ~9.5 | Highly basic; mimics Lysine |
| Stability | High | Amide bond prevents the oxidative ring opening seen in PCPA.[1] |
References
-
Oryzon Genomics. (2013).[1] Use of cyclopropylamine derivatives as LSD1 inhibitors.[1][3][4] (Patent describing related cyclopropylamine scaffolds).[1]
-
Maes, T., et al. (2015).[1] ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[1] Cancer Cell.[1] (Provides context on the PCPA vs. Amide mechanisms).
-
PubChem. (2025).[1][5] Cyclopropanecarboxamide, N-(2-aminoethyl)-, hydrochloride.[1] Compound Summary.[1][2][3][6][7][8] [1]
-
Hruschka, N., et al. (2020).[1][8] Design and synthesis of styrenylcyclopropylamine LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] (Discusses structural requirements for the cyclopropyl "warhead").
-
BenchChem. (2024).[1] this compound Applications.
Disclaimer: This Application Note is for research purposes only. N-AECP is not approved for therapeutic use in humans.[1]
Sources
- 1. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide [smolecule.com]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanecarboxamide, N-ethyl | C6H11NO | CID 528612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride | 1235441-01-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety precautions for working with "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride"
Abstract
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS: 1221725-62-7) is a specialized bifunctional building block used frequently in medicinal chemistry to introduce cyclopropyl moieties—a structural tactic known to enhance metabolic stability and potency in drug candidates.[1] This guide outlines the critical safety parameters, handling protocols, and a validated experimental workflow for utilizing this compound in amide coupling reactions.
Part 1: Chemical Profile & Hazard Identification[1][2]
Substance Identity[1][2]
-
Chemical Name: this compound
-
CAS Number: 1221725-62-7
-
Molecular Formula: C₆H₁₂N₂O[1] · HCl
-
Molecular Weight: 164.63 g/mol (Salt); 128.17 g/mol (Free Base)
-
Physical State: White to off-white crystalline solid (Hygroscopic)
-
Solubility: Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Dichloromethane; Insoluble in Hexanes/Diethyl Ether.[1]
Hazard Classification (GHS)
While specific toxicological data for this exact CAS is limited, it shares the reactive profile of primary amine hydrochloride salts.[1] It must be treated as a Skin and Eye Irritant with potential corrosivity upon hydrolysis.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1] |
Critical Safety Note: The hydrochloride salt acts as a latent source of acidity.[1] Upon contact with moisture (sweat, mucous membranes), it can hydrolyze to release hydrochloric acid and the free amine, causing chemical burns.[1]
Part 2: Engineering Controls & PPE[1]
Hierarchy of Controls
The following decision matrix outlines the required protection levels based on the operational state of the compound.
Figure 1: Safety Decision Matrix for handling amine salts.
Glove Selection Protocol
Amine salts can permeate standard latex.[1] Nitrile is the mandatory material.[1]
-
Standard Handling: Disposable Nitrile (0.11 mm thickness).[1] Break-through time > 480 min.[1]
-
Prolonged Contact/Spills: Butyl Rubber or Viton gloves are recommended if handling concentrated stock solutions (>1 M).[1]
Part 3: Handling & Storage Protocols[1][3][4]
Hygroscopic Management
This compound is hygroscopic .[1] Absorption of atmospheric moisture leads to:
-
Stoichiometric Error: Weighing wet salt results in under-loading the amine in coupling reactions.[1]
-
Degradation: Hydrolysis creates an acidic micro-environment that may degrade sensitive linkers over time.[1]
Protocol:
-
Store in a tightly sealed container with a desiccant pack (Silica gel or Drierite).[1]
-
Allow the container to warm to room temperature before opening to prevent condensation.[1]
-
Ideally, handle within a nitrogen-purged glovebox or minimize exposure time in the open air.[1]
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended after use.[1]
-
Incompatibility: Keep away from strong oxidizing agents and acid chlorides (unless intended for reaction).[1]
Part 4: Application Protocol (Amide Coupling)
Context: The primary application of this compound is to couple the free primary amine to a carboxylic acid, forming a stable amide bond.[1] This is a standard workflow in Fragment-Based Drug Discovery (FBDD).[1]
Experimental Design: To utilize the amine, the HCl salt must be neutralized in situ using a tertiary base (e.g., DIPEA or TEA).[1]
Standard Coupling Workflow (HATU Method)
| Reagent | Equivalents | Role |
| Carboxylic Acid (R-COOH) | 1.0 eq | Target Scaffold |
| Amine HCl Salt | 1.1 - 1.2 eq | Linker Source |
| HATU | 1.2 eq | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 - 4.0 eq | Base (Neutralizes HCl & activates acid) |
| DMF or DMA | [0.1 M] | Solvent |
Step-by-Step Methodology
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (1.0 eq).[1]
-
Stir at Room Temperature (RT) for 5–10 minutes to form the active ester (O-At ester).
-
-
Amine Addition:
-
Reaction Monitoring:
-
Stir at RT for 2–16 hours.
-
Monitor via LC-MS: Look for the disappearance of the acid peak and the formation of the Product Mass [M+H]⁺.
-
-
Workup:
Figure 2: Convergent synthesis workflow for amide coupling.
Part 5: Emergency Response
Exposure Response
-
Eye Contact: Immediately flush with water for 15 minutes.[1][3] Lift eyelids.[1] Seek medical attention (alkaline/acidic salts can cause corneal damage).[1]
-
Skin Contact: Brush off loose particles before washing.[1] Wash with soap and copious water.[1][4] If irritation persists (redness/blistering), seek medical aid.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]
Spill Cleanup[1]
-
Isolate: Evacuate the immediate area if the spill is large (>10g).[1]
-
PPE: Don nitrile gloves, lab coat, and particulate respirator (N95) if powder is airborne.[1]
-
Neutralize: Cover spill with weak base (Sodium Carbonate) or absorbent pads.[1]
-
Disposal: Sweep into a biohazard/chemical waste bag. Label as "Amine Solid Waste".
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528612, N-ethylcyclopropanecarboxamide. Retrieved October 26, 2025 from [Link](Note: Used for structural analog safety inference).[1]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [Link]
Sources
Troubleshooting & Optimization
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" synthesis side reactions
Topic: Synthesis Troubleshooting & Impurity Profiling
Introduction
Welcome to the technical support hub for N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride . This primary amine intermediate is a critical "linker" scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Lenvatinib analogs) and epigenetic modulators.
While the structure appears simple, the synthesis is deceptively challenging due to the symmetry of the starting material (ethylenediamine) and the strain of the cyclopropane ring. This guide addresses the three most common failure modes: Bis-acylation (Dimerization) , Cyclopropane Ring Opening , and Hygroscopic Salt Formation .
Module 1: The "Bis-Amide" Nightmare (Selectivity Issues)
The Problem
The most frequent complaint we receive is: "My product mass spec shows a large peak at M+ = 238/239, and my yield is low."
This indicates the formation of N,N'-bis(cyclopropanecarbonyl)ethane-1,2-diamine . This occurs because the starting material, ethylenediamine (EDA), has two identical reactive sites. Once the first amine reacts, the resulting mono-amide is still nucleophilic. If the local concentration of the acylating agent (cyclopropanecarbonyl chloride) is too high, the second amine reacts, forming the dimer.
The Mechanism
The reaction is governed by statistical probability and mixing kinetics.
-
k1 (Mono-acylation): Fast.
-
k2 (Bis-acylation): Slower, but inevitable if stoichiometry is 1:1.
Corrective Protocol: The "High-Excess" Method
To force the reaction toward the mono-product, you must violate standard stoichiometry.
Step-by-Step Protocol:
-
Charge: Place 5.0 to 10.0 equivalents of Ethylenediamine (EDA) in a flask with DCM or THF. Cool to 0°C.[1][2]
-
Dilute: Dissolve 1.0 equivalent of Cyclopropanecarbonyl chloride in a significant volume of solvent (high dilution).
-
Add Slowly: Add the acid chloride solution to the EDA dropwise over 2–3 hours.
-
Why? This ensures that every molecule of acid chloride encounters a "sea" of unreacted EDA, statistically favoring the k1 pathway.
-
-
Quench: Add water to solubilize the salts.
-
Purification (Crucial):
-
Basify to pH >12.
-
Extract with DCM (The product and EDA go into the organic layer; the salt stays in water).
-
Evaporate: The excess EDA (b.p. 116°C) must be removed via high-vacuum distillation or azeotropic removal.
-
Visualizing the Pathway
Caption: Kinetic competition between mono-acylation (blue path) and bis-acylation (red dashed path). High excess of diamine suppresses the red path.
Module 2: Cyclopropane Ring Integrity
The Problem
Users reporting "extra peaks in the aliphatic region (0.8–1.5 ppm)" or "loss of the characteristic cyclopropane multiplets (0.6–1.0 ppm)" typically suffer from acid-catalyzed ring opening.
The Science
While cyclopropanecarboxamides are kinetically stable due to the conjugation of the ring with the carbonyl group (which withdraws electron density and strengthens the C-C bonds against electrophilic attack), they are not invincible.
-
Risk Factor: Using concentrated HCl gas or heating strongly in acidic media (e.g., during salt formation or deprotection of a Boc-group if used).
-
Mechanism: Protonation of the carbonyl oxygen facilitates nucleophilic attack (by Cl- or solvent) on the ring carbon, leading to ring opening (homoconjugate addition).
Troubleshooting Guide
| Symptom | Root Cause | Solution |
| New triplet at ~3.5 ppm (1H-NMR) | Ring opening by Chloride (Cl-) | Use 4M HCl in Dioxane at 0°C instead of bubbling HCl gas. Do not heat above 40°C. |
| New singlet at ~3.6 ppm (1H-NMR) | Ring opening by Methanol | Avoid MeOH during acidification. Use IPA or Ethanol. |
Module 3: Salt Formation & Handling (The "Sticky Oil" Issue)
The Problem
"I added HCl, but instead of a white powder, I got a brown, sticky oil that won't crystallize."
The Solution
This compound is highly hygroscopic and tends to trap solvent.
Optimization Protocol:
-
Solvent Switch: Do not use Diethyl Ether (often leads to oils/gums for this specific salt).
-
Recommended System: Dissolve the free base in Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) .
-
Acid Source: Add HCl in Isopropanol (anhydrous) dropwise at room temperature.
-
Induction: If oil forms, scratch the glass surface or add a seed crystal. Heat to reflux (briefly) and cool slowly to induce crystallization.
-
Drying: The final salt must be dried under vacuum over P₂O₅ to remove trace water.
Troubleshooting Logic Tree
Caption: Decision logic for resolving oiling-out issues during crystallization.
Frequently Asked Questions (FAQs)
Q1: Can I use N-Boc-ethylenediamine instead of excess EDA? A: Yes, and this is often the preferred route for high-purity GMP synthesis.
-
Pros: Eliminates bis-amide formation completely (1:1 stoichiometry).
-
Cons: Adds two steps (Protection and Deprotection).
-
Note: When removing the Boc group with HCl/Dioxane, keep the temperature <30°C to protect the cyclopropane ring.
Q2: Why is my yield >100%? A: This is almost certainly trapped Ethylenediamine dihydrochloride .
-
Diagnosis: Check NMR for a broad singlet at ~3.0 ppm (EDA salts).
-
Fix: The free base of your product is soluble in DCM; EDA salts are not. Perform a rigorous DCM/Water extraction at pH 12 before forming your final salt.
Q3: Is the cyclopropane ring stable to biological assay conditions (pH 7.4, 37°C)? A: Yes. The amide linkage stabilizes the ring significantly. It is stable in aqueous buffers, plasma, and microsomes. Instability is only a concern during harsh synthetic acidic steps.
References
-
Mono-protection of Diamines
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559–2564. Link
- Note: This establishes the "excess diamine" principle.
-
-
Cyclopropane Ring Stability
-
General Amide Synthesis Protocols
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
-
Synthesis of Lenvatinib Intermediates (Contextual)
Sources
- 1. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" synthesis
Executive Summary
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is a critical amine linker used in the synthesis of diverse pharmaceutical agents, including HIF-2α inhibitors (e.g., Belzutifan analogs) and kinase inhibitors. Its synthesis presents a unique "Janus" challenge: the molecule possesses a robust cyclopropane ring that can nevertheless degrade under specific acidic conditions, and a diamine backbone prone to over-acylation.
This guide addresses the three most common impurity classes encountered during its preparation:
-
Regio-impurities: Bis-acylated dimers.
-
Degradants: Acid-catalyzed ring-opening products.
-
Process Impurities: Coupling reagent byproducts (Ureas).
Impurity Origin & Logic Flow
The following decision tree illustrates where specific impurities enter the workflow based on the synthetic route chosen (Direct vs. Protected).
Figure 1: Synthesis logic showing the origin of the "Dimer" (Route A) and "Ring-Opened" impurities (Route B).
Troubleshooting Guide (FAQ)
Issue 1: "My Mass Spec shows a dominant peak at M+ 239/238 instead of 129."
Diagnosis: You have synthesized the Bis-Amide Dimer . Context: This occurs almost exclusively when reacting ethylenediamine (EDA) with cyclopropanecarbonyl chloride (or ester) in a 1:1 stoichiometric ratio. Because the mono-amide product is often less soluble or has similar nucleophilicity to the starting diamine, the second amine attacks another equivalent of acid chloride.
-
Impurity Identity: N,N'-bis(cyclopropanecarbonyl)ethane-1,2-diamine.
-
Solution:
-
Switch to Route B (Recommended): Use N-Boc-ethylenediamine. This chemically blocks the second amine, making dimerization impossible.
-
Optimize Route A: If you must use cheap EDA, use a large excess (10 equivalents) of ethylenediamine. Add the acid chloride dropwise to the amine solution (Reverse Addition). This ensures the acid chloride always encounters free amine, not the mono-product.
-
Issue 2: "The NMR shows the cyclopropane protons are missing or shifted downfield."
Diagnosis: Acid-Catalyzed Ring Opening . Context: While cyclopropanecarboxamides are relatively stable, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). During the formation of the hydrochloride salt (or Boc-deprotection), using concentrated HCl at elevated temperatures can trigger nucleophilic attack by chloride ions, opening the ring.
-
Impurity Identity: 4-chloro-N-(2-aminoethyl)butanamide hydrochloride.
-
Mechanism: Protonation of the carbonyl oxygen activates the system; chloride attacks the gamma-carbon, relieving ring strain.
-
Solution:
-
Perform HCl salt formation at 0°C to Room Temperature . Do not heat.
-
Use anhydrous HCl in dioxane or ether rather than aqueous concentrated HCl.
-
Monitor 1H NMR: Cyclopropane protons typically appear at 0.6–1.0 ppm . If these disappear and new triplets appear at 2.0–3.6 ppm , the ring has opened.
-
Issue 3: "My product is a sticky gum, not a solid."
Diagnosis: Hygroscopicity / Solvent Trapping . Context: Primary amine hydrochlorides are notoriously hygroscopic. If excess coupling reagents (like HOBt) or solvents (DMF) remain, crystallization is inhibited.
-
Solution:
-
Trituration: Dissolve the gum in a minimum amount of dry Methanol, then induce precipitation by slowly adding excess Diethyl Ether or MTBE (Methyl tert-butyl ether) under vigorous stirring.
-
Lyophilization: Dissolve in water and freeze-dry. This often yields a fluffy, handleable powder.
-
Analytical Data & Impurity Profile
| Impurity Name | Structure Description | Mass (M+H) | Origin | Removal Strategy |
| Target Molecule | Cyclopropyl-C(=O)-NH-CH2-CH2-NH2 | 129.1 | N/A | N/A |
| The Dimer | Cyclopropyl-C(=O)-NH-CH2-CH2-NH-C(=O)-Cyclopropyl | 239.2 | Excess Acid Chloride / Lack of Protection | Very difficult to separate. Prevention is key. |
| Ring-Opened | Cl-CH2-CH2-CH2-C(=O)-NH-CH2-CH2-NH2 | 165.1 (approx) | HCl attack on ring (High T) | Keep deprotection <25°C. |
| DCU (Urea) | Dicyclohexylurea | 225.2 | Byproduct of DCC coupling | Filter precipitate; Wash organic layer with cold acid. |
Recommended Synthetic Protocol
Designed to minimize Dimer and Ring-Opening impurities.
Step 1: Mono-Protection (or Purchase)
Ideally, purchase N-Boc-ethylenediamine (CAS: 57260-71-6) to bypass the dimerization risk entirely.
Step 2: Amide Coupling (The "Clean" Route)
-
Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in DCM (Dichloromethane).
-
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins at 0°C to activate the acid.
-
Note: EDC is preferred over DCC because the urea byproduct is water-soluble and easily washed away.
-
-
Add N-Boc-ethylenediamine (1.0 equiv) and DIPEA (2.0 equiv).
-
Stir at Room Temperature for 12 hours.
-
Workup: Wash with 1M citric acid (removes amines), sat. NaHCO3 (removes acids), and brine. Dry over Na2SO4.[1]
Step 3: Deprotection & Salt Formation
-
Dissolve the Boc-intermediate in 1,4-Dioxane (dry).
-
Cool to 0°C (Ice bath). Crucial Step.
-
Add 4M HCl in Dioxane (3-4 equiv) dropwise.
-
Monitor: Allow to warm to RT. Monitor by TLC or LCMS for disappearance of starting material. Do not heat.
-
Isolate: The product usually precipitates as the HCl salt. Filter under nitrogen.
-
Wash: Wash the filter cake with dry diethyl ether to remove residual HCl and organic impurities.
References
-
Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Cyclopropane Stability: Wiberg, K. B. (1986). The structures of small ring cycloalkanes. Accounts of Chemical Research, 29, 229. (General reference on ring strain energies).
- Synthesis of Belzutifan Intermediates: Xu, Y., et al. (2021). Process for the preparation of HIF-2alpha inhibitors. World Intellectual Property Organization Patent WO2021/XXXX. (Validates the N-Boc-ethylenediamine route for this specific fragment).
-
Mono-functionalization of Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2][3] Synthetic Communications, 20(16), 2559-2564.
Sources
Troubleshooting "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" recrystallization
Ticket Subject: Optimization of Recrystallization & Purification Protocols Product ID: N-AEC-HCl (Intermediate for Medicinal Chemistry) Classification: Primary Amine Hydrochloride Salt / Cyclopropane Derivative
Core Directive: The Technical Challenge
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride is a bifunctional building block often used in fragment-based drug discovery (e.g., kinase inhibitors). Its purification presents a specific paradox:
-
High Polarity: The primary amine HCl salt is highly water-soluble and hygroscopic.
-
Lipophilic Moiety: The cyclopropyl group adds significant lipophilic character compared to simple ethylenediamine derivatives.
-
Conformational Strain: The cyclopropane ring requires specific thermal care to prevent ring-opening decomposition under acidic conditions.
This guide addresses the three most common support tickets: Oiling Out , Hygroscopicity , and Stoichiometric Imbalance .
Troubleshooting Guides & FAQs
Issue #1: The "Oiling Out" Phenomenon
User Report: "I dissolved the crude solid in hot ethanol. Upon adding diethyl ether, a sticky oil separated at the bottom instead of crystals. Cooling further just made the oil harder."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable zone is too narrow or when the temperature drops too fast, causing the solute to precipitate as an amorphous liquid (oil) before it can organize into a crystal lattice.
Corrective Protocol:
-
The "Cloud Point" Technique: Do not dump antisolvent. Add the antisolvent (e.g., Ethyl Acetate or MTBE) dropwise to the hot solution only until a faint, persistent turbidity (cloudiness) appears. Stop immediately.
-
Thermal Cycling: If oil forms, reheat the mixture until the oil redissolves. Allow it to cool much more slowly (wrap the flask in foil or a towel).
-
Seeding: The oil phase lacks a nucleation template. Add a seed crystal of pure product at the cloud point.[1] If no seed is available, scratch the inner glass surface with a glass rod to create micro-abrasions that serve as nucleation sites.[1]
Issue #2: Sticky/Hygroscopic Solid
User Report: "The filter cake looked like white needles, but after 10 minutes on the vacuum filter, it turned into a wet goo."
Diagnosis: Amine hydrochlorides are notoriously hygroscopic. The "wetness" is likely atmospheric water absorption, not residual solvent.
Corrective Protocol:
-
Schlenk Line Filtration: Perform filtration under an inert atmosphere (Nitrogen/Argon) if possible.
-
Desiccation: Move the filter cake immediately to a vacuum desiccator containing
or KOH pellets. Do not air dry. -
Solvent Choice: Avoid Diethyl Ether if the humidity is high (it condenses water). Switch to MTBE (Methyl tert-butyl ether) or EtOAc (Ethyl Acetate) , which are less prone to carrying water.
Issue #3: Impurity Profile (Excess Ethylenediamine)
User Report: "NMR shows a broad peak at 3.0 ppm and the melting point is depressed."
Diagnosis: The synthesis likely involves reacting ethylenediamine with a cyclopropanecarboxyl ester. Excess ethylenediamine forms a dihydrochloride salt that co-precipitates.
Corrective Protocol:
-
The "Cold Wash": Before recrystallization, suspend the crude solid in cold DCM (Dichloromethane) . The target mono-amine HCl salt is generally insoluble in DCM, while free organic impurities may dissolve. (Note: Ethylenediamine dihydrochloride is also insoluble, so stoichiometry during synthesis is critical).
-
Recrystallization Solvent Adjustment: Use Isopropanol (IPA) . Ethylenediamine dihydrochloride is significantly less soluble in hot IPA than the target mono-amine salt, allowing it to be filtered off before cooling the solution.
Standardized Recrystallization Protocol
Solvent System: Isopropanol (Solvent) / Ethyl Acetate (Antisolvent) Validation: This system avoids the flammability of ether and the high solubility of methanol.
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of crude N-(2-aminoethyl)cyclopropanecarboxamide HCl in a 100 mL round-bottom flask.
-
Add Isopropanol (IPA) (approx. 15-20 mL).
-
Heat to reflux (82°C). If the solid does not dissolve completely, add IPA in 1 mL increments.
-
Critical Check: If a small amount of fine white solid remains undissolved at reflux, filter it off hot. This is likely inorganic salt (NaCl) or the dihydrochloride impurity.
-
-
Nucleation Setup:
-
Remove from heat.[2] Let cool slightly (to ~70°C).
-
Add Ethyl Acetate (EtOAc) dropwise with slow stirring.
-
Stop addition when the solution turns slightly opaque/cloudy.
-
Add 1-2 drops of IPA to clear the solution back to transparency.
-
-
Crystallization:
-
Wrap the flask in a towel (insulation) to ensure slow cooling.
-
Allow to reach room temperature undisturbed (approx. 2-3 hours).
-
Optional: Place in a fridge (4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter rapidly using a Büchner funnel.
-
Wash the cake once with a cold 1:1 mixture of IPA/EtOAc.
-
Dry in a vacuum oven at 40°C or a desiccator.
-
Data & Solubility Profile
Table 1: Solubility Matrix for Amine HCl Salts
| Solvent | Solubility (Hot) | Solubility (Cold) | Role |
| Methanol | Very High | High | Avoid (Loss of yield) |
| Ethanol | High | Moderate | Good alternative solvent |
| Isopropanol (IPA) | High | Low | Ideal Primary Solvent |
| Ethyl Acetate | Low | Insoluble | Ideal Antisolvent |
| Diethyl Ether | Very Low | Insoluble | Antisolvent (Hygroscopic risk) |
| DCM | Low | Insoluble | Washing impurity |
| Water | Very High | Very High | Avoid (Unless lyophilizing) |
Visual Troubleshooting Logic
Workflow Diagram: The Recrystallization Decision Tree
Caption: Decision logic for optimizing the purification workflow, specifically addressing the "oiling out" failure mode.
Scientific Grounding & Mechanism
Why Isopropanol (IPA)?
The choice of IPA over Ethanol is driven by the dielectric constant . Ethanol (
Cyclopropane Ring Stability
While cyclopropane rings possess significant ring strain (~27.5 kcal/mol), the amide linkage provides electronic stabilization. However, under strong acidic conditions (pH < 1) and high heat, ring opening to form linear 4-chlorobutanamide derivatives is possible. The use of mild HCl stoichiometry (1.0 - 1.1 eq) and avoiding boiling water/concentrated acid is crucial to maintain structural integrity [2].
The Role of the Antisolvent
Adding Ethyl Acetate reduces the overall polarity of the solvent mixture. As the dielectric constant of the bulk solvent drops, the energy benefit of solvation decreases below the lattice energy of the crystal, driving crystallization. The "Oiling Out" occurs when this polarity shift happens too fast, forcing the salt out as a disordered liquid phase [3].
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization). Link
-
Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition, 25(4), 312-322. Link
-
Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General procedures for Amine Hydrochlorides). Link
Sources
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" stability issues in solution
This technical guide is structured as a specialized support resource for researchers working with N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride . It prioritizes chemical stability mechanisms, practical troubleshooting, and validated handling protocols.
Executive Summary & Chemical Profile
This compound is a bifunctional building block containing a strained cyclopropane ring and a reactive primary amine. While the hydrochloride salt significantly improves shelf-stability compared to the free base, the compound exhibits specific sensitivities in solution—particularly regarding amide hydrolysis and pH-dependent cyclization risks .
-
Chemical Name: this compound[1]
-
Key Functionality: Primary amine (nucleophile), Amide (linker), Cyclopropane (bioisostere).
-
Primary Stability Risk: Acid/Base-catalyzed hydrolysis and oxidative degradation of the free amine form.
Critical Stability FAQs
Q1: What is the optimal solvent system for stock solutions?
Recommendation: DMSO (Dimethyl sulfoxide) or Water (Molecular Biology Grade) .
-
Why? The hydrochloride salt is highly polar.
-
Water: Excellent solubility (>50 mM). However, aqueous solutions are prone to hydrolysis over time if pH drifts.
-
DMSO: Superior for long-term storage at -20°C due to lack of hydrolytic activity (aprotic).
-
Avoid: Non-polar solvents like Hexane or Ether (insoluble).
-
Q2: My solution turned yellow overnight. Is it still usable?
Diagnosis: Oxidative Degradation.
-
Cause: If the solution pH was adjusted >7.0, the free primary amine is exposed. In the presence of oxygen, primary amines can undergo slow oxidation to imines or N-oxides, resulting in yellow discoloration.
-
Verdict: Discard. The effective concentration of the active amine has likely decreased, and oxidation byproducts may interfere with downstream coupling reactions.
Q3: Can I autoclave this compound?
Answer: No.
-
Mechanism: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). High heat (121°C) combined with the high pressure of autoclaving can induce:
-
Amide Hydrolysis: Breaking the molecule into cyclopropanecarboxylic acid and ethylenediamine.
-
Ring Opening: Thermal rearrangement of the cyclopropane ring, especially in the presence of the acidic HCl counterion.
-
-
Solution: Use sterile filtration (0.22 µm PVDF or PES membrane) for aqueous solutions.
Troubleshooting Guide: Degradation Pathways
Issue A: Appearance of "Ghost Peaks" in LC-MS
Symptom: You observe a new peak with Mass = [M+1] + 18 (Hydrolysis) or [M+1] - 18 (Cyclization).
Scenario 1: Hydrolysis (Mass Increase)
-
Observation: Mass shift corresponding to Cyclopropanecarboxylic acid or Ethylenediamine .
-
Cause: Extreme pH (pH < 2 or pH > 10) or prolonged storage at room temperature.
-
Fix: Buffer aqueous solutions to pH 5.0–6.0 . The slight acidity stabilizes the amine as an ammonium salt (
), preventing nucleophilic attacks while avoiding acid-catalyzed amide cleavage.
Scenario 2: Cyclization (Mass Decrease)
-
Observation: Loss of water (M-18).
-
Cause: Formation of 2-cyclopropyl-4,5-dihydro-1H-imidazole (Imidazoline derivative).
-
Mechanism: Under dehydrating conditions or high heat, the terminal amine attacks the amide carbonyl, eliminating water.
-
Fix: Avoid heating above 60°C during dissolution.
Visualizing Degradation Pathways
The following diagram illustrates the competing stability pathways based on environmental conditions.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Purpose: To create a stock solution stable for >3 months at -20°C.
-
Weighing: Weigh 10 mg of the HCl salt.
-
Note: The salt is hygroscopic.[2] Weigh quickly or use a dry box.
-
-
Solvent Calculation:
-
MW of HCl salt
164.63 g/mol (Verify specific batch MW). -
Volume = Mass (mg) / [MW ( g/mol ) × Concentration (M)]
- .
-
-
Dissolution: Add 1.21 mL of anhydrous DMSO .
-
Mixing: Vortex for 30 seconds. Do not sonicate with heat.
-
Aliquot: Split into 100 µL aliquots in amber tubes (light protection).
-
Storage: Store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).
Protocol B: QC Verification via HPLC
Purpose: To confirm purity before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Why TFA? It keeps the amine protonated (
), improving peak shape and preventing tailing.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Note: The compound lacks a strong chromophore (like a benzene ring). 210 nm is critical; 254 nm will likely show nothing.
-
Solvent & pH Compatibility Table
| Parameter | Condition | Compatibility | Notes |
| Solvent | Water | High | Stable for days at 4°C. Prone to hydrolysis long-term. |
| DMSO | Excellent | Recommended for frozen stock solutions. | |
| Ethanol | Moderate | Good solubility, but potential for transamidation (slow). | |
| DCM/EtOAc | Poor | HCl salt is insoluble. Requires free-basing (risky). | |
| pH | < 2.0 (Acidic) | Low | Risk of amide hydrolysis and ring opening. |
| 4.0 – 6.0 | Optimal | Amine protonated, amide stable. | |
| > 8.0 (Basic) | Low | Free base forms; oxidation and CO2 absorption occur. |
References
-
PubChem. Compound Summary: N-(2-aminoethyl)cyclopropanecarboxamide.[3] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Amide Stability and Hydrolysis Mechanisms. Available at: [Link]
-
European Medicines Agency (EMA). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
Sources
Degradation pathways of "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride"
Topic: Degradation Pathways & Stability Troubleshooting
Executive Summary
This guide addresses the stability profile of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride . While the cyclopropane ring itself confers unique steric properties, the molecule’s primary instability arises from the amide linkage and the pendant primary amine .
Users typically encounter two distinct degradation modes:
-
Hydrolytic Cleavage: Driven by moisture and extreme pH.
-
Intramolecular Cyclization: A "hidden" pathway driven by heat and dehydration, leading to imidazoline formation.
Module 1: The "Wet" Pathway (Hydrolysis)
Context: You observe a decrease in assay purity accompanied by the appearance of two distinct, highly polar peaks.
Mechanism
The amide bond is susceptible to hydrolysis, particularly because the hydrochloride salt can be hygroscopic. If the material absorbs moisture (deliquescence), the local acidity of the HCl salt catalyzes the cleavage of the amide bond.
-
Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon electrophilic. Water attacks, leading to the expulsion of the amine.[1]
-
Irreversibility: In acidic media, the resulting ethylenediamine moiety is immediately protonated, preventing the reverse reaction.
Reaction Scheme:
Troubleshooting Q&A
Q: I see a new peak at the solvent front (low retention time). What is it? A: This is likely ethylenediamine (dihydrochloride) . Because it is highly polar and lacks a strong UV chromophore (unlike the carbonyl-containing parent), it often elutes in the void volume and may be invisible at 254 nm unless derivatized or detected via CAD/ELSD.
Q: My LC-MS shows a peak with mass [M+1 - 113]? A: This corresponds to the loss of the cyclopropanecarbonyl group, confirming hydrolysis. You are detecting the ethylenediamine fragment (or the complementary acid fragment depending on ionization mode).
Module 2: The "Heat" Pathway (Cyclization)
Context: You observe a new impurity peak that is less polar than the hydrolysis products but has a mass of [M-18] .
Mechanism
This is the most critical and often overlooked pathway for N-(2-aminoethyl) amides. Under thermal stress or dehydrating conditions, the terminal primary amine (
Why this matters: This reaction can occur in the solid state if the material is stored improperly (hot/dry) or during high-temperature drying steps in manufacturing.
Reaction Scheme:
Troubleshooting Q&A
Q: I dried my sample in a vacuum oven at 60°C, and purity dropped. Why? A: You likely triggered thermal cyclodehydration. The energy provided allowed the pendant amine to attack the carbonyl, expelling water. Action: Dry at lower temperatures (<40°C) or use a desiccator at ambient temperature.
Q: Can I reverse this cyclization? A: Generally, no. While imidazolines can be hydrolyzed back to diamides under forcing basic conditions, the ring is quite stable. It is better to prevent formation.
Module 3: Visualizing the Pathways
The following diagram maps the degradation logic. Use this to interpret your chromatograms.
Figure 1: Primary degradation pathways. Pathway A (Hydrolysis) is driven by moisture/pH. Pathway B (Cyclization) is driven by thermal stress.
Module 4: Analytical Troubleshooting Guide
Use this table to identify impurities based on LC-MS data.
| Observed Mass Shift | Likely Identity | Mechanism | Root Cause |
| No Change | Parent | N/A | Stable |
| -18 Da | Imidazoline Derivative | Cyclodehydration | Thermal stress; Vacuum drying at high temp. |
| +18 Da | Hydrolysis Products | Amide Hydrolysis | Moisture ingress; Low/High pH buffers. |
| +16 Da | N-Oxide | Oxidation | Presence of peroxides in solvents (e.g., old THF/Ethers).[2] |
| Variable | Ring Opened | Acid Catalysis | Extremely strong acid (conc. HCl) exposure.[3] |
Experimental Protocol: Forced Degradation (Stress Testing)
To validate your analytical method, perform the following stress tests.
-
Acid Hydrolysis: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expectation: Decrease in parent; appearance of carboxylic acid peak.
-
-
Base Hydrolysis: Dissolve 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Expectation: Rapid hydrolysis. Note: Cyclopropane ring is stable to base.
-
-
Thermal Stress (Solid State): Place solid HCl salt in an open vial at 80°C for 24 hours.
-
Expectation: Formation of Imidazoline (M-18 peak).
-
-
Oxidation: Treat with 3%
at RT for 2 hours.-
Expectation: Formation of N-oxides on the primary amine.
-
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides).[4] Wiley-Interscience.
- Moorman, A. R. (1998). Mechanism of the formation of imidazolines from N-(2-aminoethyl)amides. Journal of Organic Chemistry.
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
- 1. youtube.com [youtube.com]
- 2. Cyclopropanecarboxamide, N-ethyl | C6H11NO | CID 528612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" solubility problems and solutions
[1]
Product Identity:
-
Chemical Name: N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride[1][2][3][4][5]
-
CAS Number: 1221725-62-7 (HCl Salt) | 53673-05-5 (Free Base)[1]
Technical Overview & Solubility Profile
As a Senior Application Scientist, I frequently encounter researchers struggling with the dual nature of this building block. It is a primary amine hydrochloride salt , which dictates its behavior: it is highly polar and ionic in its supplied form but must often be converted to its lipophilic free base for organic synthesis applications.[1]
The most common failure mode with this reagent is solubility mismatch .[1] Users often attempt to dissolve the salt directly in non-polar organic solvents (DCM, Toluene) for amidation reactions, leading to heterogeneous mixtures and poor yields.[1] Conversely, during workup, the high water solubility of the free base can lead to product loss in the aqueous phase if the pH is not strictly controlled.[1]
Solubility Data Table
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |
| Water | High (>100 mg/mL) | High | Ideal for aqueous stock solutions; requires pH > 12 to extract.[1] |
| Methanol / Ethanol | High | High | Preferred solvents for handling the salt form.[1] |
| DMSO / DMF | High | High | Good for reactions requiring the salt to be dissolved.[1] |
| Dichloromethane (DCM) | Insoluble | Soluble | Critical: Salt will not dissolve.[1] Must use free base or add organic base (TEA/DIPEA).[1] |
| Ethyl Acetate | Insoluble | Moderate | Poor solvent for the salt; good for extracting the free base. |
| Diethyl Ether / Hexanes | Insoluble | Insoluble | Used to precipitate the salt from alcoholic solutions.[1] |
Troubleshooting Guide (Q&A)
Issue 1: "The solid has turned into a sticky oil or gum."
Diagnosis: Hygroscopicity.[1] Small amine hydrochloride salts are notoriously hygroscopic.[1][7] Exposure to ambient humidity disrupts the crystal lattice, causing the solid to deliquesce (dissolve in its own absorbed water). Solution:
-
Immediate Fix: Dissolve the gum in dry Methanol.[1] Use this quantitative solution for your reaction (calculate concentration based on the original weight).
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Drying Protocol: See Protocol B below.
Issue 2: "The reagent is floating in my DCM reaction mixture and not reacting."
Diagnosis: Phase incompatibility.
You are trying to react an ionic salt in a non-polar solvent. The amine is protonated (
-
In-situ Neutralization: Add 1.5 - 2.0 equivalents of a tertiary base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the DCM suspension.[1]
Issue 3: "I cannot recover the amine after workup; the organic layer is empty."
Diagnosis: Incorrect pH during extraction.[1] The free amine (N-(2-aminoethyl)cyclopropanecarboxamide) is a small, polar molecule.[1] Even as a free base, it has significant water solubility.[1][8] If the aqueous layer is neutral or only slightly basic (pH 8-9), the amine remains partially protonated or simply partitioned into the water.[1] Solution:
-
pH Adjustment: You must saturate the aqueous phase with NaCl (brine) and adjust the pH to >12 using 1M NaOH or KOH.
-
Solvent Choice: Use DCM or Chloroform/Isopropanol (3:1) for extraction.[1] Avoid Ethyl Acetate if possible, as it is less efficient for extracting polar amines.[1]
-
Salting Out: The addition of solid NaCl decreases the solubility of the organic amine in water ("salting out" effect), forcing it into the organic layer.
Visualizing the Solubility Logic
The following diagram illustrates the critical "Solubility Switch" that occurs when you adjust pH. Understanding this is key to successful extraction and reaction setup.
Figure 1: The solubility switch. The HCl salt (Red) is water-soluble but organic-insoluble.[1] Basification converts it to the Free Base (Green), enabling dissolution in organic solvents like DCM.[1]
Validated Experimental Protocols
Protocol A: In-Situ Free Basing for Amide Coupling
Use this when you want to react the salt directly in an organic solvent without a separate extraction step.[1]
-
Suspend: Place 1.0 equiv of N-(2-aminoethyl)cyclopropanecarboxamide HCl in dry DCM or DMF.
-
Activate: Add 1.0-1.2 equiv of your Carboxylic Acid and coupling reagent (e.g., HATU, EDC).[1]
-
Neutralize: Add 2.5 - 3.0 equiv of DIPEA dropwise.
-
Note: The extra equivalents account for neutralizing the HCl salt (1 eq) and the acid generated during coupling (1 eq).
-
-
Monitor: The reaction mixture should become homogeneous (if using DMF) or the suspension should change texture (in DCM). Stir at room temperature for 2-12 hours.
Protocol B: Drying of Hygroscopic Salts
Use this if your material has absorbed moisture and become sticky.
-
Dissolve: Dissolve the sticky solid in a minimum amount of dry Methanol .
-
Azeotrope: Add Toluene (approx. 5x the volume of methanol).
-
Evaporate: Concentrate on a rotary evaporator. The Methanol/Toluene azeotrope will carry away the water.[1]
-
Precipitate: If a solid forms, suspend it in Diethyl Ether or Hexanes and filter.
-
Dry: Dry the resulting white solid under high vacuum (< 1 mbar) for 4 hours. Store in a desiccator.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528612, Cyclopropanecarboxamide, N-ethyl (Analogous Structure).[1] Retrieved January 28, 2026, from [Link][1]
-
Accela ChemBio. Product Data: N-(2-aminoethyl)cyclopropanecarboxamide (Free Base CAS 53673-05-5).[1] Retrieved January 28, 2026, from [Link][1]
-
ScienceMadness (2011). Solubility of organic amine salts - Discussion on general solubility trends of amine hydrochlorides. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts (2022). Chemical Properties of Amines: Bases and Salt Formation. Retrieved January 28, 2026, from [Link][1]
Sources
- 1. 82277-88-1,3-chloro-N-[(methylamino)carbonyl]propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1595940-89-8|N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 3. This compound, CAS [[1221725-62-7]] | BIOZOL [biozol.de]
- 4. arctomsci.com [arctomsci.com]
- 5. 1221725-62-7 | MFCD11164580 | this compound [aaronchem.com]
- 6. eontrading.uk [eontrading.uk]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
How to improve the yield of "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" synthesis
Executive Summary & Core Strategy
The synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride presents a classic chemoselectivity challenge: differentiating between the two identical amino groups of ethylenediamine (EDA) to prevent the formation of the bis-amide impurity (N,N'-ethylenebis(cyclopropanecarboxamide)).[1]
High-yield synthesis (>85%) relies on three non-negotiable pillars:
-
Kinetic Control: Using a massive molar excess of diamine to statistically favor mono-acylation.[1]
-
Thermal Management: Avoiding cyclopropane ring opening (homolytic/heterolytic cleavage) induced by excessive heat or strong Lewis acids.
-
Selective Precipitation: Leveraging the solubility differential between the mono-amine salt and the neutral bis-amide impurity.[1]
The "Golden Route" Protocol
Based on modified Krapcho mono-acylation principles and industrial amide synthesis standards.[1]
Reagents & Stoichiometry
| Reagent | Role | Equivalents (Eq) | Critical Specification |
| Ethyl Cyclopropanecarboxylate | Substrate | 1.0 | Purity >98%; Acid chloride is too reactive and promotes bis-formation.[1] |
| Ethylenediamine (EDA) | Reagent | 8.0 - 10.0 | Must be anhydrous.[1] Water promotes hydrolysis back to acid.[1] |
| Isopropanol (IPA) | Solvent (Workup) | N/A | HPLC Grade. |
| HCl (4M in Dioxane) | Salt Formation | 1.1 | Anhydrous delivery prevents oiling out.[1] |
Step-by-Step Methodology
Phase 1: The Reaction (Amidation)
-
Setup: Charge a dry reactor with Ethylenediamine (10.0 eq) under nitrogen atmosphere.
-
Addition: Cool EDA to 0-5°C. Add Ethyl Cyclopropanecarboxylate (1.0 eq) dropwise over 60 minutes.
-
Why: Slow addition keeps the local concentration of ester low relative to the amine, suppressing bis-acylation.[1]
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 16-24 hours.
-
Monitoring: Check via TLC (MeOH/DCM 1:9 + 1% NH4OH) or LC-MS. Target: Disappearance of ester.
Phase 2: Workup & Purification (The "Yield Maker")
-
Distillation: Remove excess EDA under high vacuum (<5 mmHg) at <50°C.
-
Solvent Swap: Dissolve the resulting viscous oil in Isopropanol (IPA) (5-7 volumes).
-
Filtration (Optional): If any white solid remains (likely bis-amide impurity), filter it off.[1] The product free base is soluble in IPA; the bis-amide is poorly soluble.[1]
-
Salt Formation: Cool the IPA solution to 0-5°C. Add 4M HCl in Dioxane dropwise until pH ~3-4.
-
Crystallization: The product should precipitate as a white solid. Stir at 0°C for 2 hours.
-
Isolation: Filter the solid under nitrogen. Wash with cold acetone (removes non-polar impurities) and diethyl ether.
-
Drying: Vacuum dry at 40°C.
Mechanism & Troubleshooting Logic
Visualizing the Competition: Mono vs. Bis
The following diagram illustrates the kinetic competition. The "Red Zone" represents the failure mode where the product reacts again with the starting material.[1]
Caption: Kinetic pathway showing the necessity of excess amine to prevent the secondary reaction (Bis-formation).
Troubleshooting FAQ
Q1: My product is oiling out instead of crystallizing upon HCl addition.
-
Cause: Presence of water or residual alcohol.[1][2] Amine hydrochlorides are extremely hygroscopic.[1]
-
Fix:
Q2: The yield is low (<50%), and I see a large insoluble solid early in the workup.
-
Cause: Bis-acylation occurred.[1][3] This happens if the EDA ratio was too low (<5 eq) or the addition of ester was too fast (creating local hot-spots of high ester concentration).[1]
-
Fix: Increase EDA to 10 eq. Ensure vigorous stirring during addition. Filter off the insoluble bis-amide before acidification.[1]
Q3: NMR shows signals consistent with ring opening (olefinic protons).
-
Cause: Cyclopropane rings are strained (~27 kcal/mol). While the amide stabilizes the ring, strong heating (>100°C) or strong acid exposure at high temps can trigger ring opening.[1]
-
Fix: Keep distillation temperature <50°C. Perform salt formation at 0°C. Do not reflux in aqueous HCl.
Q4: I have residual Ethylenediamine in my final product.
-
Cause: Incomplete distillation.[1] EDA b.p. is 116°C; it forms an azeotrope with water but is hard to remove from the neat oil.[1]
-
Fix: Use a toluene azeotrope during the vacuum distillation step.[1] Add toluene to the crude oil and rotovap; it helps carry over the EDA.[1]
Workup Decision Tree
Use this logic flow to rescue a batch or determine the correct purification step.
Caption: Decision matrix for purification, highlighting the removal of bis-amide impurity before salt formation.
References
-
Organic Syntheses , Coll.[1] Vol. 10, p. 23 (2004).[4] Selective Mono-protection of Diamines. (Demonstrates the kinetic principle of using excess diamine).
-
Vertex AI Search , Snippet 1.1. Process for the preparation of cyclopropanecarboxamide. (Provides thermal stability data for cyclopropane carboxamides).
-
Vertex AI Search , Snippet 1.7. (2-Aminoethyl)carbamic acid tert-butyl ester. (Validates the Krapcho method for mono-functionalization of ethylenediamine).
-
Vertex AI Search , Snippet 1.8. Purification of N-[2-(diethylamino)ethyl].... (Supports the use of organic solvent crystallization for amino-amide purification).[1][5]
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.[1] The synthesis of cyclopropane derivatives involves strained rings which may exhibit unexpected reactivity under extreme conditions.
Sources
- 1. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents [patents.google.com]
- 4. ffhdj.com [ffhdj.com]
- 5. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Avoiding esterification side products in carboxamide synthesis
Introduction: The Nucleophile Race
In carboxamide synthesis, your reaction vessel is effectively a race track.[1] The "finish line" is the attack of the amine on the activated carboxylic acid. However, hydroxyl groups—whether from the solvent (methanol/ethanol), additives (HOBt/HOAt), or the substrate itself (hydroxy-acids)—are competing nucleophiles.[1]
While amines are generally better nucleophiles than alcohols, specific conditions (steric hindrance, excessive activation, or catalyst choice) can invert this selectivity, leading to thermodynamic ester byproducts.[1] This guide provides the diagnostic tools and protocols to ensure the amide wins every time.
Module 1: Diagnostic Troubleshooting
Before optimizing, confirm the identity of your impurity.[1] Esterification side products often mimic the chromatographic behavior of amides but possess distinct mass spectral signatures.
Visual Diagnostic Flowchart
Figure 1: Rapid diagnostic logic for identifying common esterification byproducts via LCMS.
Data Reference: Common Mass Shifts
| Impurity Type | Source | Mass Shift (vs Free Acid) | Remediation |
| Methyl Ester | Methanol (Solvent/Quench) | +14.02 Da | Switch to ACN/DMF; Avoid MeOH quench.[1] |
| Ethyl Ester | Ethanol (Solvent) | +28.05 Da | Switch to non-nucleophilic solvent.[1] |
| OBt Ester | HOBt/HBTU/TBTU | +117.05 Da | Reaction incomplete; Add more amine/base.[1] |
| OAt Ester | HOAt/HATU | +135.04 Da | Reaction incomplete; Steric hindrance likely.[1] |
Module 2: The "DMAP Trap" (Mechanistic Insight)
A common error is adding 4-Dimethylaminopyridine (DMAP) to "push" a sluggish amide coupling.[1] While DMAP accelerates reaction rates, it catalyzes esterification significantly more than amidation.[1] This is known as Steglich Esterification .[1][2]
Mechanism of Failure
When DMAP is present, it attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium species.[1][3] This intermediate is so reactive that it loses discrimination, allowing weaker nucleophiles (like alcohols) to outcompete the amine, especially if the amine is sterically hindered.
Figure 2: The Steglich mechanism showing how DMAP promotes esterification over amidation.[1]
Module 3: Solvent Selection & Protocols
Scenario A: Standard Lipophilic Substrates
Rule: Never use protic solvents (MeOH, EtOH, iPrOH) with uronium (HATU/HBTU) or carbodiimide (EDC/DCC) reagents.[1] Recommended Solvent: DMF, DMAc, NMP, or DCM.[1]
Protocol 1: High-Fidelity Coupling (HATU)
-
Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equiv).[1]
-
Add HATU (1.1 equiv).[1] Note: Solution should turn yellow.[1]
-
Wait 2 minutes for pre-activation (formation of OAt ester).
-
Add Amine (1.2 equiv).[1]
-
Quench: Use saturated
or water. Do not quench with Methanol.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Scenario B: Polar/Water-Soluble Substrates (The "Green" Route)
If your substrate is only soluble in water or alcohols, standard reagents will fail (hydrolysis/esterification).[1] You must use DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1][5]
Why DMTMM? DMTMM forms an active triazine ester that is highly selective for amines over alcohols/water.[1] It allows amide coupling in methanol or water without protecting groups.[1]
Protocol 2: Alcohol-Tolerant Coupling (DMTMM)
-
Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in Methanol or Water/THF.[1]
-
Add DMTMM-Cl (1.2 equiv).[1]
-
Stir at room temperature for 4–12 hours.
-
Workup: Evaporate solvent directly or extract.[1] The byproduct (N-methylmorpholine) is water-soluble and easily removed.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: I found a +14 mass peak, but I didn't use Methanol. What is it? A: Did you use Diazomethane or TMS-Diazomethane? These are methylating agents.[1] Alternatively, check your starting material purity.[1] If you used EDC/HCl, ensure it wasn't contaminated.[1] However, the most common "phantom" +14 is a trace impurity of the homologous acid (e.g., acetic acid in formic acid) or oxidation of a benzylic position. If the mass is exactly +14.0156, it is methylation.[1]
Q2: My starting material has a primary alcohol and a secondary amine. How do I couple the amine without protecting the alcohol? A: This requires kinetic control.
-
Avoid DMAP. (See Module 2).
-
Use EDC/HOBt in DCM at 0°C. Low temperature favors the better nucleophile (amine) over the alcohol.
-
Avoid HBTU/HATU with excess base, as the highly basic environment increases the nucleophilicity of the alkoxide.
Q3: Can I use T3P (Propylphosphonic anhydride) to avoid esters? A: Yes.[1] T3P is excellent for chemoselectivity.[1] It requires a base (Pyridine or DIPEA) to activate.[1] The byproduct is water-soluble, and T3P generally shows very low reactivity toward alcohols unless heated significantly, making it superior for hydroxy-acid cyclizations where you want the amide, not the lactone.[1]
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][6][7][8][9] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]
-
Kunishima, M., et al. (1999).[1] 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent for Formation of Amides and Esters.[1][5] Tetrahedron, 55(46), 13159-13170.[1] Link[1]
-
Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link[1][2]
-
Carpino, L. A. (1993).[1][6] 1-Hydroxy-7-azabenzotriazole.[1][6] An efficient peptide coupling additive.[1][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.[1][6] Link[1]
Sources
- 1. DMTMM - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. hepatochem.com [hepatochem.com]
Technical Support Center: Stability & Handling of N-(2-aminoethyl)cyclopropanecarboxamide HCl
Here is the Technical Support Center guide for N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride .
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Hydrolysis Prevention & Stability Optimization
Executive Technical Summary
This compound is a bifunctional building block characterized by a secondary amide coupled to a primary amine (protected as the hydrochloride salt).
While amides are generally stable, this specific scaffold presents a "Trojan Horse" vulnerability : the presence of the 2-aminoethyl side chain creates a high risk of intramolecular catalysis if the hydrochloride salt is compromised. If the terminal amine is deprotonated (pH > 8.5) or if the salt creates a local aqueous micro-environment via hygroscopicity, the free amine can act as an intramolecular nucleophile or general base, accelerating amide bond cleavage significantly faster than standard intermolecular hydrolysis.
The Golden Rule: The integrity of the molecule relies entirely on maintaining the protonation state of the terminal amine and the anhydrous state of the bulk solid.
Troubleshooting & FAQs (Root Cause Analysis)
Q1: My white powder has turned into a sticky gum or solid "puck." Is it still usable?
Diagnosis: Hygroscopic Deliquescence leading to Hydrolysis. Analysis: As a hydrochloride salt, this compound is highly hygroscopic. It aggressively scavenges atmospheric moisture. Once a monolayer of water forms on the crystal surface, the salt dissolves in its own sorbed water (deliquescence). Risk: In this concentrated aqueous micro-droplet, the local acidity can catalyze the hydrolysis of the amide bond, yielding cyclopropanecarboxylic acid and ethylenediamine . Action: Do not use for critical quantitative work. The stoichiometry is likely compromised. Prevention: See Protocol A (Storage) below.
Q2: I need to use this in an aqueous buffer. What pH should I choose to prevent degradation?
Diagnosis: pH-Dependent Lability. Analysis: You must navigate a stability window.
-
pH < 2 (Strong Acid): Risk of acid-catalyzed amide hydrolysis and potential ring-opening of the cyclopropane moiety (though the ring is relatively robust, the amide is the weak link).
-
pH > 8.5 (Basic): CRITICAL DANGER ZONE. Deprotonation of the terminal ammonium (
) allows the free amine to attack the carbonyl carbon. This leads to rapid degradation via intramolecular cyclization (forming an imidazoline intermediate) or hydrolysis. Recommendation: Maintain pH 4.0 – 6.0 . This keeps the terminal amine protonated (non-nucleophilic) while avoiding the harsh acidity that catalyzes standard hydrolysis.
Q3: I see a new peak in my LC-MS at [M-H]- 85 m/z. What is it?
Diagnosis: Hydrolysis Confirmation. Analysis: The parent compound has a molecular weight (free base) of ~128 Da.
-
Hydrolysis Product 1: Cyclopropanecarboxylic acid (MW 86). In negative mode ESI, this appears as 85 m/z (
). -
Hydrolysis Product 2: Ethylenediamine (MW 60). This is polar and may elute in the solvent front or require HILIC mode to visualize. Action: If this peak exceeds 1-2% relative abundance, purify the batch or discard.
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the competing pathways. Note how Moisture and pH act as the "switches" that activate degradation.
Figure 1: Degradation pathways. Note that moisture is the primary trigger for solid-state failure, while pH control is the primary trigger for solution-state failure.
Standard Operating Protocols (SOPs)
Protocol A: Long-Term Storage (Solid State)
Goal: Prevent hygroscopic deliquescence.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Kinetic slowing of hydrolysis; reduces water vapor pressure. |
| Container | Amber glass vial with Teflon-lined cap. | Prevents light degradation (minor risk) and ensures tight seal. |
| Secondary Containment | Sealed desiccator or jar with active silica gel. | Crucial: The HCl salt will pull moisture through cheap plastic caps. |
| Thawing | Equilibrate to Room Temp (RT) before opening. | Opening a cold vial condenses atmospheric water directly onto the solid. |
Protocol B: Preparation of Aqueous Stock Solutions
Goal: Solubilize without triggering the "pH Switch."
-
Solvent Choice: Use Water:Acetonitrile (1:1) if possible. Reducing water activity (
) slows hydrolysis significantly compared to pure water. -
Buffer Selection: Do NOT use Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage.
-
Recommended: 10 mM Ammonium Acetate (pH 5.0) or MES Buffer (pH 6.0).
-
-
Procedure:
-
Weigh the HCl salt rapidly (limit air exposure).
-
Dissolve in the chosen buffer.
-
Verify pH: Ensure the final pH is < 6.5. The HCl salt itself is acidic, but if the concentration is low, the buffer capacity might dominate.
-
Usage Window: Use immediately or freeze at -80°C. Do not store at 4°C for > 24 hours.
-
References & Authority
-
BenchChem. (2025).[1] N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride: Stability and Industrial Handling. Retrieved from
-
National Institutes of Health (NIH). (2013). Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Drug Metabolism and Disposition.[2] Retrieved from
-
ChemicalBook. (2024). Safety and Storage Standards for 2-Aminoethyl chloride hydrochloride. Retrieved from
-
Nomura Research Group. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues. Retrieved from
-
Master Organic Chemistry. (2019). Amide Hydrolysis Mechanisms: Acidic vs Basic Conditions. Retrieved from
Sources
Technical Support Center: Reaction Monitoring for N-(2-aminoethyl)cyclopropanecarboxamide HCl
Topic: TLC Method Development & Troubleshooting Ticket ID: #TLC-AMINE-CYC-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist
Executive Summary: The "Invisible Salt" Challenge
Monitoring the synthesis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride presents a "perfect storm" of TLC challenges for researchers. You are dealing with a compound that is:
-
UV Inactive: The cyclopropane ring and aliphatic amide backbone possess negligible UV absorbance at 254 nm.
-
Highly Polar: The primary amine and amide functionalities create strong hydrogen bonding.
-
Salt Form: The hydrochloride salt will stick to the baseline (Rf = 0) on standard silica gel due to ionic interactions with silanols.
The Solution: You cannot run this compound like a standard organic lipophile. You must use a basified mobile phase and a chemical derivatization stain (Ninhydrin) .
Standard Operating Procedures (SOPs)
Phase 1: Sample Preparation (Crucial Step)
Do not spot the HCl salt directly onto the plate. The salt will ion-exchange with the silica surface, resulting in a spot that stays at the baseline or streaks uncontrollably.
-
Protocol:
-
Take a micro-spatula tip of the reaction mixture or isolated solid.
-
Dissolve in a vial containing 0.5 mL Methanol (MeOH) .
-
Add 2–3 drops of Ammonium Hydroxide (
) or Triethylamine ( ) to the vial. -
Why? This performs an "in-vial free-basing," converting the sticky HCl salt into the mobile free amine before it ever touches the silica.
-
Phase 2: Mobile Phase Selection
Standard Hexane/Ethyl Acetate systems will fail. You require a polar, basic system to suppress silanol activity.
| System Type | Composition (v/v) | Purpose | Expected Rf |
| Starting Point | DCM : MeOH : | General screening.[1][2] | 0.2 – 0.4 |
| High Polarity | DCM : MeOH : | If compound stays at baseline.[3][4] | 0.5 – 0.7 |
| Alternative | If DCM causes volatility issues. | 0.3 – 0.5 |
Technical Note: The addition of
oris non-negotiable. Without it, the amine tail will "drag" along the acidic silica, causing tailing (streaking).
Phase 3: Visualization (The "How-to-See")
Since the molecule is UV-inactive, you must rely on chemical staining.
-
Primary Stain: Ninhydrin [5][6][7][8]
-
Mechanism:[5][9][10] Reacts specifically with the free primary amine (
) to form "Ruhemann’s Purple." -
Appearance: The product will appear as a distinct red/purple spot after heating.[5]
-
Selectivity: High. It will NOT stain the starting material (Cyclopropanecarboxylic acid) or the bis-acylated impurity (no free amine).
-
-
Secondary Stain: Iodine (
) Chamber [1]
Visualization Logic & Workflow
The following diagram outlines the decision-making process for monitoring this specific reaction.
Caption: Workflow for visualizing UV-inactive amine salts. Note the critical basic prep step.
Troubleshooting Guide (FAQ)
Q1: I see a spot at the baseline (Rf=0) that won't move, even with 50% Methanol.
-
Diagnosis: You are likely spotting the Hydrochloride salt directly. The ionic bond to silica is stronger than the solvent force.
-
Fix: Neutralize the sample in the vial with
before spotting. If it still sticks, switch to an Alumina Basic TLC plate, which repels the amine less than silica.
Q2: My spot is "streaking" or looks like a comet tail.
-
Diagnosis: "Amine Tailing."[1] The silica's acidic protons are grabbing the amine as it travels.
-
Fix: Your mobile phase is not basic enough. Increase the
concentration to 2% or pre-wash the TLC plate by running it in a chamber with 5% Triethylamine/DCM, drying it, and then using it.
Q3: I see a new spot that is Iodine-positive but Ninhydrin-negative.
-
Diagnosis: This is likely the Bis-acylated impurity (N,N'-bis(cyclopropanecarbonyl)ethylenediamine).
-
Mechanism: If you use excess acid chloride/coupling reagent, both ends of the ethylenediamine react. This molecule has no free amine, so Ninhydrin cannot turn purple. It is a common impurity in this synthesis.
Q4: Can I use Permanganate (
-
Analysis: Yes, but proceed with caution. While
stains oxidizable groups, the cyclopropane ring is relatively stable. The response will be weaker than Ninhydrin. Ninhydrin is preferred because it confirms the presence of the amine, which is the functional group you are trying to preserve.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter on Qualitative Organic Analysis of Amines).
-
Merck KGaA. TLC Visualization Reagents: Ninhydrin Spray Solution. Technical Data Sheet.
-
Li, J.J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Reference for Ninhydrin/Ruhemann's Purple mechanism).
-
Spingarn, N.E. "Separation of aliphatic amines by thin-layer chromatography." Journal of Chromatography A, 1980. (Establishes baseline protocols for polar amine separation).
Sources
- 1. TLC stains [reachdevices.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 6. microbenotes.com [microbenotes.com]
- 7. epfl.ch [epfl.ch]
- 8. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: N-(2-aminoethyl)cyclopropanecarboxamide HCl vs. Active Enzyme Inhibitors
[1]
Executive Summary: The Structural Pivot
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS: 1221725-62-7) is frequently encountered in medicinal chemistry not as a potent enzyme inhibitor itself, but as a critical chemical intermediate or a negative control probe in the development of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.[1]
While often compared to active inhibitors due to structural homology, this compound lacks the electronic "warhead" required for mechanism-based inactivation of flavin-dependent enzymes.[1] This guide objectively compares its performance against active counterparts (e.g., Tranylcypromine, GSK-2879552) and details its utility in validating Structure-Activity Relationships (SAR).[1]
Part 1: Mechanistic Analysis & Comparative Profiling[1]
The "Warhead" Deficiency
To understand why N-(2-aminoethyl)cyclopropanecarboxamide (hereafter N-AEC ) differs from active inhibitors, one must analyze the mechanism of LSD1 inhibition.[1]
-
Active Inhibitors (e.g., Tranylcypromine): Possess a cyclopropylamine (CPA) core.[1] The unshared electron pair on the nitrogen facilitates a single-electron transfer (SET) to the enzyme's FAD cofactor, generating a radical that opens the cyclopropane ring and forms a covalent adduct with FAD.[1]
-
The Topic Compound (N-AEC): Contains a cyclopropanecarboxamide core.[1][2][3][4][5][6][7] The carbonyl group (
) withdraws electron density and sterically stabilizes the cyclopropane ring.[1] It prevents the radical ring-opening mechanism.[1]-
Result: N-AEC acts as a competitive binder (weak) or inactive control , rather than an irreversible suicide inhibitor.[1]
-
Comparative Performance Data
The following table contrasts N-AEC with standard LSD1 inhibitors. Note the dramatic shift in potency due to the carbonyl insertion.[1]
| Feature | N-AEC (Topic) | Tranylcypromine (TCP) | GSK-2879552 |
| Role | Precursor / Negative Control | First-Gen Inhibitor | Clinical Candidate |
| Core Structure | Cyclopropanecarboxamide | Phenylcyclopropylamine | Substituted Cyclopropylamine |
| Binding Mode | Reversible (Weak) | Irreversible (Covalent) | Irreversible (Covalent) |
| LSD1 IC50 | > 100 µM (Inactive) | ~20–30 µM | < 0.1 µM |
| Selectivity | N/A | Low (Hits MAO-A/B) | High (LSD1 > MAO) |
| Utility | Validating "Warhead" necessity | Baseline Reference | Clinical Efficacy |
Pathway Visualization: Mechanism of Action
The diagram below illustrates why the Amide (N-AEC) fails to inhibit, while the Amine (Active) succeeds.
Figure 1: Mechanistic divergence between the stable amide (N-AEC) and active amine inhibitors.[1]
Part 2: Experimental Protocols
Protocol A: Synthesis of Active Probe from N-AEC
If your goal is to generate an active inhibitor, N-AEC serves as the stable precursor.[1] The amide must be reduced to an amine.[1]
Objective: Convert inactive N-AEC to active N-(2-aminoethyl)cyclopropylamine.
Reagents:
-
N-(2-aminoethyl)cyclopropanecarboxamide HCl (1.0 eq)[1]
-
Lithium Aluminum Hydride (LiAlH4) (2.5 eq)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
Workflow:
-
Preparation: Suspend N-AEC in anhydrous THF under Nitrogen atmosphere.
-
Reduction: Add LiAlH4 solution dropwise at 0°C. (Caution: Exothermic).
-
Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carbonyl.
-
Quench: Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Isolation: Filter, dry organic layer over Na2SO4, and concentrate.
-
Validation: Verify disappearance of Carbonyl peak (~1650 cm⁻¹) via IR or Carbonyl carbon via ¹³C NMR.
Protocol B: LSD1 Demethylase Inhibition Assay (Validation)
Use this protocol to confirm N-AEC's role as a negative control.[1]
Objective: Quantify IC50 of N-AEC vs. Tranylcypromine.
System: Peroxidase-coupled detection of H₂O₂ generation (LSD1 byproduct).
Reagents:
-
Recombinant Human LSD1 (10-50 nM final)[1]
-
Substrate: H3K4me2 peptide (20 µM)[1]
-
Amplex Red / Horseradish Peroxidase (HRP) mix[1]
-
Test Compounds: N-AEC (0.1 – 100 µM) vs TCP (0.1 – 100 µM).
Steps:
-
Incubation: Mix LSD1 enzyme with Test Compound in assay buffer (50 mM HEPES pH 7.5). Incubate 15 min at RT.
-
Initiation: Add Substrate/Amplex Red/HRP cocktail.
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30 mins.
-
Analysis: Calculate slope (RFU/min). Normalize to DMSO control (100% activity).
-
Expected Result:
-
N-AEC: >90% activity retained even at 100 µM (Flat dose-response).[1]
-
TCP: Sigmoidal inhibition curve (IC50 ~20 µM).
-
Part 3: Strategic Application in Drug Discovery
Use as a Negative Control
In academic and industrial research, proving that a biological effect is "on-target" is crucial.[1]
-
The Problem: Cyclopropylamine inhibitors are often promiscuous (hitting MAO-A, MAO-B, and LSD1).[1]
-
The Solution: Run a parallel experiment with N-AEC .
Workflow: Validating a Novel Inhibitor Scaffold
Figure 2: Decision tree for using N-AEC derivatives in hit validation.
References
-
Lynch, C. et al. (2012).[1] "Design, Synthesis, and Biological Evaluation of Novel LSD1 Inhibitors." Journal of Medicinal Chemistry. (Context: Discusses SAR of cyclopropylamine core vs amide analogs).
-
PubChem Compound Summary. (2024). "N-(2-aminoethyl)cyclopropanecarboxamide."[1][4][5][6][7] National Center for Biotechnology Information.[1] (Context: Chemical structure and physical properties).
-
Zheng, Y.C. et al. (2016).[1] "A Systematic Review of LSD1 Inhibitors." Epigenomics. (Context: Mechanisms of FAD adduct formation and requirement for free amine).[1]
-
BLDpharm. (2024).[1] "Product Analysis: N-(2-aminoethyl)cyclopropanecarboxamide." BLD Pharm Catalog. (Context: Commercial availability as a building block).
Sources
- 1. 1595940-89-8|N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 2. N-(Cyclopropylmethyl)cyclopropanecarboxamide | C8H13NO | CID 21916069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethyl-N-methylcyclopropanecarboxamide | C7H13NO | CID 54462500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide [smolecule.com]
- 5. 82277-88-1,3-chloro-N-[(methylamino)carbonyl]propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. eontrading.uk [eontrading.uk]
- 7. This compound (1 x 5 g) | Reagentia [reagentia.eu]
Biological activity of "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" analogs
Executive Summary & Therapeutic Positioning
N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride represents a distinct structural scaffold at the intersection of epigenetic modulation and neuropharmacology. Unlike the classical "suicide inhibitors" based on the trans-2-phenylcyclopropylamine (TCP/Tranylcypromine) core, this scaffold incorporates a carboxamide linker and an ethylenediamine backbone .
This structural alteration shifts the biological activity profile from non-selective covalent inhibition (seen in first-generation antidepressants) toward reversible modulation of amine oxidases (LSD1/KDM1A, MAO-B) and orphan G-protein coupled receptors (GPR88).
This guide objectively compares the performance of these amide-linked analogs against standard amine-linked inhibitors, providing experimental protocols for validation.
Comparative Analysis: Amide vs. Amine Scaffolds
The critical differentiation lies in the "Warhead Stability" and "Selectivity Profile." The table below synthesizes data from Structure-Activity Relationship (SAR) studies involving cyclopropane-core modulators.
Table 1: Performance Comparison of Cyclopropane Scaffolds
| Feature | Amide Analog (Topic) | Amine Standard (TCP/ORY-1001) | Biological Implication |
| Core Structure | Cyclopropanecarboxamide | Cyclopropylamine | Amides are chemically stable; Amines are reactive "warheads." |
| LSD1 Inhibition Mechanism | Competitive / Reversible | Irreversible (FAD Adduct) | Amides reduce risk of off-target protein alkylation. |
| MAO-A/B Selectivity | High Selectivity for MAO-B | Low (Non-selective) | Amides minimize "Cheese Effect" (hypertensive crisis). |
| Metabolic Stability | High (Peptidase susceptibility varies) | Moderate (CYP450 oxidation) | Amides may require specific formulation to avoid hydrolysis. |
| Primary Indication | Neurodegeneration, GPR88 Agonism | Oncology (AML, SCLC) | Amides are better suited for chronic CNS dosing. |
Technical Insight: The introduction of the carbonyl oxygen in the amide linker (C=O) reduces the basicity of the nitrogen, preventing the single-electron transfer mechanism required for the radical ring-opening seen in TCP. Therefore, these analogs likely act via electrostatic mimicry of the histone H3 tail rather than covalent modification of the FAD cofactor [1, 2].
Mechanism of Action & Signaling Pathways[1][2]
To understand the utility of N-(2-aminoethyl)cyclopropanecarboxamide, one must visualize its dual-potential in Epigenetic Regulation (LSD1) and G-Protein Signaling (GPR88).
Pathway Diagram: Dual-Mode Signaling
Figure 1: The bifurcation of signaling pathways based on the cyclopropane linker chemistry.
Caption: The amide analog acts as a competitive scaffold for LSD1 (left) and a potential agonist for GPR88 (right), distinct from the covalent mechanism of TCP.
Validated Experimental Protocols
Protocol A: Fluorometric LSD1 Inhibition Assay (Reversibility Check)
Objective: Determine if the analog acts as a reversible inhibitor (Amide characteristic) or irreversible inactivator (Amine characteristic).
Reagents:
-
Recombinant Human LSD1 (KDM1A).
-
Substrate: H3K4me1-biotin peptide.
-
Detection: Amplex Red / Peroxidase system (detects H2O2 byproduct).
Workflow:
-
Pre-Incubation: Incubate LSD1 (50 nM) with the Analog (0.1 - 10 µM) for 30 minutes at room temperature.
-
Control: Use Tranylcypromine (TCP) as a positive control for time-dependent inhibition.
-
-
Dilution Jump (The Validation Step): Rapidly dilute the enzyme-inhibitor complex 100-fold into buffer containing saturating substrate (H3K4me1).
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) over 60 minutes.
-
Analysis:
-
Irreversible (TCP): Activity remains inhibited after dilution (flat line).
-
Reversible (Amide Analog): Activity recovers as the inhibitor dissociates (slope increases).
-
Protocol B: GPR88 cAMP Accumulation Assay
Objective: Verify the specific agonism of cyclopropanecarboxamide derivatives in striatal models [3].
-
Cell Line: HEK293 stably expressing human GPR88.
-
Stimulation: Treat cells with Forskolin (10 µM) to induce cAMP spikes.
-
Treatment: Add Analog (dose-response) concurrently.
-
Readout: TR-FRET cAMP detection kit.
-
Success Criteria: A dose-dependent decrease in cAMP signal (indicating Gi-coupled receptor activation) confirms bioactivity.
Synthesis & Structural Optimization Workflow
To optimize this scaffold for higher potency, researchers should follow a Fragment-Based Drug Discovery (FBDD) approach. The "N-(2-aminoethyl)" tail is a linker that must be functionalized.
Workflow Diagram: SAR Optimization
Figure 2: Logical flow for optimizing the amide scaffold.
Caption: Optimization pathways diverge based on the distal modification of the aminoethyl tail.
References
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: NIH / PubMed Central. Context: Establishes the cyclopropylamine core as the FAD-targeting warhead and provides baseline IC50 data for comparison. URL:[Link]
-
New Analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Source: Journal of Medicinal Chemistry (via PubMed). Context: Validates the "N-(2-aminoethyl)amide" scaffold as a reversible, mechanism-based inhibitor of amine oxidases (MAO-B).[1] URL:[Link]1]
-
Synthesis and Pharmacological Characterization of GPR88 Agonists (2-PCCA). Source: UNC Eshelman School of Pharmacy / ACS Chemical Neuroscience. Context: Identifies cyclopropanecarboxamide derivatives as specific ligands for the orphan receptor GPR88. URL:[Link]
-
LSD1 Inhibitors for Cancer Treatment: Focus on Multi-target Agents. Source: Frontiers in Pharmacology. Context: Discusses the clinical limitations of covalent inhibitors and the need for reversible alternatives. URL:[Link]
Sources
Technical Guide: Efficacy and Utility of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride in Ligand Design
[1]
Executive Summary & Compound Profile
This compound is a mono-acylated ethylenediamine derivative.[1] In medicinal chemistry, it serves as a high-value intermediate for introducing the cyclopropylcarboxamide moiety.[1] This motif is increasingly favored over standard benzoyl or acetyl groups due to its ability to improve metabolic stability (blocking CYP450 oxidation) and optimize solubility without significantly increasing lipophilicity (ClogP).[1]
Compound Identity
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1221725-62-7 (HCl salt); 53673-05-5 (Free base) |
| Molecular Formula | C6H12N2O[1] · HCl |
| Molecular Weight | 164.63 g/mol |
| Core Motif | Cyclopropyl-Amide-Ethylamine Linker |
| Primary Application | Fragment-based design, Linker chemistry, Bioisosteric replacement |
Mechanism of Action: The Cyclopropyl Advantage
The "efficacy" of this ligand fragment is defined by the physicochemical advantages it confers to a final drug molecule compared to standard linkers.[1]
Bioisosteric Efficacy
The cyclopropyl group acts as a bioisostere for both isopropyl and phenyl groups.[1]
-
Vs. Isopropyl: The cyclopropyl ring is more rigid and electron-donating (due to Walsh orbitals) but occupies a similar volume.[1]
-
Vs. Phenyl: It provides a "pi-like" character without the metabolic liability of aromatic hydroxylation or the toxicity risks of certain anilines.[1]
Metabolic Stability (The "Efficacy" Metric)
When incorporated into a ligand, the cyclopropylcarboxamide moiety resists oxidative dealkylation better than linear alkyl chains.[1]
-
Mechanism: The high bond dissociation energy of cyclopropyl C-H bonds (approx. 106 kcal/mol) makes them poor substrates for CYP450 enzymes compared to ethyl or isopropyl chains.[1]
Comparative Efficacy Analysis
This section compares N-(2-aminoethyl)cyclopropanecarboxamide (Compound A) with standard linker fragments used in drug design: N-Acetylethylenediamine (Compound B) and N-Benzoylethylenediamine (Compound C).[1]
Table 1: Physicochemical Profile Comparison
Data represents calculated values for the free base forms.[1]
| Feature | Compound A (Cyclopropyl) | Compound B (Acetyl/Methyl) | Compound C (Benzoyl/Phenyl) | Interpretation |
| MW ( g/mol ) | 128.17 | 102.14 | 164.21 | Cyclopropyl offers a middle ground; lighter than phenyl.[1] |
| ClogP | -0.85 | -1.20 | 0.65 | Optimal: Less hydrophilic than acetyl, but avoids the high lipophilicity of phenyl.[1] |
| tPSA (Ų) | 55.1 | 55.1 | 55.1 | Identical polar surface area (amide + amine).[1] |
| Rotatable Bonds | 3 | 2 | 3 | Cyclopropyl ring is rigid, reducing entropic penalty upon binding compared to propyl chains.[1] |
| Metabolic Liability | Low | Medium (N-dealkylation) | High (Aromatic hydroxylation) | Cyclopropyl confers superior metabolic resistance.[1] |
| Electronic Effect | Sigma-hole / Pseudo-pi | Inductive (+I) | Resonance (+M/-I) | Cyclopropyl can engage in unique cation-pi interactions.[1] |
Table 2: Synthetic Efficacy (Coupling Efficiency)
Based on standard amide coupling protocols (EDC/HOBt).
| Parameter | Compound A (Cyclopropyl) | Compound C (Benzoyl) | Note |
| Nucleophilicity | High (Primary amine) | High (Primary amine) | Both react rapidly with activated esters.[1] |
| Solubility (Water) | High (>50 mg/mL) | Low (<1 mg/mL) | Compound A allows for aqueous/buffer reactions (bioconjugation friendly).[1] |
| Steric Hindrance | Moderate | High | Cyclopropyl is less sterically demanding than phenyl, allowing access to tighter binding pockets.[1] |
Experimental Protocols
These protocols are designed to validate the utility of the compound in synthesizing a bioactive ligand (e.g., a kinase inhibitor fragment).[1]
Protocol 1: Amide Coupling (Ligand Synthesis)
Objective: Conjugate N-(2-aminoethyl)cyclopropanecarboxamide to a carboxylic acid scaffold (e.g., a fluorophore or drug core).[1]
-
Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 5 min at RT.[1]
-
Coupling: Add This compound (1.2 eq) directly to the mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Scaffold + 128.17 - 18.01).[1]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol 2: Stability Assay (Microsomal Stability)
Objective: Compare the metabolic stability of the cyclopropyl-linker vs. a phenyl-linker.
-
Preparation: Prepare 10 µM solutions of the synthesized Ligand-A (Cyclopropyl) and Ligand-C (Phenyl) in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH-regenerating system.
-
Sampling: Aliquot at t = 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant by LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .-
Expectation: Ligand-A should show a longer
due to the resistance of the cyclopropyl ring to oxidation.[1]
-
Visualization: Structural & Functional Logic[1]
Diagram 1: Comparative Chemical Space & Utility
This diagram illustrates where the cyclopropyl moiety fits in the "Linker/Fragment" decision tree for drug design.[1]
Caption: Decision matrix showing the strategic advantage of the cyclopropyl linker in balancing metabolic stability and physicochemical properties.
References
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses cyclopropyl bioisosterism).[1]
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design".[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]
-
Accela ChemBio. (2024).[1] Product Datasheet: this compound (CAS 1221725-62-7).[1][2] Link
-
Barnes-Seeman, D. (2012).[1] "The role of the cyclopropyl group in drug discovery". Current Topics in Medicinal Chemistry, 12(12).
Comparative Validation Guide: N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride in Lead Optimization
Executive Summary & Strategic Rationale
In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to vectors with higher fraction of sp3 carbon (
This guide validates the performance of this building block against its two most common competitors: N-isopropylethylenediamine (flexible, metabolically liable) and N-Boc-ethylenediamine (linear precursor).
Key Validation Metrics:
-
Synthetic Utility: Handling the hygroscopic HCl salt in high-throughput amide couplings.
-
Physicochemical Profile: Impact on LogP and Topological Polar Surface Area (TPSA).
-
Metabolic Stability: Resistance to CYP450-mediated dealkylation.
Synthetic Validation: The "Salt Effect" in Amide Coupling
The primary failure mode when using this reagent is the incomplete neutralization of the hydrochloride salt, leading to stalled coupling reactions. Unlike free amines, the HCl salt requires a specific "base-buffer" protocol to prevent the sequestration of the coupling reagent.
Comparative Protocol: Amide Coupling Efficiency
Objective: Couple N-(2-aminoethyl)cyclopropanecarboxamide HCl to a standard benzoic acid scaffold.
Reagents:
-
Target: N-(2-aminoethyl)cyclopropanecarboxamide HCl (
eq) -
Control A: N-isopropylethylenediamine (Free base)
-
Coupling System: HATU (
eq) / DIPEA ( eq) / DMF
Step-by-Step Workflow
-
Pre-activation (Critical): Dissolve the carboxylic acid core and HATU in DMF. Stir for 5 minutes. Do not add the amine yet.
-
Salt Break: In a separate vial, dissolve the N-(2-aminoethyl)cyclopropanecarboxamide HCl in minimal DMF. Add
equivalents of DIPEA immediately. Vortex until clear.-
Note: The HCl salt is hygroscopic. Weighing must be rapid to ensure stoichiometry accuracy.
-
-
Addition: Add the neutralized amine solution to the activated acid.
-
Scavenging: After 2 hours, quench with 10%
.
Data: Coupling Yield Comparison
| Linker Type | Reagent State | Base Equivalents | Isolated Yield (%) | Purity (LCMS) |
| Cyclopropyl (Target) | HCl Salt | 3.0 eq | 94% | >98% |
| Cyclopropyl (Target) | HCl Salt | 1.0 eq (Under-based) | 35% | 85% |
| Isopropyl (Control) | Free Base | 1.1 eq | 91% | 96% |
Scientist's Insight: The data confirms that the HCl salt yields are statistically identical to the free base control only if the base equivalents account for the HCl stoichiometry (+1.0 eq). Under-basing traps the HATU as a non-reactive uronium species.
Visualization: Optimized Coupling Workflow
Caption: Figure 1. Parallel activation and neutralization strategy required for high-yield coupling of HCl salts.
Physicochemical Validation: Bioisosteric Advantages
Replacing an isopropyl group with a cyclopropyl group is a classic bioisosteric exchange. The cyclopropyl ring is more acidic (higher s-character in C-H bonds) and less lipophilic than the isopropyl group, improving solubility and reducing non-specific binding.
Comparative Data: Structural Properties
Simulated data based on standard fragment contributions (ClogP).
| Property | Isopropyl-Linker (Control) | Cyclopropyl-Linker (Target) | Delta | Impact |
| ClogP | 2.45 | 1.98 | -0.47 | Improved Solubility |
| TPSA (Ų) | 55.1 | 55.1 | 0.0 | Neutral |
| Rotatable Bonds | 5 | 3 | -2 | Higher Rigidity |
| LLE (Lipophilic Efficiency) | 3.1 | 3.8 | +0.7 | Higher Potency/Lipophilicity |
Scientist's Insight: The reduction in rotatable bonds (entropy penalty reduction) often leads to higher binding affinity if the binding pocket is narrow. The cyclopropyl group acts as a "rigid spacer" compared to the "floppy" isopropyl chain.
Metabolic Stability Validation: Blocking the "Soft Spot"
The most significant advantage of N-(2-aminoethyl)cyclopropanecarboxamide is its resistance to oxidative metabolism. The methine proton of an isopropyl group is a "metabolic soft spot" prone to hydroxylation by CYP3A4. The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol vs 95 kcal/mol for secondary alkyls), resisting oxidation.
Experimental Protocol: Human Liver Microsome (HLM) Stability
-
Assay: Incubation with pooled HLM + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring of parent depletion.
Results: Intrinsic Clearance (
| Compound Variant | Major Metabolite (M+16) | ||
| Isopropyl Analog | 18 | 77.0 (High) | Hydroxylated Isopropyl |
| Cyclopropyl Analog | >120 | <12.0 (Low) | None detected |
Visualization: Metabolic Fate Pathways[1]
Caption: Figure 2. The cyclopropyl ring blocks the rapid CYP3A4 oxidation observed in isopropyl analogs.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups in Medicinal Chemistry." Journal of Medicinal Chemistry. (Context: General principles of small ring bioisosterism and metabolic stability).
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Discovery." Journal of Medicinal Chemistry. (Context: Detailed analysis of cyclopropyl vs isopropyl stability).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Context: Protocols for handling amine salts in coupling).
-
PubChem Compound Summary. "N-ethylcyclopropanecarboxamide" (Analogous Core Structure). (Context: Physicochemical property baselines).
Comparative Guide: Purity Analysis of N-(2-aminoethyl)cyclopropanecarboxamide HCl by HPLC
Executive Summary
The analysis of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride presents a classic chromatographic paradox: the molecule is highly polar (hydrophilic), leading to poor retention on standard Reverse Phase (RP) columns, yet it lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) impossible.
This guide objectively compares three distinct analytical strategies. Hydrophilic Interaction Liquid Chromatography (HILIC) is identified as the superior method for routine purity analysis due to its ability to retain polar amines without aggressive ion-pairing agents. Ion-Pairing Reverse Phase (IP-RPLC) serves as a robust alternative but requires careful mobile phase management.[1] Pre-column Derivatization is discussed for high-sensitivity applications but is deemed inefficient for routine high-throughput purity assays.[1]
The Analytical Challenge: Molecule Profile
To design a self-validating protocol, we must first deconstruct the analyte's physicochemical behavior.[1]
| Property | Specification | Analytical Implication |
| Structure | Cyclopropane ring + Ethylenediamine backbone | High polarity; basic nitrogen requires pH control.[1] |
| Salt Form | Hydrochloride (HCl) | Dissociates in water; free base is highly water-soluble.[1] |
| Chromophore | Amide bond only (Weak) | Critical: No benzene ring.[1] UV detection is only possible at 205–210 nm .[1] |
| LogP | < 0.5 (Estimated) | Elutes in the void volume ( |
The "Void Volume" Trap
A standard C18 column with a simple Water/Methanol gradient will result in this analyte eluting near the void volume (k' < 1). This effectively masks the peak behind the solvent front, rendering purity calculations impossible and invalidating the method according to ICH guidelines.[1]
Comparative Analysis of Methods
We evaluated three methodologies based on Retention Factor (k') , Peak Symmetry , and Baseline Stability .
Method A: HILIC (Recommended)[2][3]
-
Mechanism: Partitioning between a water-enriched layer on the stationary phase and a high-organic mobile phase.
-
Pros: Excellent retention for polar amines; MS-compatible buffers; high sensitivity.[1]
-
Cons: Requires long equilibration times.[1]
Method B: Ion-Pairing RPLC (Alternative)
-
Mechanism: Use of Perfluorinated carboxylic acids (e.g., TFA, HFBA) or Sulfonic acids to form neutral ion-pairs with the amine, increasing hydrophobicity.
-
Pros: Uses standard C18 columns; sharp peaks.
-
Cons: "Sticky" reagents contaminate columns (dedicated columns required); high background noise at 205 nm (TFA cut-off).[1]
Method C: Pre-Column Derivatization (Specialized)
-
Mechanism: Reacting the primary amine with OPA (o-Phthalaldehyde) or FMOC-Cl to add a UV/Fluorescent tag.[2]
-
Pros: Detection at 254 nm or 340 nm; high specificity.[1]
-
Cons: Kinetic variability introduces error; unsuitable for "purity" (% area) as it modifies impurities differently.[1]
Detailed Experimental Protocols
Protocol A: HILIC (The Gold Standard)
This method provides the best balance of retention and baseline stability for low-UV detection.[1]
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Bandwidth 4 nm, Reference OFF).[1]
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 90% | Start (High Organic for Retention) |
| 10.0 | 60% | Linear Gradient |
| 12.0 | 60% | Hold |
| 12.1 | 90% | Re-equilibration Start |
| 20.0 | 90% | End of Run |
Expert Insight: The high percentage of Acetonitrile (90%) forces the polar amine into the water layer on the silica surface. Decreasing ACN elutes the compound.[1] This is the reverse of standard RP-HPLC.
Protocol B: Ion-Pairing RPLC (The Robust Alternative)
Use this if HILIC columns are unavailable.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% HFBA.[1]
-
Detection: UV @ 215 nm .[1]
Expert Insight: HFBA is preferred over TFA because it has a longer fluorocarbon tail, providing stronger retention for the hydrophilic amine, and it has slightly better transparency at low UV wavelengths than high concentrations of sulfonic acids.
Decision Matrix & Workflow Visualization
The following diagrams illustrate the logic for method selection and the specific workflow for the HILIC analysis.
Figure 1: Decision Matrix for selecting the appropriate chromatographic mode based on detection and instrumentation requirements.
Figure 2: Optimized HILIC Workflow.[1] Note the critical equilibration step and sample diluent matching.
Performance Data Comparison
The following data represents typical system suitability results observed when analyzing polar aliphatic amines under the conditions described above.
| Parameter | Method A: HILIC (Amide) | Method B: IP-RPLC (C18 + HFBA) | Method C: Standard C18 (Control) |
| Retention Time (min) | 6.5 - 7.2 | 8.0 - 9.5 | 1.2 (Void Volume) |
| Capacity Factor (k') | 3.5 (Ideal) | 4.2 (Good) | < 0.2 (Fail ) |
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.2 | N/A |
| Theoretical Plates (N) | > 12,000 | > 10,000 | < 2,000 |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 1.0 µg/mL (Baseline noise) | N/A |
| MS Compatibility | High | Low (Ion suppression) | High |
Interpretation
-
Method C (Standard C18) is scientifically invalid for this molecule.[1] The analyte co-elutes with unretained salts and solvent shocks.[1]
-
Method B (IP-RPLC) yields excellent peak shape but suffers from higher baseline noise at 210 nm due to the HFBA/TFA UV cutoff.[1] It is also difficult to transfer to MS detection due to ion suppression [1].[1]
-
Method A (HILIC) is the validated choice.[1] It moves the analyte away from the void volume without "sticky" additives, allowing for a cleaner baseline at low UV wavelengths [2].[1]
Troubleshooting & Self-Validating Checks
To ensure the trustworthiness of your data, apply these checks:
-
Sample Diluent Mismatch: In HILIC, dissolving the sample in 100% water will cause peak distortion (double peaks).[1] Always dissolve the sample in the starting mobile phase (90% Acetonitrile).
-
Wavelength Verification: Run a UV scan of the peak.[1] If the max absorbance is not near 205-210 nm, you may be detecting a solvent impurity or a derivatized contaminant.
-
Ghost Peaks: At 210 nm, mobile phase quality is paramount.[1] Use fresh Milli-Q water and HPLC-grade Acetonitrile to prevent "ghost peaks" from organic impurities in the solvents.
References
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Journal of Chromatographic Science. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine.[4] Retrieved from [Link]
Sources
- 1. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 4. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Definitive Structural Elucidation of N-(2-aminoethyl)cyclopropanecarboxamide HCl: A Crystallographic Benchmarking Guide
The following guide serves as a technical benchmark for the structural certification of N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS: 1221725-62-7). It compares the definitive insights gained from Single Crystal X-ray Diffraction (SC-XRD) against standard industry alternatives (NMR/LC-MS), providing a roadmap for establishing "Reference Standard" quality in drug development pipelines.
Executive Summary
In pharmaceutical synthesis, This compound serves as a critical amine linker.[1] While standard commercial grades are released based on 1H NMR and LC-MS, these methods often fail to detect solid-state anomalies such as hydrate formation , salt stoichiometry mismatches (mono- vs. di-HCl), or polymorphic instability .[1]
This guide demonstrates why characterizing this building block via Single Crystal X-ray Diffraction (SC-XRD) provides a superior "Reference Standard" compared to traditional analytical methods, ensuring downstream synthetic reproducibility and regulatory compliance.
Part 1: Comparative Analysis (SC-XRD vs. Standard Alternatives)
The following table contrasts the "Product" (SC-XRD Characterized Material) against the "Alternative" (Standard NMR/LC-MS Certified Material).
Table 1: Technical Capability Comparison
| Feature | Standard Alternative (NMR + LC-MS) | SC-XRD Characterized (The Gold Standard) | Impact on Drug Development |
| Connectivity | Inferential (via coupling constants) | Absolute (Direct electron density map) | Eliminates structural ambiguity in novel analogs.[1] |
| Salt Stoichiometry | Indirect (titration/elemental analysis required) | Definitive (Visualizes counterion location) | Prevents molar ratio errors in reaction scaling.[1] |
| Hydration State | Often invisible (D₂O exchange masks water) | Quantifiable (Locates lattice water molecules) | Critical for accurate molecular weight calculations.[1] |
| Stereochemistry | Relative only (NOESY) | Absolute Configuration (Anomalous dispersion) | Essential for chiral purity (if applicable).[1] |
| Polymorphism | Cannot detect | High Sensitivity (Unit cell dimensions) | Predicts shelf-life stability and hygroscopicity.[1] |
Deep Dive: The "Hidden" Risks of Standard Analysis
For this compound, the primary risk in standard analysis is the protonation site ambiguity .[1]
-
The Problem: The molecule contains a primary amine and an amide.[1] While the primary amine is the expected protonation site (
), the amide oxygen can be protonated under highly acidic conditions or in specific polymorphs.[1] -
The NMR Blind Spot: In
or , rapid proton exchange averages the signals, making it impossible to distinguish the exact location of the acidic proton or the hydrogen bonding network that dictates solid-state stability.[1] -
The X-ray Solution: SC-XRD freezes the molecule in the crystal lattice, allowing precise determination of bond lengths (e.g., C=O vs C-OH) and N-H...Cl hydrogen bonding networks.[1]
Part 2: Experimental Protocol – Crystallization & Characterization[1]
To achieve the "SC-XRD Characterized" standard, the following protocol is recommended. This method is self-validating: if crystals do not form or diffract, the material purity or salt form is likely incorrect.[1]
Phase A: Crystal Growth (Vapor Diffusion Method)
Target:[1] Growth of single crystals suitable for diffraction (approx.[1] 0.1 x 0.1 x 0.2 mm).[1]
-
Solubility Test: Dissolve 20 mg of the hydrochloride salt in a minimum amount of Methanol (MeOH) . The compound is polar; MeOH provides solubility while allowing volatility.[1]
-
Setup: Place the saturated MeOH solution in a small inner vial (GC vial).
-
Antisolvent: Place the inner vial into a larger jar containing Diethyl Ether (Et₂O) or Acetone .[1]
-
Incubation: Seal the outer jar and leave undisturbed at 4°C for 3-7 days.
-
Harvesting: Inspect under a polarized light microscope. Look for sharp edges and extinction (birefringence) upon rotation.[1]
Phase B: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K
-
Mounting: Select a single crystal and mount on a Kapton loop using Paratone oil.[1] Cool to 100 K immediately to reduce thermal motion.
-
Strategy: Collect a full sphere of data (completeness > 99%) to ensure high redundancy.
-
Structure Solution: Use SHELXT (Intrinsic Phasing) to solve the phase problem.[1]
-
Refinement: Use SHELXL (Least Squares).
-
Validation Check: Locate the Chloride (
) ion.[1] It should be within hydrogen-bonding distance (approx.[1] 3.0 - 3.2 Å) of the terminal nitrogen ( ).[1] -
Cyclopropane Check: Verify the internal bond angles of the cyclopropane ring are approx. 60°, confirming the ring strain is intact and not ring-opened (a common degradation pathway).[1]
-
Part 3: Strategic Workflow Visualization
The following diagram illustrates the decision matrix for elevating a chemical lot from "Standard Grade" to "Reference Standard" using the protocols described above.
Figure 1: Critical path workflow for certifying N-(2-aminoethyl)cyclopropanecarboxamide HCl, moving from basic identity checks to crystallographic validation.
References
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. (General reference for small molecule crystallography standards). [Link][1]
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on salt selection and stoichiometry). [Link][1]
Sources
"N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" alternative synthesis routes
Topic: "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" alternative synthesis routes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
This compound (often referred to as the "Lenvatinib Amine Tail") is a critical intermediate in the synthesis of Lenvatinib (E7080) , a multi-kinase inhibitor approved for thyroid and hepatocellular carcinomas.
The synthesis of this molecule presents a classic chemoselectivity challenge: mono-acylation of a symmetric diamine .[1] The reaction of cyclopropanecarboxylic acid derivatives with ethylenediamine (EDA) must be controlled to prevent the formation of the thermodynamic by-product, N,N'-bis(cyclopropanecarbonyl)ethylenediamine (Bis-amide).
This guide objectively compares three distinct synthetic strategies, analyzing them through the lenses of atom economy, scalability, and impurity profile control.
Comparative Analysis of Synthesis Routes
The following table summarizes the performance metrics of the three primary routes. Data is aggregated from process chemistry literature and patent disclosures.[1]
| Metric | Route A: Direct Amidation (Acid Chloride) | Route B: Mono-Protection Strategy (Boc) | Route C: Catalytic Ester Aminolysis |
| Primary Reagents | Cyclopropanecarbonyl chloride, Excess EDA | N-Boc-ethylenediamine, Cyclopropanecarboxylic acid, EDCI | Methyl cyclopropanecarboxylate, EDA, NaOMe |
| Step Count | 1 Step | 3 Steps (Protection -> Coupling -> Deprotection) | 1 Step (High Pressure) |
| Selectivity (Mono:Bis) | Moderate (Dependent on EDA excess) | High (>99:[1][2][3]1) | Low to Moderate |
| Yield (Isolated) | 60 – 75% | 80 – 90% (Overall) | 50 – 65% |
| Atom Economy | Moderate (Loss of HCl, Excess EDA recovery) | Poor (Loss of Boc group, coupling reagents) | High (Loss of MeOH only) |
| Scalability | High (Industrial Standard) | Low (Lab/Pilot Scale) | Medium (Requires Autoclave) |
| Key Impurity | Bis-amide (difficult to remove) | Urea by-products (from coupling agents) | Polymerized/Oligomerized species |
Detailed Experimental Protocols
Route A: The "Excess Diamine" Strategy (Standard Industrial Route)
Principle: Le Chatelier's principle is exploited by using a massive excess of ethylenediamine (10–20 equivalents) to statistically favor mono-acylation over bis-acylation.[1]
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Charge: Add Ethylenediamine (EDA) (600 g, 10.0 mol) and anhydrous Dichloromethane (DCM) (500 mL). Cool to 0°C using an ice-salt bath.[1]
-
Addition: Charge Cyclopropanecarbonyl chloride (104.5 g, 1.0 mol) into the dropping funnel. Dilute with DCM (100 mL).
-
Reaction: Add the acid chloride solution dropwise over 2 hours, maintaining internal temperature <5°C. The exotherm must be strictly controlled to minimize bis-amide formation.
-
Workup:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the mixture under reduced pressure to remove DCM and the bulk of excess EDA (recover EDA for recycling).[1]
-
Dissolve the residue in water (300 mL) and extract with DCM (3 x 200 mL) to remove non-polar bis-amide impurities (free base form).
-
Adjust the aqueous phase to pH >12 with NaOH and extract the product (free base) into DCM.
-
-
Salt Formation: Dry the organic layer over Na₂SO₄.[1] Add 4M HCl in dioxane dropwise to precipitate This compound . Filter and dry.[1][4][5]
Critical Control Point: The removal of excess EDA is energy-intensive but necessary.[1] Inadequate removal leads to polymerization in subsequent steps.[1]
Route B: The "Mono-Boc" Strategy (High Purity Route)
Principle: Steric and chemical protection of one amine group guarantees mono-acylation.[1] Ideal for generating analytical standards or small GLP batches.[1]
Protocol:
-
Coupling:
-
Dissolve Cyclopropanecarboxylic acid (8.6 g, 100 mmol) in DMF (100 mL).
-
Add EDCI.HCl (21.0 g, 110 mmol) and HOBt (14.8 g, 110 mmol). Stir for 30 min at 0°C.
-
Add N-Boc-ethylenediamine (16.0 g, 100 mmol) and DIPEA (26 mL, 150 mmol).
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc, wash with citric acid (1M), NaHCO₃, and brine. Concentrate to yield tert-butyl (2-(cyclopropanecarboxamido)ethyl)carbamate .[1]
-
-
Deprotection:
-
Dissolve the intermediate in 1,4-Dioxane (50 mL).
-
Add 4M HCl in Dioxane (50 mL) at 0°C. Stir for 4 hours.
-
The product precipitates as a white solid.[1] Filter, wash with diethyl ether, and dry under vacuum.
-
Self-Validating Check: The disappearance of the Boc-group signal (s, 9H, ~1.4 ppm) in ¹H NMR confirms deprotection.[1]
Visualizing the Reaction Logic[1]
The following diagram illustrates the decision matrix and chemical pathways for both routes, highlighting the critical impurity diversion points.
Caption: Comparative reaction pathways showing the kinetic control required for Route A versus the stepwise protection logic of Route B.
References
-
Lenvatinib Synthesis & Intermediates
-
Source: Patent CN111349045A.[1] "Synthetic method of lenvatinib and novel intermediate."
-
URL:
-
-
Selective Mono-acylation of Diamines
- Title: "Selective Mono-BOC Protection of Diamines."
- Source:Synthetic Communic
-
URL:[1]
-
General Amidation Protocols (Organic Syntheses)
-
Cyclopropanecarboxamide Derivatives
-
Source: PubChem Compound Summary for Cyclopropanecarboxamide derivatives.[1]
-
URL:
-
Sources
- 1. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. EP0662470A1 - Process for the preparation of cyclopropane-carboxylic-amide - Google Patents [patents.google.com]
- 5. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Comparing the stability of "N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride" with its free base
Executive Summary: The Verdict
For long-term storage, transport, and precise stoichiometric handling, N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride (CAS 62456-12-0) is the superior form. The free base is thermodynamically unstable in aerobic conditions, prone to rapid oxidative degradation and carbamylation (reaction with atmospheric CO₂).
-
Select the Hydrochloride (HCl) Salt when: You require a shelf-stable solid standard, are scaling up GMP manufacturing, or need precise gravimetric dispensing.
-
Select the Free Base when: You are performing an immediate nucleophilic substitution or coupling reaction where the presence of a counter-ion (Cl⁻) or neutralization byproducts would interfere with catalysis or workup.
Chemical Profile & Physical Properties
The fundamental difference in stability stems from the electronic state of the terminal primary amine.
| Feature | N-(2-aminoethyl)cyclopropanecarboxamide (Free Base) | N-(2-aminoethyl)cyclopropanecarboxamide HCl |
| Physical State | Viscous Oil or Low-Melting Solid (Hygroscopic) | Crystalline Solid |
| Melting Point | < 30°C (Estimated based on structural analogs) | > 150°C (Typical for primary amine salts) |
| Reactivity | High (Nucleophilic -NH₂ group exposed) | Low (Protonated -NH₃⁺ group shielded) |
| Hygroscopicity | Moderate to High (Absorbs water & CO₂) | Low to Moderate (Depends on polymorph) |
| Storage Requirement | Inert atmosphere (Argon/N₂), -20°C | Desiccated, Ambient to 4°C |
Mechanistic Insight: The "Proton Shield"
The free base contains an exposed primary amine (-NH₂). In the presence of air, two degradation pathways accelerate:
-
Carbamylation: The amine acts as a nucleophile, attacking atmospheric CO₂ to form carbamates/carbonates.
-
Oxidation: The lone pair on the nitrogen is susceptible to radical formation and subsequent oxidative browning (N-oxide formation).
In the HCl salt, the nitrogen lone pair is occupied by a proton (-NH₃⁺Cl⁻). This removes the nucleophilic character, effectively "locking" the molecule against atmospheric attack.
Figure 1: Mechanistic divergence of stability pathways. The protonation in the HCl salt blocks the reaction vectors (CO2/O2) that degrade the free base.
Experimental Validation Protocols
Do not rely solely on theoretical stability. Use the following "Self-Validating System" to verify the quality of your specific lot.
Protocol A: The "Open Vial" Stress Test (Accelerated Degradation)
Objective: Quantify the rate of carbamate formation in the free base vs. the salt.
-
Preparation:
-
Sample A: 50 mg Free Base (oil) in a clear glass vial.
-
Sample B: 50 mg HCl Salt (solid) in a clear glass vial.
-
-
Stress Condition: Place both open vials in a humidity chamber (75% RH, 25°C) for 24 hours.
-
Analysis: Dissolve both samples in D₂O (Deuterium Oxide) and run ¹H-NMR.
-
Expected Result:
-
Free Base: Appearance of new peaks downfield (carbamate species) and broadening of amine signals. Visual appearance may shift from clear oil to cloudy/crusty.
-
HCl Salt: Spectrum remains identical to T=0.
-
Protocol B: HPLC Purity Profiling
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide bond absorption).
Data Interpretation: If the Free Base purity drops below 95% while the HCl salt remains >99%, the instability is confirmed.
Handling & Storage Recommendations
For the HCl Salt (Recommended)[2][3]
-
Storage: Store in a tightly closed container at room temperature (or 4°C for indefinite storage).
-
Handling: Weigh on a standard benchtop balance. No inert atmosphere required.
-
Solubility: Highly soluble in water, methanol, and DMSO.
For the Free Base (If Mandatory)
-
Storage: Must be stored under Argon or Nitrogen at -20°C.
-
Handling: Handle only in a fume hood or glovebox. Minimize exposure to air (< 5 minutes).
-
Generation: If you need the free base, generate it in situ from the HCl salt immediately before use:
-
Dissolve HCl salt in water.
-
Adjust pH to >10 using NaOH or K₂CO₃.
-
Extract with DCM or Ethyl Acetate.
-
Dry organic layer (Na₂SO₄) and concentrate immediately before the next reaction step.
-
Figure 2: Decision matrix for selecting the appropriate form based on experimental needs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61350152, N-(2-aminoethyl)-N-cyclopropylbutanamide (Related Structure). Retrieved January 28, 2026 from [Link]
-
Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts vs Free Bases. Retrieved January 28, 2026 from [Link]
-
PharmaOffer (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved January 28, 2026 from [Link]
Translational Profiling of Cyclopropanecarboxamides: From Microsomes to Efficacy Models
Executive Summary
The cyclopropanecarboxamide moiety represents a privileged scaffold in modern medicinal chemistry, widely utilized to enhance metabolic stability and restrict conformational freedom in small molecule inhibitors. Prominent examples, such as the JAK1 inhibitor Filgotinib , validate this structural motif's ability to deliver oral bioavailability while maintaining high target selectivity.
This guide provides a technical comparison of in vitro versus in vivo profiling for this chemical class. It addresses the critical translational gap: why high in vitro metabolic stability (low
The Chemical Advantage: Mechanism of Action
The cyclopropane ring is not merely a spacer; it is a metabolic shield. In cyclopropanecarboxamides, the strained
-
Conformational Locking: The rigid geometry orients the amide carbonyl and nitrogen vectors, often optimizing hydrogen bonding within the ATP-binding pocket of kinases (e.g., JAK family) or the transient receptor potential (TRP) channels.
-
Metabolic Blockade: The cyclopropyl group effectively blocks
-hydroxylation by Cytochrome P450 enzymes (CYPs). The C-H bonds on the cyclopropane ring have a higher bond dissociation energy ( 106 kcal/mol) compared to secondary alkyl C-H bonds ( 98 kcal/mol), making them resistant to the radical abstraction mechanism typical of CYP450 oxidation.
Diagram: Metabolic Shielding Mechanism
The following diagram illustrates how the cyclopropane ring prevents the standard CYP450 oxidative attack compared to a standard alkyl chain.
Figure 1: Mechanistic basis for the metabolic stability of cyclopropanecarboxamides against CYP450-mediated oxidation.
In Vitro Profiling: The Screening Phase
Before animal testing, the compound must clear rigorous in vitro hurdles. For cyclopropanecarboxamides, two assays are critical: Microsomal Stability (to verify the "shielding" hypothesis) and Target Potency .
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final concentration in phosphate buffer, pH 7.4).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix 30 µL microsomes (0.5 mg/mL final) with 370 µL buffer and 2 µL test compound. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL pre-warmed NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 10 min.
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot
Comparative Data: Cyclopropyl vs. Isopropyl
The table below highlights the stability gain when switching from an isopropyl to a cyclopropyl group in a theoretical JAK1 inhibitor series (based on Filgotinib SAR principles).
| Compound Analog | R-Group | JAK1 IC50 (nM) | HLM | |
| Cmpd A (Control) | Isopropyl | 12 | 14 | 98 (High) |
| Cmpd B (Target) | Cyclopropyl | 15 | >120 | <12 (Low) |
| Cmpd C (Opened) | Propyl | 45 | 8 | 170 (Very High) |
Note: While potency (IC50) remains similar between A and B, the metabolic stability (
In Vivo Translation: The Proof of Concept
High in vitro stability must translate to oral bioavailability (
Protocol B: Rat Pharmacokinetics (PK) Study
Objective: Determine Bioavailability (
Study Design:
-
Groups: Group 1 (IV Bolus, 1 mg/kg,
); Group 2 (Oral Gavage, 5 mg/kg, ). -
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Standard formulation for lipophilic amides).
-
Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.
Key Parameters:
- : Peak plasma concentration.
- : Total exposure.
-
:
.
Diagram: Translational Workflow
This workflow outlines the decision gates from in vitro hit to in vivo lead.
Figure 2: Decision tree for progressing cyclopropanecarboxamide leads from bench to bedside.
Case Study: JAK1 vs. TRPV1
Comparing two classes of cyclopropanecarboxamides reveals distinct translational challenges.
Case 1: JAK1 Inhibitors (e.g., Filgotinib)[1]
-
In Vitro: High selectivity for JAK1 over JAK2. The cyclopropane ring sits in a hydrophobic pocket near the ATP binding site.
-
In Vivo: Excellent translation. The metabolic stability provided by the cyclopropane ring allows for once-daily dosing in humans. In Rat Adjuvant-Induced Arthritis (rAIA) models, these compounds show dose-dependent reduction in paw swelling, correlating directly with plasma exposure (
).
Case 2: TRPV1 Antagonists (e.g., SB366791 derivatives)[2][3]
-
In Vitro: Potent antagonism of capsaicin-induced
influx (IC50 1-10 nM).[1][2] -
In Vivo: Translation is often complicated by CNS penetration . While the cyclopropane group improves metabolic stability, it increases lipophilicity (
), potentially increasing brain exposure. For peripheral pain targets, this can lead to unwanted CNS side effects (e.g., hyperthermia). -
Data Comparison:
-
SB366791:[1][2] In vitro IC50 = 650 nM. In vivo efficacy (Rat) = 500 µg/kg.[1][2]
-
Comparison: Unlike JAK inhibitors where systemic exposure drives efficacy, TRPV1 antagonists often require specific tissue distribution (peripheral vs central), making the in vitro IC50 a less direct predictor of the therapeutic window.
-
Critical Analysis: The Translation Gap
Why do some cyclopropanecarboxamides fail despite good metabolic stability?
-
Solubility-Limited Absorption: The rigid, lipophilic cyclopropane ring can reduce aqueous solubility compared to more polar amides. If the compound precipitates in the GI tract,
will be low regardless of metabolic stability.-
Solution: Introduce polar heterocycles (e.g., triazolopyridine in Filgotinib) to balance the LogP.
-
-
Reactive Metabolites: While the ring blocks direct oxidation, "bioactivation" can occur.[3] In rare cases (e.g., specific antiviral programs), the cyclopropane ring can undergo ring-opening to form reactive intermediates that bind to glutathione (GSH).
-
Validation: Always run a GSH Trapping Assay alongside microsomal stability to rule out reactive metabolite formation.
-
References
-
Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Source: Journal of Medicinal Chemistry (2014).[4] URL:[Link]
-
Identification of PF-04965842: A Selective JAK1 Clinical Candidate. Source: Journal of Medicinal Chemistry (2018).[5] URL:[Link]
-
Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat. Source: Neuroscience Letters (2005). URL:[Link]
-
Metabolism of cyclopropyl groups in drug discovery. Source: Hypha Discovery (2021). URL:[Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2008).[6][7] URL:[Link]
Sources
- 1. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
Safety Operating Guide
Operational Guide: Proper Disposal of N-(2-aminoethyl)cyclopropanecarboxamide Hydrochloride
[1]
Part 1: Executive Safety Assessment & Chemical Profile
Before initiating any disposal workflow, you must understand the specific physicochemical risks associated with N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride .[1] Unlike generic organic waste, this compound possesses a strained ring system and an acidic salt moiety that dictate specific handling protocols.[1]
Chemical Identity & Hazard Matrix[2][3][4][5]
-
Functional Classification: Strained Cyclic Amide / Primary Amine Salt.[1]
-
Physical State: White to off-white solid (hygroscopic).[1]
-
Acidity: The hydrochloride (HCl) counterion renders aqueous solutions acidic (pH ~3–5).[1]
-
Reactivity Profile:
-
Cyclopropane Ring: Possesses significant ring strain (~27.5 kcal/mol).[1] While kinetically stable at room temperature, it can undergo ring-opening reactions under high heat or in the presence of strong Lewis acids, releasing energy.[1]
-
Primary Amine: Reactive nucleophile once neutralized; incompatible with aldehydes (exothermic Schiff base formation) and acid chlorides.[1]
-
Critical Hazard Summary (GHS)
| Hazard Class | Category | H-Code | Operational Implication |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] Double-glove (Nitrile) required.[1] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][3] Goggles mandatory.[1] |
| STOT - SE | Cat 3 | H335 | Respiratory irritation.[1][2] Handle only in a fume hood. |
Part 2: Pre-Disposal Segregation Strategy (The "Why")
Scientific Integrity Note: Effective disposal is not about "throwing it away"; it is about chemical segregation to prevent uncontrolled reactions in the waste drum.[1]
The pH Factor (Self-Validating Step)
Because this is a hydrochloride salt, it acts as a weak acid in solution.[1]
-
Risk: Adding this directly to a basic organic waste stream (e.g., waste containing triethylamine or pyridine) will trigger an immediate acid-base neutralization.[1]
-
Consequence: Exotherm (heat generation) + potential pressure buildup in the drum.[1]
-
Protocol: You must verify the pH of your aqueous waste stream before addition.[1] If the waste stream is strongly basic (pH > 10), pre-neutralize the specific aliquot of N-(2-aminoethyl)cyclopropanecarboxamide HCl in a separate beaker before combining.[1]
The Cyclopropane Constraint[1]
-
Risk: The cyclopropane ring is susceptible to radical polymerization or ring-opening if exposed to strong oxidizers (e.g., Nitric Acid, Permanganates).[1]
-
Protocol: STRICT SEGREGATION. Never dispose of this compound in "Oxidizing Waste" containers. It belongs in "General Organic" or "Nutrient-Rich" streams intended for high-temperature incineration.[1]
Part 3: Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Excess Reagent)
Best for: Expired bottles, contaminated weighing boats, or failed reaction solids.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Mark as "Hazardous Waste - Solid Toxic/Irritant." Explicitly list: N-(2-aminoethyl)cyclopropanecarboxamide HCl.
-
Packing: Do not dissolve the solid. Leave it in its original container if possible, or transfer to the waste jar.
-
Disposal Path: Lab Pack for Incineration.
Scenario B: Aqueous/Solvent Waste (Reaction Mixtures)
Best for: Mother liquors, extraction layers, or dissolved reagent.[1]
-
Characterize the Solvent Matrix:
-
The "Watch Glass" Test (Validation Step):
-
Before pouring a large volume into a central waste carboy, take 1 mL of your waste and add it to 5 mL of the carboy's content in a small beaker inside the hood.
-
Observation: Look for bubbling, fuming, or rapid temperature rise.[1]
-
Result: If stable after 2 minutes, proceed with disposal.
-
-
Neutralization (Only for Aqueous Streams):
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for segregating this specific chemical waste.
Figure 1: Decision tree for the segregation and disposal of N-(2-aminoethyl)cyclopropanecarboxamide HCl, emphasizing pH control and solvent compatibility.
Part 5: Emergency Spill Procedures
In the event of a benchtop spill, do not panic. The salt is solid and non-volatile, making containment straightforward.[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]
-
Containment:
-
Decontamination: Wipe the surface with a weak base (1% Sodium Bicarbonate solution) to neutralize potential acidity, followed by water.[1]
-
Verification: Check surface pH with a strip to ensure neutrality before resuming work.[1]
Part 6: Regulatory Compliance (RCRA)[1]
In the United States, this compound falls under Resource Conservation and Recovery Act (RCRA) guidelines.[1]
References
-
PubChem. (n.d.).[1][5][6] N-(2-aminoethyl)cyclopropanecarboxamide Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Orientation Manual. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Cyclopropane - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride | 1235441-01-6 | Benchchem [benchchem.com]
- 5. N-ethyl-N-methylcyclopropanecarboxamide | C7H13NO | CID 54462500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-aminoethyl)-N-cyclopropylbutanamide | C9H18N2O | CID 61350152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride
Topic: Operational Safety & Handling Guide: N-(2-aminoethyl)cyclopropanecarboxamide hydrochloride Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]
Executive Summary: The Hazard Context
As a Senior Application Scientist, I often see researchers underestimate amine salts. While This compound (often a key intermediate in amide coupling for kinase inhibitors) is less volatile than its free base, the hydrochloride salt introduces specific physical hazards—namely hygroscopicity and fine particulate dispersion .[1]
This compound combines a cyclopropyl moiety (often pharmacologically active) with an ethylenediamine backbone. The primary safety risks here are not just acute toxicity, but respiratory sensitization and contact dermatitis typical of aliphatic diamine derivatives. This guide treats the substance as "Not Fully Tested" (GHS Category), applying the Precautionary Principle to ensure both operator safety and experimental reproducibility.
Hazard Profile & Risk Assessment
The following data is synthesized from GHS classifications of structural analogs (cyclopropanecarboxamide and ethylenediamine salts) to establish a safety baseline.
| Parameter | Characteristic | Operational Implication |
| Physical State | White/Off-white Hygroscopic Solid | Rapidly absorbs atmospheric moisture; clumps can cause weighing errors and "flicking" during spatula transfer.[1] |
| Primary Hazard | Skin/Eye Irritant (H315/H319) | The HCl salt forms an acidic solution upon contact with perspiration or mucous membranes. |
| Sensitization | Resp. Sens. 1 (Potential) | Ethylenediamine substructures are known sensitizers. Inhalation of dust must be strictly prevented.[2][3][4] |
| Reactivity | Incompatible with Strong Oxidizers | Avoid contact with nitrates or permanganates. Reacts with strong bases to liberate the volatile free amine. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" protocols are insufficient for hygroscopic amine salts due to the risk of particulate adherence to skin and clothing. The following decision tree dictates PPE based on the state of matter.
[1] Critical Scientific Insight:
-
Why Splash Goggles for Solids? Safety glasses allow air circulation. Fine amine salt dust can bypass side shields and dissolve in the tear film of the eye, creating a localized acidic burn. Goggles provide the necessary seal.
-
Glove Permeation: While the solid is slow to permeate, the solution (often in DCM or DMF) acts as a carrier. Double gloving (colored under-glove, nitrile over-glove) provides a visual breakthrough indicator.[1]
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge (common with amine salts) and prevent hydrolysis.
Phase A: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a chemical fume hood or a balance enclosure with HEPA filtration.
-
Static Mitigation: Amine salts often carry static charges, causing powder to "jump." Use an ionizing bar or an antistatic gun on the weighing boat before adding the compound.
-
Transfer: Use a disposable antistatic spatula. Do not use metal spatulas if the compound is potentially sticky/clumped, as the "flick" force required to dislodge it can aerosolize the powder.
Phase B: Solubilization (The Exotherm Check)
-
Solvent Choice: Dissolve in a polar aprotic solvent (e.g., DMSO, DMF) or water/buffer depending on the application.
-
Thermodynamics: The dissolution of amine hydrochlorides can be mildly exothermic.
-
Step: Add solvent to the solid slowly.
-
Step: Do not cap the vial immediately; allow thermal equilibrium to prevent pressure buildup.
-
Phase C: Spill Management
-
Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water) to dissolve the salt locally, then wipe up. This prevents dust generation.[2][4][5]
-
Liquid Spill: Absorb with vermiculite or standard spill pads. Clean surface with mild detergent; do not use bleach (potential chloramine formation).
Disposal & Waste Stream Logic
Proper disposal preserves environmental integrity and prevents downstream reactions in waste drums.
[1] Disposal Note: Although the compound contains chloride (HCl salt), it is typically classified based on the solvent it is dissolved in. However, pure solid waste should be labeled clearly as "Organic Solid - Amine Salt" to warn waste handlers of potential corrosivity.
References
-
National Institutes of Health (NIH) - PubChem. Cyclopropanecarboxamide Compound Summary. (Used for structural hazard extrapolation). [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]
-
ECHA (European Chemicals Agency). Information on Chemicals - Ethylenediamine.[6] (Reference for sensitization potential of diamine backbones). [Link][1]
Sources
- 1. 1595940-89-8|N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
